molecular formula C5H12ClNO B582443 (R)-Pyrrolidin-3-ylmethanol hydrochloride CAS No. 1227157-98-3

(R)-Pyrrolidin-3-ylmethanol hydrochloride

Cat. No.: B582443
CAS No.: 1227157-98-3
M. Wt: 137.607
InChI Key: RPSPXNVYBCMWAR-NUBCRITNSA-N
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Description

(R)-Pyrrolidin-3-ylmethanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSPXNVYBCMWAR-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656413
Record name [(3R)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
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Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227157-98-3
Record name [(3R)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
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Record name (3R)-pyrrolidin-3-ylmethanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-Pyrrolidin-3-ylmethanol hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Abstract

This compound (CAS No: 1227157-98-3) is a pivotal chiral building block in modern medicinal chemistry and drug development.[1] Its stereochemically defined structure, featuring a pyrrolidine ring with a hydroxymethyl group, makes it an essential intermediate for synthesizing complex, high-value pharmaceutical agents. This technical guide provides a comprehensive examination of the core physical, chemical, and spectroscopic properties of this compound. Authored from the perspective of a senior application scientist, this document synthesizes publicly available data with practical, field-proven insights into its characterization and handling. It is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to leverage this compound's full potential while ensuring safety and experimental integrity.

Core Compound Identity and Significance

Chemical and Structural Identity

This compound is the hydrochloride salt of the (R)-enantiomer of 3-hydroxymethylpyrrolidine. The presence of the chiral center at the C3 position is critical to its utility in asymmetric synthesis. The hydrochloride form enhances the compound's stability and often improves its handling characteristics and aqueous solubility compared to the free base.[1]

IdentifierValueSource
Chemical Name This compound[2][3]
CAS Number 1227157-98-3[2][3]
Molecular Formula C₅H₁₂ClNO[1][2][4]
Molecular Weight 137.61 g/mol [1][2][4]
SMILES OC[C@H]1CNCC1.[H]Cl[2]
InChIKey QOTUIIJRVXKSJU-RXMQYKEDSA-N (Free Base)[5][6]
Significance in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving selective binding to biological targets, thereby enhancing therapeutic efficacy and reducing off-target side effects. This compound serves as a key precursor in the synthesis of novel therapeutics, including enzyme inhibitors and central nervous system agents.[1][7] Its bifunctional nature—containing both a secondary amine and a primary alcohol—allows for diverse chemical modifications.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for successful experimental design, from reaction setup to final formulation.

Summary of Physical Properties
PropertyValue / DescriptionRationale and Scientific Insight
Appearance Off-white to pale beige solid.The appearance is consistent with its enantiomer, (S)-Pyrrolidin-3-ylmethanol hydrochloride.[1] Color may vary slightly based on purity and residual solvents.
Melting Point 174-176 °C (for the (S)-enantiomer)The hydrochloride salt form demonstrates enhanced thermal stability due to strong ionic interactions in the crystal lattice.[1] The free base is a liquid with a boiling point of approximately 176 °C.[5][8][9]
Solubility Slightly soluble in water; enhanced solubility in methanol and DMSO.The free base is only slightly soluble in water.[5][8] As a hydrochloride salt, aqueous solubility is improved, though it remains a small, relatively nonpolar molecule.[1] Its solubility in polar organic solvents like methanol and DMSO is a key advantage for its use in organic synthesis.[1]
Hygroscopicity Hygroscopic.The salt nature of the compound makes it prone to absorbing moisture from the atmosphere.[1] This necessitates careful handling and storage under inert, dry conditions to ensure accurate weighing and prevent degradation.
pKa (Predicted) 14.93 ± 0.10 (for the hydroxyl group of the free base)This predicted value refers to the acidity of the alcohol proton.[5] More relevant for formulation is the pKa of the protonated pyrrolidine nitrogen, which is expected to be in the range of 9-11, making it a weak acid that will remain protonated in most physiological and acidic conditions.

Spectroscopic and Analytical Profile

Spectroscopic analysis is a cornerstone of chemical verification, ensuring the identity, purity, and structural integrity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the hydroxymethyl protons (CH₂OH), the methine proton at the chiral center (CH), and the four non-equivalent protons on the pyrrolidine ring. The N-H proton of the ammonium salt will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms in the molecule, providing confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR analysis is invaluable for confirming the presence of key functional groups. For the related (S)-enantiomer, characteristic absorption bands confirm its structure.[1]

  • O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group.[1]

  • N-H+ Stretch: A broad, strong band typically in the 2400-3200 cm⁻¹ range, characteristic of the secondary ammonium salt.

  • C-H Stretch: Signals just below 3000 cm⁻¹.

  • C-O Stretch: A strong band around 1050-1150 cm⁻¹.

Chiral Analysis

As a stereochemically defined compound, confirming its enantiomeric purity is critical.

  • Optical Rotation: Measurement of the specific rotation using polarimetry is the most direct method to distinguish between the (R) and (S) enantiomers and to quantify enantiomeric excess.[1]

  • Chiral Chromatography (HPLC/GC): Using a chiral stationary phase can separate the enantiomers, providing a highly accurate measure of enantiomeric purity.

Experimental Protocols for Property Determination

The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.

Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a newly received batch of this compound.

G Workflow for Physicochemical Characterization A Sample Receipt & Documentation B Visual Inspection (Color, Form) A->B C Hygroscopicity Test (Gravimetric Analysis) B->C D Solubility Screening (H₂O, MeOH, DMSO) B->D E Identity Confirmation (¹H NMR, IR Spectroscopy) B->E H Final Data Compilation & Certificate of Analysis C->H D->H F Thermal Analysis (Melting Point via DSC) E->F G Chiral Purity Analysis (Optical Rotation) E->G F->H G->H

Caption: Logical workflow for the characterization of (R)-Pyrrolidin-3-ylmethanol HCl.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Expertise & Causality: DSC is chosen over a traditional melting point apparatus because it provides a complete thermal profile, including the onset of melting, peak temperature, and enthalpy of fusion. The sharpness of the melting peak is also a strong indicator of purity; impurities typically cause peak broadening and a depression of the melting point.

  • Methodology:

    • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a high-purity indium standard.

    • Sample Preparation: In a dry nitrogen glovebox (due to hygroscopicity), accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

    • Thermal Program: Place both pans into the DSC cell. Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a constant nitrogen purge.

    • Data Analysis: Determine the onset temperature and the peak maximum of the endothermic event corresponding to melting. The onset temperature is typically reported as the melting point.

Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)
  • Expertise & Causality: The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. It is crucial to ensure the system has reached equilibrium, as kinetic solubility measurements can be misleading. The pH of the final solution must be measured, as it significantly impacts the solubility of ionizable compounds.

  • Methodology:

    • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Phase Separation: Allow the vial to stand undisturbed for at least 2 hours for the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

    • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantification: Dilute the filtrate to an appropriate concentration and quantify the amount of dissolved compound using a suitable analytical technique, such as HPLC-UV or a calibrated NMR with an internal standard.

    • Reporting: Express the solubility in mg/mL or mol/L and report the final pH of the saturated solution.

Safe Handling and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.

  • Hazard Identification: The free base is known to cause skin, eye, and respiratory irritation.[6][9][10] The hydrochloride salt should be handled with similar precautions. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: All handling should be performed in a well-ventilated chemical fume hood.[11] Avoid generating dust. Due to its hygroscopic nature, minimize exposure to ambient air.[1]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[12] It should be kept in a cool, dry place, away from incompatible substances like strong oxidizing agents.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a high-value chiral intermediate whose properties must be well-understood for its effective and safe use. This guide has detailed its key physical characteristics, from its solid-state properties and solubility to its spectroscopic signature. By employing the robust characterization workflows and handling protocols described herein, researchers and drug development professionals can ensure the quality and integrity of their work, paving the way for the successful synthesis of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to (R)-Pyrrolidin-3-ylmethanol Hydrochloride: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of (R)-Pyrrolidin-3-ylmethanol hydrochloride, a pivotal chiral building block for the pharmaceutical industry. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's chemical structure, physicochemical properties, stereoselective synthesis, and critical applications in modern drug discovery, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal structural motif for engaging with biological targets. When functionalized asymmetrically, such as in (R)-Pyrrolidin-3-ylmethanol, the resulting enantiopure compound becomes an invaluable asset for constructing complex molecules where stereochemistry dictates efficacy and safety.[2]

This compound provides two key points of chemical diversity: a nucleophilic secondary amine within the pyrrolidine ring and a primary hydroxyl group. The (R)-stereocenter at the C3 position offers precise spatial control, which is critical for optimizing interactions within the chiral binding pockets of enzymes and receptors.[3] This guide will explore the technical nuances of this high-value intermediate, from its synthesis to its strategic deployment in pharmaceutical development.

Physicochemical and Structural Characteristics

(R)-Pyrrolidin-3-ylmethanol is most commonly supplied and utilized as its hydrochloride salt to improve stability, crystallinity, and handling properties compared to the hygroscopic free base.[4] The protonation of the secondary amine enhances water solubility, a key consideration for reaction setup and workup procedures.[4]

Chemical Structure and Identification

The fundamental structure consists of a five-membered pyrrolidine ring substituted at the C3 position with a hydroxymethyl group, with the stereochemistry fixed in the (R)-configuration.

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-1.1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-1.1!"]; C6 [label="C", pos="-2.4,-1.8!"]; O7 [label="O", pos="-3.4,-1.1!"]; H_N [label="H₂⁺", pos="0.5,1.5!"]; H3 [label="H", pos="-1.5,-0.5!"]; Cl [label="Cl⁻", pos="2.5,1.0!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C6; C6 -- O7; N1 -- H_N [style=invis]; C3 -- H3 [style=dashed];

// Labels for stereochemistry label_R [label="(R)", pos="-0.5,-0.5!"]; } caption: "Chemical Structure of this compound"

Physicochemical Properties

A summary of the key physical and chemical properties for the free base and its hydrochloride salt is provided below. This data is essential for planning experiments, ensuring safety, and performing accurate characterizations.

Property(R)-Pyrrolidin-3-ylmethanol (Free Base)This compoundSource(s)
CAS Number 110013-18-81227157-98-3,[2]
Molecular Formula C₅H₁₁NOC₅H₁₂ClNO,[2]
Molecular Weight 101.15 g/mol 137.61 g/mol ,[2]
Appearance Yellow powder/oilOff-white to pale beige solid,[4]
Boiling Point 176 °CNot applicable (salt)
Solubility Slightly soluble in waterSoluble in water, methanol, DMSO,[4]
Hygroscopicity HygroscopicHygroscopic,[4]
Storage 2–8 °C under inert gasRoom temperature, sealed in dry conditions,[2]

Stereoselective Synthesis: Pathways to Enantiopurity

The synthesis of enantiomerically pure (R)-Pyrrolidin-3-ylmethanol is a critical step that dictates its utility. While several strategies exist, the most common industrial approaches involve either asymmetric reduction of a prochiral precursor or resolution from a racemic mixture. Here, we detail a robust, scalable method starting from a commercially available precursor.

Synthesis Workflow: Asymmetric Reduction Approach

A common and effective strategy involves the reduction of an N-protected pyrrolidin-3-one or a derivative thereof, followed by deprotection. An alternative, scalable route begins with the reduction of methyl 5-oxopyrrolidine-3-carboxylate, a prochiral starting material. Although direct asymmetric reduction can be complex, a widely used industrial method involves synthesizing the racemic alcohol and then performing a classical resolution. However, for the purpose of this guide, we will present a generalized, yet technically sound, multi-step reduction pathway that is commonly employed for this class of compounds.

G start Methyl 5-Oxopyrrolidine-3-carboxylate step1 Step 1: Reduction of Lactam & Ester (e.g., NaBH₄, BF₃·OEt₂ in THF) start->step1 intermediate1 Racemic 3-Pyrrolidinylmethanol step1->intermediate1 step2 Step 2: Chiral Resolution (e.g., with Tartaric Acid derivative) intermediate1->step2 intermediate2 (R)-Pyrrolidin-3-ylmethanol step2->intermediate2 step3 Step 3: Salt Formation (HCl in organic solvent) intermediate2->step3 end_product (R)-Pyrrolidin-3-ylmethanol Hydrochloride step3->end_product

Detailed Experimental Protocol (Racemic Synthesis)

This protocol describes a scalable, two-step reduction for producing racemic 3-pyrrolidinylmethanol, which serves as the precursor for chiral resolution.

Step 1: Reduction of Methyl 5-oxo-3-pyrrolidinecarboxylate

  • Reaction Setup: In a suitable reactor under an inert atmosphere (Nitrogen or Argon), dissolve methyl 5-oxo-3-pyrrolidinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 L/kg of starting material).

  • First Reduction: Add sodium borohydride (NaBH₄, ~0.95 eq) portion-wise at room temperature, maintaining control of any initial exotherm.

  • Borane Complex Formation: Slowly add boron trifluoride etherate (BF₃·OEt₂, ~1.95 eq) dropwise. The causality here is the in situ generation of borane (BH₃), which is a more effective reducing agent for the amide (lactam) functionality than NaBH₄ alone.

  • Reaction Drive: After the addition is complete, stir the mixture at room temperature for 10-15 minutes, then heat to reflux (~65-66 °C) for approximately 4 hours. Monitor reaction completion by TLC or LC-MS.

  • Quench and Workup: Cool the reaction mixture and carefully quench by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Concentrate the combined organic layers in vacuo to yield a crude, oily intermediate.

Step 2: Reduction of Residual Carbonyls

  • Second Reduction: Dissolve the crude oil from the previous step in ethanol (~5 L/kg). Cool the solution to below 20 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, ~0.25 eq) and heat the reaction to reflux for 2 hours. This step ensures the complete reduction of any remaining ester or intermediate carbonyl functionalities.

  • Final Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic phases sequentially with saturated aqueous sodium bicarbonate and saturated brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield racemic 3-pyrrolidinylmethanol. The yield for this two-step process is typically high (e.g., ~86%).

Self-Validation: The success of this protocol is validated by the complete disappearance of the starting material and the formation of the desired product, as monitored by chromatography. The identity and purity of the final racemic product should be confirmed by ¹H NMR and Mass Spectrometry before proceeding to resolution.

Chiral Resolution and Salt Formation

The resolution of racemic 3-pyrrolidinylmethanol is a critical self-validating step. It is typically achieved by forming diastereomeric salts with a chiral acid (e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative). One diastereomer will preferentially crystallize from a chosen solvent system due to differences in lattice energy and solubility.

  • Diastereomeric Salt Formation: Dissolve the racemic free base in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of the chiral resolving agent (~0.5 eq).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the desired diastereomeric salt. The choice of solvent and cooling profile is critical for achieving high diastereomeric excess.

  • Isolation and Liberation: Isolate the crystals by filtration. The enantiomerically enriched free base can then be liberated by treatment with a base (e.g., NaOH) and extraction.

  • Hydrochloride Salt Formation: Dissolve the purified (R)-pyrrolidin-3-ylmethanol free base in a suitable solvent (e.g., isopropanol or ethyl acetate) and treat with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The hydrochloride salt will precipitate and can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemical integrity of the final product.

Spectroscopic Data
TechniqueData for (R)-Pyrrolidin-3-ylmethanol (Free Base)Source(s)
¹H NMR Spectra available for reference. Key signals include multiplets for the pyrrolidine ring protons (δ 1.5-3.8 ppm) and the hydroxymethyl group (δ 3.8-4.5 ppm).[5]
¹³C NMR Spectra available for reference.[5]
IR Spectroscopy Broad O-H stretch (3200-3600 cm⁻¹), C-H stretch (2800-3000 cm⁻¹).[4]
Mass Spec. Molecular ion peak for free base [M]⁺ at m/z 101.[4]

Note: Specific chemical shifts for the hydrochloride salt will vary due to the protonation of the amine, typically causing downfield shifts for adjacent protons.

Chiral Purity Assessment: HPLC Protocol

Ensuring enantiomeric purity is the ultimate validation of a stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Method Development Starting Point:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak series), is a primary choice for this class of compounds.

  • Mobile Phase: A polar organic mode is often successful. A typical mobile phase would consist of an alcohol (e.g., ethanol or isopropanol) in a non-polar solvent like n-hexane, often with a small amount of a basic additive (e.g., diethylamine, DEA) to improve peak shape for the amine.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the compound lacks a strong chromophore.

  • Rationale: The hydroxyl and secondary amine groups can form transient diastereomeric complexes with the chiral stationary phase via hydrogen bonding and dipole-dipole interactions, allowing for separation of the enantiomers. The basic additive neutralizes acidic sites on the silica support, preventing peak tailing.

Applications in Drug Discovery & Development

This compound is a strategic intermediate used in the synthesis of a range of pharmacologically active agents. Its bifunctional nature allows it to be incorporated into larger molecules through either the amine or the alcohol, with the (R)-stereocenter providing crucial three-dimensional definition.

Case Study: Precursor to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most significant applications of chiral pyrrolidine derivatives is in the synthesis of gliptins, a class of oral hypoglycemic agents used to treat type 2 diabetes.[4] These drugs work by inhibiting the DPP-4 enzyme, which deactivates incretin hormones. While the widely known DPP-4 inhibitor Vildagliptin utilizes an (S)-pyrrolidine-2-carbonitrile intermediate, other investigational DPP-4 inhibitors have explored the use of 3-substituted pyrrolidines.[6][7][8] The (R)-hydroxymethylpyrrolidine moiety can serve as a key pharmacophoric element, with the hydroxyl group acting as a hydrogen bond donor to interact with specific residues in the enzyme's active site.

G cluster_0 Building Block cluster_1 Synthetic Elaboration cluster_2 Active Pharmaceutical Ingredient Pyr (R)-Pyrrolidin-3-ylmethanol Hydrochloride React Coupling Reaction (e.g., N-alkylation or O-acylation) Pyr->React API Target Molecule (e.g., DPP-4 Inhibitor) React->API

Safety, Handling, and Storage

As a laboratory chemical, this compound and its parent free base require careful handling.

  • Hazard Identification: The parent compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid generating dust. Due to its hygroscopic nature, handle quickly and store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the stereoselective synthesis of complex, high-value pharmaceutical agents. Its well-defined stereochemistry, coupled with its versatile chemical handles, provides medicinal chemists with a reliable scaffold for probing structure-activity relationships and designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in the research and development pipeline.

References

(R)-Pyrrolidin-3-ylmethanol hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-Pyrrolidin-3-ylmethanol Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Abstract

This compound is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including a stereodefined pyrrolidine ring and a primary alcohol functional group, make it a versatile synthon for creating complex, three-dimensional molecules with significant biological activity. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind its utility and present a self-validating framework for its application in synthetic protocols.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its prevalence stems from several key advantages it imparts to a molecule:

  • Improved Physicochemical Properties : The pyrrolidine motif can enhance aqueous solubility and modulate other key properties like lipophilicity.[2]

  • Stereochemical Complexity : The non-planar, sp³-hybridized nature of the ring allows for the creation of well-defined three-dimensional structures, which is crucial for selective interaction with biological targets like enzymes and receptors.[3]

  • Pharmacophoric Contribution : The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating critical interactions within a protein's binding site.[2]

This compound represents a specific, optically pure variant of this scaffold. The "(R)" designation signifies the absolute configuration at the chiral carbon, which can be a determining factor in a drug's efficacy and selectivity.[4] Its hydrochloride salt form enhances stability and often improves handling characteristics and water solubility compared to the free base.[4]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is the first step in its effective application. These properties dictate storage conditions, solvent selection, and reaction setup.

PropertyValueSource(s)
CAS Number 1227157-98-3[5][6]
Molecular Formula C₅H₁₂ClNO[5][6][7]
Molecular Weight 137.61 g/mol [6][7]
Appearance Typically an off-white to pale solid[4]
Solubility Slightly soluble in water; soluble in organic solvents like methanol and DMSO[4]
Storage Sealed in dry, room temperature conditions; hygroscopic[4][6]
SMILES Code OC[C@H]1CNCC1.[H]Cl[6]
InChIKey RPSPXNVYBCMWAR-NUBCRITNSA-N[5]

Note: Data for appearance and solubility are often described for the enantiomeric or racemic forms but are generally applicable.

Synthesis and Manufacturing Insights

The synthesis of chiral pyrrolidines is a well-established field, often leveraging the chiral pool—naturally occurring chiral molecules—to ensure stereochemical fidelity. A common and effective strategy for producing 3-pyrrolidinemethanol involves the reduction of a carboxylate precursor.

A general, illustrative synthesis starts from methyl 5-oxopyrrolidine-3-carboxylate.[8] The process involves a two-step reduction:

  • Lactam and Ester Reduction : The precursor is first treated with a strong reducing agent combination, such as sodium borohydride and boron trifluoride etherate in an appropriate solvent like tetrahydrofuran (THF). This potent system reduces both the amide (lactam) within the pyrrolidinone ring and the methyl ester group.

  • Workup and Purification : The reaction is carefully quenched, followed by extraction and concentration to yield the desired 3-pyrrolidinylmethanol.[8]

The choice of reducing agent is critical. The use of NaBH₄/BF₃·Et₂O is effective for this dual reduction. For a process to be self-validating, in-process controls such as TLC or LC-MS would be used to monitor the disappearance of the starting material and the appearance of the product, ensuring the reaction proceeds to completion before quenching.

start Methyl 5-oxopyrrolidine-3-carboxylate reagents1 1. NaBH₄, BF₃·Et₂O 2. THF, Reflux start->reagents1 product (R)-Pyrrolidin-3-ylmethanol (Free Base) reagents1->product Dual Reduction reagents2 HCl (in ether or alcohol) product->reagents2 final_product (R)-Pyrrolidin-3-ylmethanol Hydrochloride reagents2->final_product Salt Formation

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A multi-technique approach provides a self-validating system for quality control.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight. For the free base, a molecular ion peak would be observed at m/z 101.1, corresponding to the formula C₅H₁₁NO. High-resolution MS can further confirm the precise molecular formula.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms. The spectra would show characteristic peaks for the hydroxymethyl group (CH₂OH) and the protons on the pyrrolidine ring.

  • Infrared (IR) Spectroscopy : IR analysis confirms the presence of key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch from the alcohol, while N-H stretching absorptions are also prominent, particularly in the protonated hydrochloride salt form.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for confirming enantiomeric purity. By using a chiral stationary phase, the (R)- and (S)-enantiomers can be separated, allowing for the quantification of the desired (R)-enantiomer.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate. Its two primary functional groups—the secondary amine and the primary alcohol—can be selectively functionalized to build more elaborate molecules.

cluster_0 Core Building Block cluster_1 Chemical Transformations cluster_2 Resulting Scaffolds cluster_3 Therapeutic Targets A (R)-Pyrrolidin-3-ylmethanol HCl B N-Acylation / Alkylation (Amide/Amine Synthesis) A->B C O-Alkylation / Esterification (Ether/Ester Synthesis) A->C D Advanced Chiral Intermediates B->D C->D E Enzyme Inhibitors (e.g., DPP-4) D->E Drug Candidates F GPCR Ligands D->F Drug Candidates G Ion Channel Modulators D->G Drug Candidates

Caption: Role of (R)-Pyrrolidin-3-ylmethanol HCl in the drug discovery pipeline.

The pyrrolidine scaffold is a component of drugs targeting a wide range of diseases. For instance, derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[4] In this context, the pyrrolidine ring often serves to correctly orient other functional groups for optimal binding to the enzyme's active site. The chirality is paramount, as the biological target is also chiral, and only one enantiomer will typically exhibit the desired potency and selectivity.[4]

Experimental Protocol: N-Acylation

This protocol describes a standard, reliable method for acylating the secondary amine of this compound, a common first step in its elaboration. The protocol is designed to be self-validating through the inclusion of a base and monitoring steps.

Objective : To synthesize N-acetyl-(R)-pyrrolidin-3-ylmethanol.

Materials :

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure :

  • Setup : To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.

  • Neutralization and Basification : Cool the resulting suspension to 0 °C using an ice bath. Add the base (TEA or DIPEA, 2.5 eq) dropwise. The initial equivalent neutralizes the hydrochloride salt, liberating the free amine. The excess ensures the reaction remains basic to scavenge the HCl generated during acylation.

  • Acylation : While stirring at 0 °C, slowly add acetyl chloride (1.1 eq) dropwise. The slight excess of the acylating agent ensures the reaction goes to completion.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. This step is crucial for validation; the reaction should not proceed to workup until completion is confirmed.

  • Workup : Once the reaction is complete, quench by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer twice more with DCM.

  • Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then brine. This removes excess reagents and inorganic byproducts.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material via flash column chromatography on silica gel to obtain the pure N-acetyl-(R)-pyrrolidin-3-ylmethanol.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of stereochemically complex and biologically active molecules. Its utility is grounded in the privileged nature of the pyrrolidine scaffold and the versatility of its functional handles. By understanding its fundamental properties and applying robust, self-validating synthetic protocols, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery of novel therapeutics.

References

An In-depth Technical Guide to (R)-Pyrrolidin-3-ylmethanol Hydrochloride: Physicochemical Properties and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of (R)-Pyrrolidin-3-ylmethanol Hydrochloride in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a hydroxymethyl group at the 3-position creates a chiral center, leading to the (R) and (S) enantiomers of pyrrolidin-3-ylmethanol. The specific stereochemistry of these enantiomers is often crucial for their biological activity and selective interaction with therapeutic targets. (R)-Pyrrolidin-3-ylmethanol, as a hydrochloride salt, offers advantages in terms of handling, solubility, and stability, making it a preferred intermediate in multi-step syntheses.

A comprehensive understanding of the solid-state properties and chemical stability of this key intermediate is a non-negotiable prerequisite for robust process development, formulation design, and regulatory compliance. This guide will delve into the critical aspects of melting point determination and the assessment of the stability of this compound.

Physicochemical Characterization: The Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and identity of a crystalline solid. For this compound, this parameter is critical for quality control and for understanding its thermal behavior during manufacturing and storage.

Available Data and Inferences

As of the date of this guide, a specific, publicly cited melting point for this compound (CAS Number: 206557-41-5) has not been identified in a comprehensive search of scientific literature and chemical databases. However, data on analogous compounds can provide valuable context:

  • (S)-Pyrrolidin-3-ylmethanol (Free Base): The enantiomeric free base is reported to have a melting point in the range of 174-176 °C.

  • General Properties of Hydrochloride Salts: The formation of a hydrochloride salt from a free base generally leads to a more crystalline and thermally stable solid, which typically results in a higher melting point compared to the free base. This is due to the formation of a strong ionic lattice.

Based on these points, it is reasonable to hypothesize that the melting point of this compound will be significantly higher than that of the free base.

Experimental Determination of Melting Point

To establish a definitive melting point, a rigorous experimental protocol is required. The following methodologies are recommended:

Table 1: Summary of Physicochemical Data for Pyrrolidin-3-ylmethanol Analogs

CompoundFormCAS NumberReported Melting Point (°C)
(S)-Pyrrolidin-3-ylmethanolFree Base1316087-88-3174-176
(R)-Pyrrolidin-3-ylmethanolFree Base110013-18-8Not specified
This compoundSalt206557-41-5Not specified
Capillary Melting Point Method

This is a standard and widely accessible technique for determining the melting range of a crystalline solid.

Protocol:

  • Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Employ a slow heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Causality: A narrow melting range is indicative of high purity. Impurities typically depress and broaden the melting range.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative information about the melting process.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Instrumentation: Place the sample pan and a reference pan in the DSC instrument.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Causality: DSC can reveal other thermal events, such as polymorphic transitions or decomposition, which might not be apparent with the capillary method.

Melting_Point_Workflow cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Data Output Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Capillary Capillary Method (Visual Observation) Grind->Capillary DSC Differential Scanning Calorimetry (Thermal Analysis) Grind->DSC MeltingRange Melting Range (°C) Capillary->MeltingRange Thermogram DSC Thermogram (Onset T, ΔHfus) DSC->Thermogram

Caption: Workflow for the experimental determination of melting point.

Chemical Stability Assessment

The chemical stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and compatibility with other excipients in a formulation. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.

Potential Degradation Pathways

For this compound, the following degradation pathways should be considered:

  • Hygroscopicity and Deliquescence: As a salt, it may be hygroscopic and absorb moisture from the air, which can affect its physical and chemical stability.

  • Salt Disproportionation: Under certain conditions (e.g., high humidity, interaction with alkaline excipients), the hydrochloride salt can disproportionate to the free base and hydrochloric acid. This can lead to changes in physical properties and potential degradation.

  • Oxidation: The secondary amine of the pyrrolidine ring and the primary alcohol could be susceptible to oxidation, especially in the presence of oxygen, light, or trace metal ions.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental ParametersPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hUnlikely due to salt form
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hPotential for elimination or other base-catalyzed reactions
Oxidation 3% H₂O₂ at room temperature for 24hOxidation of amine to N-oxide or alcohol to aldehyde/acid
Thermal Solid state at 80 °C for 48hDecomposition
Photostability ICH Q1B conditions (UV and visible light)Photolytic degradation
Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is required to separate and quantify the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Protocol for Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of this compound, typically at its lambda max.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks generated during the forced degradation studies.

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Analysis cluster_3 Outcome Acid Acid Hydrolysis Analysis Analysis of Stressed Samples Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val HPLC_Val->Analysis Deg_Profile Degradation Profile Analysis->Deg_Profile Stability_Ind Stability-Indicating Method Analysis->Stability_Ind

Caption: Workflow for stability assessment and development of a stability-indicating method.

Conclusion and Recommendations

While a definitive melting point for this compound is not currently available in published literature, this guide provides a robust framework for its experimental determination using standard analytical techniques. The outlined forced degradation studies and the development of a stability-indicating HPLC method are essential for a comprehensive understanding of its chemical stability.

It is strongly recommended that researchers and drug development professionals:

  • Experimentally determine the melting point of in-house batches of this compound to establish a baseline for purity and identity.

  • Conduct thorough forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Develop and validate a stability-indicating HPLC method for use in routine quality control and formal stability studies.

By adhering to these principles, a comprehensive and scientifically sound understanding of the physicochemical properties of this compound can be established, ensuring the development of safe and effective pharmaceutical products.

Safety and handling of (R)-Pyrrolidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling and Application of (R)-Pyrrolidin-3-ylmethanol Hydrochloride

This guide provides a comprehensive framework for the safe handling, storage, and use of this compound (CAS No. 1227157-98-3) in research and development environments. As a chiral building block, this compound is of significant interest in medicinal chemistry and drug discovery.[1][2] Adherence to rigorous safety protocols is paramount to mitigate risks and ensure the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile and Hazard Identification

This compound is a chiral heterocyclic compound featuring a pyrrolidine ring.[1] Its hydrochloride salt form generally enhances stability and water solubility compared to the free base.[1] Understanding its inherent properties is the foundation of a robust safety protocol.

Physicochemical Properties

A summary of key properties, based on available data for the compound and its enantiomer, is presented below.[1][3][4]

PropertyValueSource
CAS Number 1227157-98-3[3]
Molecular Formula C₅H₁₂ClNO[3][4]
Molecular Weight 137.61 g/mol [3][4]
Appearance Off-white to pale beige solid[1]
Key Characteristic Hygroscopic (absorbs moisture from the air)[1]
Solubility Slightly soluble in water; better solubility in methanol and DMSO[1][5]
Storage Sealed in dry, room temperature conditions[3][4]
Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for the (R)-hydrochloride isomer is not universally available, data from the parent free base, (Pyrrolidin-3-yl)methanol, provides critical hazard information as classified under the Globally Harmonized System (GHS).[6] It is prudent to handle the hydrochloride salt with the assumption of similar or greater hazards until specific data becomes available.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation

(Data derived from the parent compound (Pyrrolidin-3-yl)methanol)[6]

These classifications mandate careful handling to avoid direct contact and inhalation. The primary risks are irritation to the skin, eyes, and respiratory system.[6]

The Core of Safety: Risk Assessment and the Hierarchy of Controls

Before any laboratory work commences, a thorough risk assessment is mandatory.[7][8][9] This process involves identifying hazards, evaluating the risks associated with specific experimental procedures, and implementing control measures.[7][9]

The Risk Assessment Workflow

A systematic approach to risk assessment ensures all potential hazards are considered and managed. This workflow is a self-validating system, requiring continuous review and adaptation.[10]

cluster_0 Risk Assessment Workflow start Identify Hazards (Chemical, Process, Equipment) eval Evaluate Risks (Likelihood & Severity) start->eval Analyze Procedure control Implement Controls (Hierarchy of Controls) eval->control Determine Mitigation Strategy sop Develop & Document SOP control->sop Formalize Procedures train Train Personnel sop->train Ensure Competency monitor Monitor & Review (Annually or on Change) train->monitor Continuous Improvement Cycle end Safe Operation train->end monitor->start Re-assess on significant change (new process, incident)

Caption: A systematic workflow for conducting and maintaining laboratory risk assessments.

Implementing the Hierarchy of Controls

The most effective safety strategies prioritize eliminating hazards over relying solely on personal protective equipment (PPE).[9][10] This "Hierarchy of Controls" provides a framework for selecting the most robust risk mitigation measures.

cluster_1 Hierarchy of Controls n1 Elimination (Most Effective) n2 Substitution n3 Engineering Controls n4 Administrative Controls n5 Personal Protective Equipment (PPE) (Least Effective) start Compound Received is_hygroscopic Hygroscopic or Air-Sensitive? start->is_hygroscopic use_inert Handle in Glove Box or under Inert Gas is_hygroscopic->use_inert Yes use_hood Handle in Fume Hood (Minimize Air Exposure) is_hygroscopic->use_hood No storage Store in tightly sealed container with desiccant in a cool, dry place use_inert->storage use_hood->storage

References

An In-Depth Technical Guide to the Role of (R)-Pyrrolidin-3-ylmethanol Hydrochloride in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry. While not possessing a distinct pharmacological mechanism of action in its own right, its true significance lies in its role as a versatile scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide delves into the core applications of this compound, elucidating how its stereochemically defined structure is leveraged to achieve specific interactions with key biological targets. We will explore its instrumental role in the development of muscarinic receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors, complete with detailed mechanistic insights and relevant experimental protocols.

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of drug discovery, the quest for novel therapeutics with high efficacy and minimal off-target effects is paramount. Chiral molecules, with their three-dimensional arrangements, are central to achieving such specificity. This compound, a chiral heterocyclic compound, has emerged as a valuable starting material due to its unique structural features that allow for extensive chemical modification.[1] Its pyrrolidine ring provides a rigid framework, while the hydroxymethyl group and the secondary amine offer reactive handles for the construction of more complex molecules.[1] The "(R)" stereochemical designation signifies a specific absolute configuration at the chiral center, a critical feature for ensuring selective interactions with biological targets.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance Off-white to pale beige solid
Solubility Slightly soluble in water; soluble in methanol and DMSO
Melting Point 174-176 °C
Chirality (R)-enantiomer

Data compiled from various chemical suppliers.

Core Application: A Foundation for Pharmacological Activity

The primary utility of this compound is not as a standalone therapeutic agent but as a foundational element in the synthesis of pharmacologically active molecules.[1][2] Its rigid pyrrolidine core is a common motif in many natural products and approved drugs, contributing to favorable pharmacokinetic properties and precise target engagement.[2] The following sections will explore the mechanisms of action of prominent drug classes derived from this versatile scaffold.

Mechanisms of Action of (R)-Pyrrolidin-3-ylmethanol-Derived Compounds

Muscarinic Receptor Antagonists

The pyrrolidine moiety is a key structural feature in a number of potent and selective muscarinic acetylcholine receptor (MR) antagonists.[3] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are involved in a wide range of physiological functions, including the regulation of smooth muscle contraction, heart rate, and glandular secretions.[3][4]

Derivatives of (R)-Pyrrolidin-3-ylmethanol have been instrumental in the development of antagonists that can differentiate between these subtypes, a crucial aspect for minimizing side effects.[5][6] For instance, M3 receptor antagonists are used in the treatment of chronic obstructive pulmonary disease (COPD) to induce bronchodilation, but concurrent antagonism of M2 receptors in the heart can lead to undesirable tachycardia.[5] The specific stereochemistry and substitution pattern on the pyrrolidine ring, made possible by starting with a chiral building block like (R)-Pyrrolidin-3-ylmethanol, are critical for achieving this selectivity.

The diagram below illustrates the signaling cascade initiated by M3 receptor activation and its inhibition by an antagonist derived from a pyrrolidine scaffold.

M3_Antagonism cluster_membrane Cell Membrane cluster_products M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Antagonist Pyrrolidine-derived Antagonist Antagonist->M3R Binds & Blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Antagonism of the M3 muscarinic receptor by a pyrrolidine-derived compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The pyrrolidine scaffold is also central to the design of inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.[7] DPP-4 inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating glucose-dependent insulin secretion.[7] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control in patients with type 2 diabetes.[1]

The cyanopyrrolidine moiety, often synthesized from precursors like (R)-Pyrrolidin-3-ylmethanol, is highly effective at targeting the active site of DPP-4.[7] The stereochemistry of the pyrrolidine ring ensures a precise fit within the enzyme's binding pocket, leading to potent and selective inhibition.[7]

The following diagram outlines the role of DPP-4 and the mechanism of its inhibition.

DPP4_Inhibition cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) Food Food Intake GLP1_release GLP-1 Release Food->GLP1_release GLP1_active Active GLP-1 GLP1_release->GLP1_active DPP4 DPP-4 Enzyme GLP1_active->DPP4 Degraded by Insulin Insulin Secretion (Glucose-dependent) GLP1_active->Insulin Stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive DPP4_Inhibitor (R)-Pyrrolidine-derived DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits Glucose_Control Improved Glycemic Control Insulin->Glucose_Control

Caption: The role of a pyrrolidine-derived DPP-4 inhibitor in glucose regulation.

Experimental Protocols

To provide a practical context, this section outlines a generalized synthetic protocol for a pyrrolidine derivative and a standard biological assay.

Representative Synthesis of a Pyrrolidine-Derived Compound (N-Alkylation)

This protocol describes a common synthetic step where the secondary amine of the pyrrolidine ring is functionalized.

Objective: To synthesize an N-alkylated derivative of (R)-Pyrrolidin-3-ylmethanol.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • A polar aprotic solvent (e.g., acetonitrile, ACN)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Free-Basing: Dissolve this compound in a suitable solvent and treat with a base (e.g., aqueous sodium hydroxide) to obtain the free amine. Extract the free amine into an organic solvent (e.g., dichloromethane) and dry over sodium sulfate. Concentrate under reduced pressure to obtain the free (R)-Pyrrolidin-3-ylmethanol.

  • Reaction Setup: In a round-bottom flask, dissolve the free (R)-Pyrrolidin-3-ylmethanol in acetonitrile.

  • Addition of Reagents: Add 2-3 equivalents of DIPEA to the solution to act as a proton scavenger.

  • Slowly add 1.1 equivalents of the alkyl halide (e.g., benzyl bromide) to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrrolidine derivative.

Synthesis_Workflow Start (R)-Pyrrolidin-3-ylmethanol Hydrochloride FreeBase Free-Basing (Base Treatment) Start->FreeBase Reaction N-Alkylation (Alkyl Halide, Base, Solvent) FreeBase->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified N-Alkylated Product Purification->Product

Caption: A generalized workflow for the N-alkylation of (R)-Pyrrolidin-3-ylmethanol.

Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific muscarinic receptor subtype.

Objective: To determine the inhibition constant (Ki) of a pyrrolidine-derived compound for the M3 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a known muscarinic antagonist.

  • Test compound (the synthesized pyrrolidine derivative).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., phosphate-buffered saline, PBS).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates and a vacuum manifold.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the assay buffer (for total binding), the non-specific binding control (e.g., atropine), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials, add the scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

  • Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. While it does not exhibit a direct mechanism of action, its true value is realized in its application as a versatile and stereochemically defined scaffold. Its incorporation into more complex molecules has enabled the development of highly selective and potent drugs targeting a range of diseases, from respiratory ailments to metabolic disorders. For researchers and drug development professionals, a deep understanding of how to leverage such foundational molecules is key to designing the next generation of targeted therapeutics.

References

The Architectural Chirality of Pyrrolidine Derivatives: An In-depth Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in the Privileged Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its status as a "privileged scaffold."[2][3] This distinction arises from its unique three-dimensional structure, which allows for the exploration of a wider chemical space compared to flat, aromatic systems.[3] The non-planar, puckered conformation of the pyrrolidine ring provides a rigid framework for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1][3]

The introduction of chirality into the pyrrolidine scaffold further amplifies its therapeutic potential. Chiral molecules exist as non-superimposable mirror images, or enantiomers, which can exhibit profoundly different pharmacological and toxicological profiles.[4] The stereochemistry of substituents on the pyrrolidine ring can dictate the binding affinity and selectivity of a molecule for its target, ultimately influencing its efficacy and safety.[1] Consequently, the enantioselective synthesis and biological evaluation of chiral pyrrolidine derivatives are of paramount importance in the development of novel therapeutics.[2][5] This guide provides a comprehensive technical overview of the diverse biological activities of chiral pyrrolidine derivatives, with a focus on their applications in oncology, virology, and neuroscience. We will delve into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their synthesis and biological characterization.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Chiral pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms to disrupt tumor growth and survival.[4][6] Their structural diversity allows for the fine-tuning of their interactions with various molecular targets involved in cancer progression.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

One of the well-established mechanisms of action for certain anticancer pyrrolidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[3][7] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[8] THF and its derivatives are essential cofactors for the synthesis of nucleotides, the building blocks of DNA and RNA.[8] Rapidly proliferating cancer cells have a high demand for nucleotides to sustain their growth, making DHFR an attractive therapeutic target.[8][9]

By competitively binding to the active site of DHFR, these pyrrolidine-based inhibitors block the production of THF.[8] This leads to a depletion of the intracellular folate pool, which in turn inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis.[8][9]

Signaling Pathway of DHFR Inhibition

DHFR_Inhibition_Pathway cluster_synthesis Nucleotide Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purines Purines Purines->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Cycle_Arrest Disruption leads to DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) THF->dTMP Required for Thymidylate Synthase THF->Purines Required for de novo synthesis DHFR->THF Catalyzes Pyrrolidine_Inhibitor Chiral Pyrrolidine Inhibitor Pyrrolidine_Inhibitor->DHFR Inhibits

Caption: Downstream effects of DHFR inhibition by chiral pyrrolidine derivatives.

Quantitative Data: Anticancer Activity

The anticancer potency of chiral pyrrolidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrazolopyrrolidine-1,2,3-triazole analogue 7aHeLa (Cervical Cancer)0.32 ± 1.00[10]
Tetrazolopyrrolidine-1,2,3-triazole analogue 7iHeLa (Cervical Cancer)1.80 ± 0.22[10]
Erlotinib-1,2,3-triazole derivative 3hHeLa (Cervical Cancer)1.35 ± 0.74[10]
Pyrrolidine derivative 3aA549 (Lung Carcinoma)5.988 ± 0.12[11]
Pyrrolidine derivative 3dMCF-7 (Breast Cancer)43.4[11]
Pyrrolidine derivative 4dMCF-7 (Breast Cancer)39.0[11]
Pyrrolidine derivative 3dMDA-MB-231 (Breast Cancer)35.9[11]
Pyrrolidine derivative 4dMDA-MB-231 (Breast Cancer)35.1[11]
Spiro derivative with methoxy and nitro groupsHCT-116 (Colon Carcinoma)<10[12]
Spiro derivative with methoxy and nitro groupsJurkat (T-cell leukemia)<10[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][13] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the chiral pyrrolidine derivative and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8][13]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Workflow for Anticancer Activity Screening

Anticancer_Screening_Workflow start Start: Synthesized Chiral Pyrrolidine Derivatives cell_culture 1. Cell Culture (e.g., HeLa, MCF-7, A549) start->cell_culture plate_cells 2. Plate Cells in 96-well plates cell_culture->plate_cells add_compounds 3. Add Test Compounds (various concentrations) plate_cells->add_compounds incubate_cells 4. Incubate (e.g., 48 hours) add_compounds->incubate_cells mtt_assay 5. Perform MTT Assay incubate_cells->mtt_assay read_absorbance 6. Measure Absorbance (570 nm) mtt_assay->read_absorbance data_analysis 7. Data Analysis (Calculate IC50 values) read_absorbance->data_analysis sar_analysis 8. Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization 9. Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for evaluating the anticancer activity of chiral pyrrolidine derivatives.

Antiviral Activity: A Broad-Spectrum Approach

The pyrrolidine scaffold is also a key feature in a number of antiviral agents, demonstrating activity against a range of viruses, including human rhinoviruses (HRVs), coronaviruses, and hepatitis B virus (HBV).[14][15][16]

Mechanism of Action: Inhibition of NF-κB Signaling

Pyrrolidine dithiocarbamate (PDTC) is a well-studied pyrrolidine derivative with potent antiviral activity, particularly against HRVs, the primary cause of the common cold.[2][14] A key mechanism of its action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13][14][17] NF-κB is a transcription factor that plays a central role in the inflammatory response and is often activated during viral infections.[18] PDTC suppresses the activation of NF-κB, thereby preventing the expression of pro-inflammatory genes and interfering with viral replication.[13][14]

NF-κB Signaling Pathway and PDTC Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 Degradation & Release of NFkB_p50->IkB NFkB_dimer p50/p65 Dimer NFkB_p50->NFkB_dimer Dimerize & Translocate NFkB_p65->IkB NFkB_p65->NFkB_dimer Dimerize & Translocate DNA DNA NFkB_dimer->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Initiates Viral_Infection Viral Infection (e.g., HRV) Viral_Infection->IKK Activates PDTC PDTC PDTC->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by PDTC.

Quantitative Data: Antiviral Activity

The antiviral efficacy of chiral pyrrolidine derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Pyrrolidine-scaffold CAM CU11Hepatitis B Virus (HBV)HepG2.2.150.035[16]
Pyrrolidine-scaffold CAM CU09Hepatitis B Virus (HBV)HepG2.2.15>1[16]
Amodiaquine derivative I-13eSARS-CoV-2HEK293T1.08[19]
Amodiaquine derivative I-13hSARS-CoV-2HEK293T2.08[19]
Amodiaquine derivative I-13iSARS-CoV-2HEK293T3.92[19]
Remdesivir (Control)SARS-CoV-2HEK293T1.39[19]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound. This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a specific dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the chiral pyrrolidine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value can then be determined.

Central Nervous System (CNS) Activity: Modulating Neuronal Function

Chiral pyrrolidine derivatives have shown significant potential for the treatment of various CNS disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric conditions.[19][20][21] Their ability to cross the blood-brain barrier and interact with specific neuronal targets makes them attractive candidates for CNS drug development.

Mechanism of Action: A Multifaceted Approach

The CNS activity of chiral pyrrolidine derivatives is often multifactorial, involving the modulation of various neurotransmitter systems and signaling pathways.[22] Some compounds may act as neuroprotective agents by reducing oxidative stress and inflammation, while others may directly modulate the activity of key enzymes or receptors involved in neuronal signaling.[22][23] For instance, certain derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.[19]

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro neuroprotection assay can be used to assess the ability of a compound to protect neurons from various insults, such as oxidative stress or excitotoxicity.

Step-by-Step Methodology:

  • Neuronal Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the chiral pyrrolidine derivative for a specified period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H2O2) to induce oxidative stress or glutamate to induce excitotoxicity.[24]

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (neurotoxin alone).

  • Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the neurotoxin-treated control.

Enantioselective Synthesis and Chiral Analysis: Ensuring Stereochemical Purity

The synthesis of enantiomerically pure chiral pyrrolidine derivatives is a critical aspect of their development as therapeutic agents. Various asymmetric synthetic strategies have been developed to achieve high levels of stereocontrol.

Synthetic Strategies

Common approaches for the enantioselective synthesis of chiral pyrrolidines include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., proline), to construct the pyrrolidine ring.[2]

  • Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key ring-forming reactions.[10]

  • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemistry of a reaction, followed by its removal.[2]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee).[1][3][17][25][26]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the chiral pyrrolidine derivative in a suitable solvent. Derivatization with a chiral or achiral reagent may be necessary to improve separation and detection.[3][17]

  • HPLC System: Use an HPLC system equipped with a chiral stationary phase (CSP) column.[3]

  • Mobile Phase: Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[3]

  • Chromatographic Conditions: Optimize the flow rate, column temperature, and detection wavelength.

  • Injection and Separation: Inject the sample onto the column and allow the enantiomers to separate based on their differential interactions with the CSP.

  • Detection: Detect the separated enantiomers using a suitable detector, such as a UV detector.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Conclusion: The Future of Chiral Pyrrolidine Derivatives in Medicine

Chiral pyrrolidine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their unique three-dimensional structure and the ability to precisely control their stereochemistry make them ideal scaffolds for the design of novel therapeutics targeting a wide range of diseases. The continued development of innovative enantioselective synthetic methods, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and more effective drugs based on this privileged heterocyclic motif. As our knowledge of the intricate molecular interactions that govern biological processes expands, so too will our ability to rationally design chiral pyrrolidine derivatives with enhanced potency, selectivity, and safety profiles, ultimately benefiting patients in need of new and improved treatment options.

References

Role of (R)-Pyrrolidin-3-ylmethanol hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of (R)-Pyrrolidin-3-ylmethanol Hydrochloride in Medicinal Chemistry

Abstract

The pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is the cornerstone of modern drug discovery. Central to this endeavor is the strategic use of chiral building blocks—molecular scaffolds that provide a defined three-dimensional architecture for the synthesis of complex drug candidates. Among these, the pyrrolidine ring system is a privileged scaffold, frequently found in a multitude of FDA-approved drugs and natural products. This technical guide delves into the specific role and application of This compound , a versatile chiral building block, in medicinal chemistry. We will explore its synthesis, inherent chemical advantages, and its critical role in the development of innovative therapeutics, substantiated by case studies, detailed protocols, and structure-activity relationship (SAR) analyses.

The Strategic Importance of Chirality and Scaffolds in Drug Design

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity. This biological reality dictates that the three-dimensional structure of a drug molecule is paramount to its function. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. For instance, the celebrated efficacy of (S)-Levodopa in treating Parkinson's disease stands in stark contrast to its less active (R)-enantiomer. Recognizing this, regulatory bodies like the U.S. FDA mandate the evaluation of individual stereoisomers in drug development.

Chiral building blocks are pre-synthesized, enantiomerically pure molecules that serve as foundational starting points for drug synthesis. Their use accelerates the drug discovery process by enabling the rapid and predictable construction of complex chiral molecules, thereby facilitating targeted library synthesis and structure optimization.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most prevalent scaffolds in medicinal chemistry. Its non-planar, puckered conformation provides a rigid framework that allows for the precise spatial arrangement of substituents, a critical factor for optimizing interactions with biological targets. This compound emerges as a particularly valuable building block, combining the structural advantages of the chiral pyrrolidine core with two distinct functional handles—a secondary amine and a primary alcohol—for versatile synthetic elaboration.

Synthesis and Quality Control of (R)-Pyrrolidin-3-ylmethanol

The utility of a chiral building block is contingent upon its accessibility in high enantiomeric purity. (R)-Pyrrolidin-3-ylmethanol can be synthesized through various established methodologies.

Common Synthetic Strategies
  • Reduction of Proline Derivatives: A common approach involves the reduction of commercially available chiral precursors derived from the natural amino acid D-proline.

  • Asymmetric Synthesis: Modern catalytic methods, such as asymmetric hydrogenation or epoxidation of achiral precursors, can generate the desired enantiomer with high selectivity.

  • Reduction of Cyclic Imides/Lactams: A documented synthesis involves the reduction of a substituted pyrrolidinone, such as methyl 5-oxopyrrolidine-3-carboxylate, using reagents like sodium borohydride in combination with a Lewis acid like boron trifluoride etherate.

Representative Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of 3-pyrrolidinemethanol from a commercially available starting material.

Objective: To synthesize 3-pyrrolidinemethanol via reduction of methyl 5-oxo-3-pyrrolidinecarboxylate.

Materials:

  • Methyl 5-oxo-3-pyrrolidinecarboxylate

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

Procedure:

  • Lactam Reduction: Dissolve methyl 5-oxo-3-pyrrolidinecarboxylate (1 eq) in anhydrous THF.

  • At room temperature, add NaBH₄ (approx. 4 eq) in portions.

  • Slowly add BF₃·OEt₂ (approx. 4 eq) to the suspension, controlling any exotherm.

  • After the addition is complete, stir the mixture at room temperature for 10 minutes, then heat to reflux for approximately 4 hours.

  • Work-up 1: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Concentrate the combined organic layers to yield a crude oily liquid.

  • Ester Reduction: Dissolve the crude oil in ethanol. Cool the solution to below 20°C.

  • Add NaBH₄ (approx. 2 eq) and heat the reaction to reflux for 2 hours.

  • Work-up 2: Cool the reaction and quench with water. Extract with ethyl acetate.

The Emergence of a Privileged Scaffold: A Technical Guide to (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-3-ylmethanol hydrochloride, a chiral pyrrolidine derivative, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, stereochemically defined structure provides an invaluable scaffold for the synthesis of complex, biologically active molecules. This guide delves into the historical context of its development, rooted in the broader quest for enantiomerically pure building blocks, and provides a detailed examination of its synthesis, characterization, and pivotal role in the creation of novel therapeutics. By synthesizing field-proven insights with established chemical principles, this document serves as an in-depth resource for professionals engaged in the intricate process of drug discovery and development.

Introduction: The Ascendancy of Chiral Pyrrolidines in Medicinal Chemistry

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in pharmaceutical science, found in a multitude of natural products and FDA-approved drugs.[1] Its significance is amplified by the presence of stereogenic centers, which profoundly influence the pharmacological profile of drug candidates due to differential binding to enantioselective biological targets.[1] The non-planar, puckered conformation of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in designing molecules with high affinity and selectivity for their biological targets.[1]

(R)-Pyrrolidin-3-ylmethanol, and its hydrochloride salt, represents a key functionalized member of this important class of heterocyclic compounds. Its dual functionality, a secondary amine within the heterocyclic ring and a primary alcohol side chain, combined with its defined stereochemistry at the C3 position, makes it a versatile and highly sought-after chiral building block.

Historical Context and Discovery: A Convergence of Synthetic Strategies

The history of this compound is not marked by a single moment of discovery but rather by the evolution of asymmetric synthesis and the increasing demand for enantiopure intermediates in drug development. The journey to readily accessible chiral 3-substituted pyrrolidines has followed several key pathways:

  • Chiral Pool Synthesis: Early approaches to enantiomerically pure pyrrolidines leveraged the "chiral pool," using readily available natural products as starting materials.[2][3] Molecules such as L-malic acid, D-glutamic acid, and trans-4-hydroxy-L-proline, with their inherent chirality, served as precursors for complex, multi-step syntheses of compounds like (R)-3-hydroxypyrrolidine, a direct precursor to the title compound.[2][4] These methods, while effective in establishing the desired stereochemistry, often involved lengthy reaction sequences and were not always amenable to large-scale production.[2]

  • Asymmetric Synthesis and Catalysis: The development of asymmetric catalytic methods provided more direct and efficient routes to chiral pyrrolidines. These strategies often involve the enantioselective reduction of pyrrolinones or the use of chiral catalysts to guide the formation of the desired stereocenter.

  • Enzymatic and Microbial Resolution: Another significant advancement was the use of enzymes or microorganisms for the stereoselective transformation of racemic mixtures. For instance, the enantioselective esterification of a racemic N-substituted 3-hydroxypyrrolidine could be employed to separate the (R) and (S) enantiomers.[2]

The emergence of this compound as a commercially available and widely used building block is a testament to the maturation of these synthetic strategies, enabling its reliable and scalable production for the pharmaceutical industry.

Synthesis and Manufacturing: From Precursors to the Final Salt

The synthesis of this compound is typically achieved through a multi-step process that begins with a suitable chiral precursor. A common and illustrative pathway involves the reduction of a protected (R)-pyrrolidine-3-carboxylic acid derivative.

A Representative Synthetic Pathway

A general and widely applicable method for the synthesis of the free base, (R)-Pyrrolidin-3-ylmethanol, starts from methyl 5-oxopyrrolidine-3-carboxylate.[5] The enantiomerically pure (R)-form can be obtained through various established methods, including chiral resolution or asymmetric synthesis.

Diagram 1: Synthetic Pathway Overview

G cluster_0 Synthesis of (R)-Pyrrolidin-3-ylmethanol cluster_1 Formation of Hydrochloride Salt Start Methyl (R)-5-oxopyrrolidine-3-carboxylate Step1 Reduction of Lactam and Ester Start->Step1 1. NaBH4, BF3·OEt2, THF 2. NaBH4, Ethanol Product (R)-Pyrrolidin-3-ylmethanol (Free Base) Step1->Product FreeBase (R)-Pyrrolidin-3-ylmethanol Step2 Acidification FreeBase->Step2 HCl in a suitable solvent (e.g., Dioxane, Ethanol) FinalProduct This compound Step2->FinalProduct

Caption: A general synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure synthesized from established chemical principles and published methods for the reduction of pyrrolidone esters and subsequent salt formation.

Part A: Synthesis of (R)-Pyrrolidin-3-ylmethanol (Free Base) [5]

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with methyl (R)-5-oxopyrrolidine-3-carboxylate and anhydrous tetrahydrofuran (THF).

  • Initial Reduction: Sodium borohydride is added portion-wise to the stirred solution at room temperature. The causality here is the need for a controlled initial reduction of the ester.

  • Lactam Reduction: Boron trifluoride etherate is then added dropwise via the dropping funnel. This is a critical step; the Lewis acidity of BF3·OEt2 activates the lactam carbonyl for reduction by the borohydride. The reaction mixture is then heated to reflux for several hours to ensure complete reduction of both the ester and the lactam.

  • Work-up and Intermediate Isolation: After cooling, the reaction is carefully quenched with water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield a crude intermediate product.

  • Final Reduction/Purification: The crude product is dissolved in ethanol, and an additional portion of sodium borohydride is added. The mixture is refluxed to ensure complete reduction and purification.

  • Final Work-up: The reaction is again quenched with water, and the product is extracted. The organic phase is washed sequentially with saturated aqueous sodium bicarbonate and brine, then dried and concentrated to yield (R)-Pyrrolidin-3-ylmethanol as an oil. The yield for this two-stage reduction process is typically high.[5]

Part B: Preparation of this compound [4]

  • Dissolution: The crude (R)-Pyrrolidin-3-ylmethanol is dissolved in a suitable solvent such as dioxane or ethanol.

  • Acidification: A solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane) is added dropwise to the stirred solution at room temperature. The protonation of the basic pyrrolidine nitrogen by the strong acid leads to the formation of the hydrochloride salt.

  • Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The mixture is stirred for a period to ensure complete precipitation.

  • Purification: The resulting solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford this compound as a white to off-white solid.

Physicochemical Properties and Characterization

The hydrochloride salt of (R)-Pyrrolidin-3-ylmethanol is a stable, crystalline solid, which is often preferred over the free base for its ease of handling and storage.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO[6]
Molecular Weight 137.61 g/mol [6]
CAS Number 1227157-98-3
Appearance White to pale beige solid[6]
Solubility Slightly soluble in water; soluble in methanol and DMSO[6]

Note: Data is for the analogous (S)-enantiomer hydrochloride salt, and is expected to be identical for the (R)-enantiomer.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and quality control of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. Key expected signals include a broad singlet for the hydroxyl proton, multiplets for the hydroxymethyl protons, and a series of multiplets for the non-equivalent protons on the pyrrolidine ring. The protonation of the nitrogen deshields the adjacent protons.[6][7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts will be indicative of the electronic environment of each carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol. The N-H stretching vibrations of the protonated amine will also be present in this region.[6]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the free base (m/z 101.15) upon loss of HCl. Fragmentation patterns would typically involve the loss of the hydroxymethyl group.[6]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical agents. Its chirality is often essential for the desired biological activity and selectivity.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A prominent application of chiral 3-substituted pyrrolidines is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[6] The pyrrolidine scaffold can be elaborated to create potent and selective inhibitors that target the active site of the DPP-4 enzyme.

Diagram 2: Role in DPP-4 Inhibitor Synthesis

G BuildingBlock (R)-Pyrrolidin-3-ylmethanol hydrochloride Modification Multi-step Chemical Modification BuildingBlock->Modification Serves as a chiral precursor FinalProduct DPP-4 Inhibitor (e.g., fluorinated pyrrolidine derivatives) Modification->FinalProduct Mechanism Inhibition of DPP-4 Enzyme FinalProduct->Mechanism Outcome Treatment of Type 2 Diabetes Mechanism->Outcome

Caption: The utility of the title compound as a precursor for DPP-4 inhibitors.

Other Therapeutic Areas

The versatility of the (R)-Pyrrolidin-3-ylmethanol scaffold extends to other therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The pyrrolidine nucleus is a common feature in many CNS-active compounds. The specific stereochemistry of the (R)-enantiomer can lead to enhanced selectivity and potency for specific receptors in the brain.[6]

  • Antiviral and Anticancer Agents: The introduction of a chiral pyrrolidine moiety can significantly impact the efficacy and safety profile of antiviral and anticancer drug candidates.

Conclusion

This compound is more than just a chemical intermediate; it is a product of decades of advancement in asymmetric synthesis and a critical enabler of modern drug discovery. Its well-defined stereochemistry and versatile functional groups provide medicinal chemists with a reliable and powerful tool for constructing complex molecules with tailored biological activities. As the demand for more selective and potent therapeutics continues to grow, the importance of such chiral building blocks in the pharmaceutical landscape is set to increase, ensuring that this compound will remain a key component in the development of future medicines.

References

A Technical Guide to (R)-Pyrrolidin-3-ylmethanol Hydrochloride: Properties, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of (R)-Pyrrolidin-3-ylmethanol hydrochloride, a key chiral building block for researchers and professionals in drug development. Moving beyond a standard data sheet, this document synthesizes critical safety information, chemical properties, and strategic applications to offer a comprehensive understanding of its role in modern medicinal chemistry.

Compound Profile and Significance

The pyrrolidine ring is a cornerstone of medicinal chemistry, found in over 20 FDA-approved drugs.[1] This five-membered nitrogen heterocycle is prized for its ability to introduce three-dimensionality, improve aqueous solubility, and enhance the pharmacokinetic profile of a drug candidate.[2] this compound (CAS: 1227157-98-3) is a specific, stereochemically defined intermediate that offers a versatile scaffold for creating novel therapeutics.[3][4] Its chirality is crucial for ensuring selectivity and potency in biological systems, making it a valuable starting material for targeting specific receptors and enzymes.[5]

Physicochemical Properties

The hydrochloride salt form enhances stability and often improves water solubility compared to the free base, making it more amenable to various laboratory and synthetic conditions.[5]

PropertyValueSource(s)
CAS Number 1227157-98-3[3][4]
Molecular Formula C₅H₁₂ClNO[4][5]
Molecular Weight 137.61 g/mol [4][5]
Appearance Off-white to pale beige solid[5]
Melting Point 174-176 °C (for the (S)-enantiomer)[5]
Solubility Slightly soluble in water; soluble in methanol and DMSO[5][6]
Hygroscopicity Hygroscopic; absorbs moisture from the air[5]

Material Safety and Hazard Analysis

Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for this compound (CAS 1227157-98-3) is not consistently available. The following safety profile is synthesized from GHS data for the parent compound, (Pyrrolidin-3-yl)methanol, and general safety protocols for related pyrrolidine derivatives. Users must conduct their own risk assessment before use.

GHS Hazard Identification (Based on Parent Compound)

The free base, (Pyrrolidin-3-yl)methanol, is classified with the following hazards, which should be considered applicable to the hydrochloride salt until proven otherwise.

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

First Aid Measures

Immediate and appropriate first aid is critical to mitigate exposure.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[8][9]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin thoroughly with water or shower. If skin irritation occurs, get medical advice.[8][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[8][9]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][8]

Safe Handling and Storage

Proactive measures are essential for the safe handling and preservation of this compound's integrity.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[8] Eyewash stations and safety showers must be readily available.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Use only non-sparking tools and take precautionary measures against static discharge.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8] Due to its hygroscopic nature, storage under an inert gas like nitrogen or argon is recommended to prevent moisture absorption and degradation.[5] Protect from direct sunlight.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this chemical.

PPE_Workflow cluster_ppe Required Personal Protective Equipment researcher Researcher ppe_items lab_coat Flame-Retardant Lab Coat ppe_items->lab_coat Body Protection goggles Chemical Safety Goggles ppe_items->goggles Eye/Face Protection gloves Impervious Gloves (e.g., Nitrile) ppe_items->gloves Hand Protection respirator Respirator (if dust/aerosols are generated) ppe_items->respirator Respiratory Protection

Caption: Core PPE for handling this compound.

Synthesis and Chemical Reactivity

This compound serves as a versatile intermediate due to its two primary reactive sites: the secondary amine within the pyrrolidine ring and the primary hydroxyl group.[5] These functional groups allow for a wide range of subsequent chemical modifications, including acylation, esterification, and nucleophilic substitution reactions.[5]

Representative Synthetic Protocol: The Pyrrolidin-3-ylmethanol Core

The following protocol outlines a general method for synthesizing the core 3-pyrrolidinemethanol structure, adapted from established procedures.[6] This process involves the reduction of a carboxylate precursor.

Step 1: Reduction of the Keto-Ester

  • Dissolve methyl 5-oxo-3-pyrrolidinecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • At room temperature, add sodium borohydride (NaBH₄) in portions.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) solution, maintaining temperature control.

  • After the addition is complete, stir the mixture and then heat to reflux for approximately 4 hours. Causality: This step reduces both the ketone and the ester functionalities of the starting material to hydroxyl groups.

Step 2: Work-up and Isolation

  • Cool the reaction mixture and quench by carefully adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to yield a crude oily liquid.

Step 3: Final Reduction

  • Dissolve the crude oil in ethanol.

  • Cool the solution and add sodium borohydride (NaBH₄).

  • Reflux the reaction for 2 hours. Causality: This ensures any remaining ester or intermediate functionalities are fully reduced to the desired alcohol.

Step 4: Final Purification

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final 3-pyrrolidinylmethanol product.

Synthesis_Workflow start Methyl 5-oxopyrrolidine- 3-carboxylate in THF step1 Add NaBH₄ and BF₃·OEt₂ start->step1 reflux Reflux for 4 hours step1->reflux workup1 Quench with H₂O, Extract with Ethyl Acetate reflux->workup1 intermediate Crude Oily Intermediate workup1->intermediate step2 Dissolve in Ethanol, Add NaBH₄ intermediate->step2 reflux2 Reflux for 2 hours step2->reflux2 workup2 Quench, Extract, Wash with NaHCO₃/Brine reflux2->workup2 product Final Product: (Pyrrolidin-3-yl)methanol workup2->product

Caption: General workflow for the synthesis of the 3-pyrrolidinemethanol core.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a chiral starting material for complex, high-value molecules. Its rigid, three-dimensional structure is ideal for fitting into the specific chiral pockets of target enzymes and receptors.

Role as a Chiral Building Block

Medicinal chemists utilize this compound to introduce specific stereochemistry, which is often the difference between a highly potent drug and an inactive or even harmful one. The pyrrolidine moiety can serve as a hydrogen bond donor (the N-H) or acceptor (the N atom), allowing it to form critical interactions with biological targets.

Case Study: Precursor for Dipeptidyl Peptidase IV (DPP-4) Inhibitors

(R)-Pyrrolidin-3-ylmethanol and its derivatives are valuable precursors in the synthesis of inhibitors for dipeptidyl peptidase IV (DPP-4).[5] DPP-4 is an enzyme that deactivates incretin hormones, which play a role in regulating blood sugar. Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[5] The pyrrolidine scaffold can be elaborated upon to create molecules that fit precisely into the active site of the DPP-4 enzyme.

Drug_Discovery_Pathway start (R)-Pyrrolidin-3-ylmethanol Hydrochloride step1 Functionalization (e.g., Acylation, Alkylation) start->step1 intermediate Elaborated Pyrrolidine Scaffold step1->intermediate step2 Coupling with Pharmacophore Fragments intermediate->step2 product Target Drug Candidate (e.g., DPP-4 Inhibitor) step2->product

Caption: Role as a building block in a drug discovery cascade.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated and stereochemically precise therapeutic agents. Its value is derived from the versatile reactivity of its functional groups and the inherent chirality of its scaffold. While its handling requires adherence to strict safety protocols due to its irritant nature and hygroscopicity, its potential to serve as a foundational piece in the development of next-generation drugs makes it an indispensable component in the modern medicinal chemist's toolbox.

References

Methodological & Application

Synthesis of (R)-Pyrrolidin-3-ylmethanol hydrochloride from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of (R)-Pyrrolidin-3-ylmethanol Hydrochloride: Application Notes and Protocols

Introduction

This compound is a crucial chiral building block in modern medicinal chemistry and drug development. Its pyrrolidine scaffold, featuring a specific stereocenter, is a key structural motif in a variety of pharmacologically active agents, including inhibitors, modulators, and other therapeutic compounds.[1][2][3] The precise three-dimensional arrangement of the hydroxymethyl and amine functionalities allows for specific molecular interactions with biological targets, making its enantiomerically pure synthesis a topic of significant interest for researchers and pharmaceutical scientists.

This guide provides a detailed exploration of two robust and widely employed strategies for the asymmetric synthesis of this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the chosen methodologies. The two primary routes discussed are:

  • Asymmetric Reduction of a Prochiral Ketone: A highly efficient and convergent approach that introduces chirality through a stereoselective reduction of an N-protected pyrrolidin-3-one.

  • Chiral Pool Synthesis: A classic and reliable method that utilizes a readily available, enantiopure starting material, (S)-malic acid, to construct the target molecule.

Each section provides detailed experimental procedures, data tables, and diagrams to ensure clarity, reproducibility, and a deep understanding of the chemical transformations involved.

Synthetic Strategy 1: Asymmetric Reduction of N-Boc-pyrrolidin-3-one

This strategy is arguably the most direct and common approach for accessing enantiopure pyrrolidin-3-ol derivatives. The core principle involves the creation of the chiral center at the C3 position through the stereoselective reduction of a prochiral ketone, N-Boc-pyrrolidin-3-one. The use of a chiral reducing agent or catalyst ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the preferential formation of the desired (R)-enantiomer. The tert-butoxycarbonyl (Boc) protecting group is ideal for this synthesis as it passivates the nucleophilic nitrogen, improves solubility in organic solvents, and can be removed under mild acidic conditions.[4][5]

Overall Workflow

The synthesis proceeds in three key stages:

  • Synthesis of the Ketone Precursor: Preparation of N-Boc-pyrrolidin-3-one from a suitable starting material.

  • Asymmetric Reduction: Stereoselective reduction of the ketone to form (R)-N-Boc-pyrrolidin-3-ylmethanol.

  • Deprotection and Salt Formation: Removal of the Boc group and conversion to the final hydrochloride salt for improved stability and handling.

Asymmetric_Reduction_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction cluster_2 Stage 3: Deprotection & Salt Formation Start Starting Materials (e.g., Glycine, Ethyl Acrylate) Ketone N-Boc-pyrrolidin-3-one Start->Ketone Multi-step synthesis [Ref. 20] Boc_Alcohol (R)-N-Boc-pyrrolidin-3-ylmethanol Ketone->Boc_Alcohol Stereoselective Reduction (e.g., CBS Catalyst) Final_Product (R)-Pyrrolidin-3-ylmethanol Hydrochloride Boc_Alcohol->Final_Product Boc Deprotection (HCl) [Ref. 21, 25]

Caption: Workflow for the synthesis via asymmetric reduction.

Protocol 1.1: Synthesis of N-Boc-pyrrolidin-3-one

The starting ketone can be synthesized through various methods. A common route involves a multi-step sequence starting from glycine, which undergoes Michael addition with ethyl acrylate, N-protection, and subsequent Dieckmann cyclization followed by decarboxylation.[6]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Commercially available N-Boc-4-hydroxy-pyrrolidine201.2510.0 g49.7 mmolStarting Material
Dichloromethane (DCM)84.93150 mL-Anhydrous Solvent
Pyridinium chlorochromate (PCC)215.5616.1 g74.5 mmolOxidizing Agent
Silica Gel-~30 g-Adsorbent for PCC

Procedure

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-hydroxy-pyrrolidine (10.0 g, 49.7 mmol) and anhydrous dichloromethane (150 mL). Stir until the starting material is fully dissolved.

  • Reagent Preparation: In a separate beaker, add pyridinium chlorochromate (PCC) (16.1 g, 74.5 mmol) to silica gel (~30 g) and grind them together with a mortar and pestle to create a free-flowing orange powder. This prevents the formation of a tarry reaction mixture.

  • Oxidation: Add the PCC-silica gel mixture to the solution in the flask in one portion. The mixture will turn dark brown/black.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a lower Rf than the product ketone.

  • Work-up: Once the reaction is complete, filter the mixture through a short plug of silica gel in a sintered glass funnel to remove the chromium salts and excess reagent. Wash the silica plug thoroughly with additional DCM (3 x 50 mL).

  • Purification: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography (silica gel, gradient elution with 20% to 40% ethyl acetate in hexanes) to yield N-Boc-pyrrolidin-3-one as a pale yellow oil.

  • Characterization: The expected yield is typically 85-95%. Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 1.2: Asymmetric Reduction to (R)-N-Boc-pyrrolidin-3-ylmethanol

The stereoselective reduction of the ketone is the key chirality-inducing step. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a highly effective and predictable method for this transformation.[1] The (R)-CBS catalyst directs the borane to the re-face of the ketone, yielding the desired (R)-alcohol.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
N-Boc-pyrrolidin-3-one185.225.0 g27.0 mmolSubstrate
(R)-2-Methyl-CBS-oxazaborolidine277.230.75 g2.7 mmol10 mol% Catalyst
Borane-dimethyl sulfide complex (BMS)75.9716.2 mL32.4 mmol1.2 eq, 2.0 M in THF
Tetrahydrofuran (THF)72.11100 mL-Anhydrous Solvent
Methanol (MeOH)32.0420 mL-For quenching

Procedure

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-pyrrolidin-3-one (5.0 g, 27.0 mmol) and anhydrous THF (50 mL) to a dry 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Add the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.75 g, 2.7 mmol) to the flask.

  • Cooling: Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Reductant Addition: Add the borane-dimethyl sulfide (BMS) complex (16.2 mL of a 2.0 M solution in THF, 32.4 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction: Stir the mixture at -20 °C for 2-3 hours. Monitor the reaction by TLC until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at -20 °C. Vigorous hydrogen gas evolution will occur. Allow the mixture to warm to room temperature.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to give the crude product. Purify by flash column chromatography (silica gel, gradient elution with 30% to 50% ethyl acetate in hexanes) to afford (R)-N-Boc-pyrrolidin-3-ylmethanol as a colorless oil.

  • Characterization: The expected yield is 90-98%. Confirm the structure by NMR and determine the enantiomeric excess (e.e.) by chiral HPLC analysis (typically >99% e.e.).

Protocol 1.3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc group and the formation of the hydrochloride salt, which is often a more stable, crystalline solid that is easier to handle and store than the free base.[4][7]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
(R)-N-Boc-pyrrolidin-3-ylmethanol201.254.0 g19.9 mmolStarting Material
4 M HCl in 1,4-Dioxane-25 mL100 mmolDeprotecting Agent
Diethyl Ether (Et₂O)74.12100 mL-For precipitation

Procedure

  • Setup: Dissolve (R)-N-Boc-pyrrolidin-3-ylmethanol (4.0 g, 19.9 mmol) in a 250 mL round-bottom flask with a magnetic stirrer.

  • Deprotection: Add the 4 M HCl solution in 1,4-dioxane (25 mL, 100 mmol) to the flask at room temperature. Effervescence (isobutylene and CO₂ evolution) will be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases. A white precipitate may form during the reaction.

  • Precipitation: Add diethyl ether (100 mL) to the reaction mixture to fully precipitate the hydrochloride salt.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum for several hours to remove residual solvents.

  • Characterization: this compound is obtained as a white to off-white solid. The expected yield is >95%.[8] Confirm the final product's identity and purity by NMR and melting point analysis.

Synthetic Strategy 2: Chiral Pool Synthesis from (S)-Malic Acid

Chiral pool synthesis is a powerful strategy that leverages the stereochemistry of abundant, naturally occurring molecules to build complex chiral targets. (S)-Malic acid is an excellent starting material as it possesses a defined stereocenter and versatile functional groups (two carboxylic acids and a secondary alcohol) that can be selectively manipulated.[9][10] This multi-step synthesis transfers the chirality of malic acid to the C3 position of the pyrrolidine ring.

Overall Workflow

This pathway is longer but demonstrates a classic approach to asymmetric synthesis. The key transformations include esterification, reductive amination, cyclization, and final reduction.

Chiral_Pool_Workflow Start (S)-Malic Acid Diester Dimethyl (S)-malate Start->Diester Esterification (MeOH, H+) Mesylate (S)-Dimethyl 2-(methylsulfonyloxy)succinate Diester->Mesylate Mesylation (MsCl, Pyridine) Azide (R)-Dimethyl 2-azidosuccinate Mesylate->Azide SN2 Azide Displacement (NaN3, DMF) Amino_Ester (R)-Dimethyl 2-aminosuccinate Azide->Amino_Ester Reduction (H2, Pd/C) Pyrrolidinone (R)-Methyl 5-oxopyrrolidine-3-carboxylate Amino_Ester->Pyrrolidinone Cyclization (Heat) Final_Product (R)-Pyrrolidin-3-ylmethanol Hydrochloride Pyrrolidinone->Final_Product Reduction & Deprotection (LiAlH4 then HCl)

Caption: Workflow for the synthesis from (S)-malic acid.

Protocol 2.1: Multi-Step Synthesis from (S)-Malic Acid

This protocol outlines the key steps of the synthesis. Each step should be performed with careful monitoring and purification.

Step 1: Dimethyl (S)-malate Formation

  • Procedure: Dissolve (S)-malic acid in excess methanol with a catalytic amount of sulfuric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the acid, extract with an organic solvent (e.g., ethyl acetate), and purify to obtain the dimethyl ester.

Step 2: Mesylation of the Hydroxyl Group

  • Rationale: The hydroxyl group is converted to a good leaving group (mesylate) to prepare for nucleophilic substitution.

  • Procedure: Dissolve the dimethyl (S)-malate in dichloromethane and cool to 0 °C. Add triethylamine or pyridine followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir for 1-2 hours, then perform an aqueous work-up to isolate the mesylated product.

Step 3: Sₙ2 Displacement with Azide

  • Rationale: Sodium azide is used as a nitrogen nucleophile. The reaction proceeds via an Sₙ2 mechanism, which inverts the stereocenter, converting the (S)-configuration at C2 of the malate derivative to the (R)-configuration in the azido product. This is the key stereochemistry-inverting step.

  • Procedure: Dissolve the mesylate in a polar aprotic solvent like DMF. Add sodium azide (NaN₃) and heat the mixture (e.g., to 60-80 °C) for several hours until the reaction is complete. Isolate the product, (R)-dimethyl 2-azidosuccinate, by extraction.

Step 4: Reduction of Azide and Spontaneous Cyclization

  • Rationale: The azide is reduced to a primary amine. The resulting amino diester is unstable and spontaneously cyclizes upon heating to form the more stable five-membered lactam (pyrrolidinone).

  • Procedure: Hydrogenate the azido diester using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. After the reduction is complete (monitored by the disappearance of the azide peak in IR spectroscopy), the catalyst is filtered off, and the solvent is removed. The crude amino diester is then gently heated under vacuum, which induces cyclization and eliminates methanol to form (R)-methyl 5-oxopyrrolidine-3-carboxylate.

Step 5: Reduction of Lactam and Ester to (R)-Pyrrolidin-3-ylmethanol

  • Rationale: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the amide (lactam) and the ester functionalities simultaneously to the corresponding amine and primary alcohol.

  • Procedure: In an inert atmosphere, slowly add a solution of the pyrrolidinone ester in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction and quench it carefully by the sequential addition of water, 15% NaOH solution, and more water (Fieser work-up). Filter off the aluminum salts and concentrate the filtrate to obtain the crude (R)-Pyrrolidin-3-ylmethanol free base.

Step 6: Hydrochloride Salt Formation

  • Procedure: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a solution of HCl in diethyl ether or isopropanol dropwise until the solution is acidic. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Conclusion

Both synthetic strategies presented offer reliable and effective pathways to high-purity this compound.

  • The Asymmetric Reduction route is highly efficient, convergent, and generally provides higher overall yields with excellent enantioselectivity. Its reliance on a catalytic asymmetric step makes it highly attractive for industrial-scale production.

  • The Chiral Pool Synthesis from (S)-malic acid is a longer, more classic approach. While the overall yield may be lower due to the number of steps, it is a robust and dependable method that serves as an excellent example of transferring chirality from a natural product to a synthetic target.

The choice of method will depend on factors such as scale, cost of reagents and catalysts, available equipment, and the specific requirements of the research or development program. Both routes culminate in a valuable chiral intermediate essential for the advancement of pharmaceutical research.

References

Asymmetric Synthesis Using (R)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. The use of chiral auxiliaries represents a robust and reliable strategy for achieving high levels of stereocontrol in chemical transformations. This application note provides an in-depth technical guide on the utilization of (R)-Pyrrolidin-3-ylmethanol hydrochloride, a versatile and efficient chiral auxiliary derived from the chiral pool. We will explore its synthesis, application in key asymmetric reactions, and the underlying mechanistic principles that govern its stereodirecting influence.

Introduction: The Power of Chiral Auxiliaries

Asymmetric synthesis is the cornerstone of producing single-enantiomer drugs, as the physiological activity of a molecule is often intrinsically linked to its three-dimensional structure. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. This covalent linkage introduces a chiral environment, directing subsequent reactions to occur with high diastereoselectivity. Following the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product, and can often be recovered for reuse.[1]

(R)-Pyrrolidin-3-ylmethanol, a derivative of proline, is an attractive chiral auxiliary due to its rigid pyrrolidine ring, which provides a well-defined steric environment, and the presence of both a hydroxyl and a secondary amine group that can be strategically utilized for attachment and chelation control. The hydrochloride salt form enhances its stability and ease of handling.

Synthesis and Attachment of the Chiral Auxiliary

The synthesis of (R)-Pyrrolidin-3-ylmethanol is typically achieved through the reduction of a suitable chiral precursor, such as a derivative of D-glutamic acid or through asymmetric synthesis routes. A general, scalable synthesis has been reported starting from methyl 5-oxopyrrolidine-3-carboxylate.[2]

General Synthetic Protocol for (R)-Pyrrolidin-3-ylmethanol:

A solution of methyl 5-oxopyrrolidine-3-carboxylate in an ethereal solvent like tetrahydrofuran is treated with a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate. The reaction mixture is typically heated to reflux to drive the reduction of both the ester and the amide functionalities. Subsequent workup and purification yield the desired (R)-Pyrrolidin-3-ylmethanol. The hydrochloride salt can be readily prepared by treating the free base with hydrochloric acid.

The attachment of the auxiliary to a prochiral substrate is a critical step and is usually achieved by forming an amide or an ester linkage. For instance, a carboxylic acid can be coupled with the secondary amine of the pyrrolidine ring using standard peptide coupling reagents or by activating the carboxylic acid as an acid chloride.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction. When mediated by a chiral auxiliary, it can proceed with high diastereoselectivity, allowing for the synthesis of chiral β-hydroxy carbonyl compounds. Amides derived from (R)-Pyrrolidin-3-ylmethanol are effective in directing the stereochemical outcome of aldol reactions.[3]

The stereocontrol is generally rationalized by the formation of a rigid, chelated six-membered transition state, often referred to as a Zimmerman-Traxler model.[3] The metal enolate, typically formed using a lithium or boron reagent, coordinates to the hydroxyl group of the auxiliary, creating a sterically demanding environment that dictates the facial selectivity of the aldehyde approach.

Illustrative Experimental Protocol: Asymmetric Aldol Reaction

  • Amide Formation: The prochiral carboxylic acid is converted to its corresponding acid chloride using oxalyl chloride or thionyl chloride. The acid chloride is then slowly added to a solution of (R)-Pyrrolidin-3-ylmethanol and a non-nucleophilic base (e.g., triethylamine) in a suitable solvent like dichloromethane at 0 °C to form the N-acylpyrrolidine derivative.

  • Enolate Formation: The N-acylpyrrolidine is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.

  • Aldol Addition: The desired aldehyde is then added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Workup and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification of the aldol adduct, the chiral auxiliary can be cleaved under acidic or basic hydrolysis, or by reduction with agents like lithium aluminum hydride, to afford the chiral β-hydroxy acid, ester, or alcohol, respectively.

Table 1: Representative Data for Asymmetric Aldol Reactions using Pyrrolidine-based Auxiliaries

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
PropanoylBenzaldehyde>95:585-95
AcetylIsobutyraldehyde>90:1080-90

Note: The data presented is illustrative and based on results obtained with similar prolinol-derived auxiliaries. Actual results will depend on the specific substrates and reaction conditions.[3]

Workflow for an Asymmetric Aldol Reaction.

Application in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is another fundamental C-C bond-forming reaction that can be rendered highly stereoselective through the use of chiral auxiliaries. N-enoyl derivatives of (R)-Pyrrolidin-3-ylmethanol can act as chiral Michael acceptors. The stereochemical outcome is dictated by the conformation of the dienophile, which is influenced by the steric bulk of the auxiliary and, in the case of Lewis acid catalysis, by chelation.

Mechanism of Stereocontrol:

The chiral auxiliary shields one face of the α,β-unsaturated system. In the presence of a Lewis acid, a bidentate complex can form between the Lewis acid, the carbonyl oxygen, and the hydroxyl group of the auxiliary. This rigidifies the conformation of the Michael acceptor, leading to a highly predictable approach of the nucleophile to the less sterically hindered face.

Illustrative Experimental Protocol: Asymmetric Michael Addition

  • Michael Acceptor Synthesis: An α,β-unsaturated carboxylic acid is coupled to (R)-Pyrrolidin-3-ylmethanol using standard methods as described previously to form the N-enoyl derivative.

  • Conjugate Addition: The chiral Michael acceptor is dissolved in a suitable solvent and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., TiCl₄, Et₂AlCl) is added to facilitate complexation. The nucleophile (e.g., a cuprate reagent) is then added, and the reaction is stirred until completion.

  • Workup and Auxiliary Removal: The reaction is quenched, and the product is isolated. The auxiliary can be removed as previously described to yield the enantiomerically enriched product.

Table 2: Representative Data for Asymmetric Michael Additions

Michael AcceptorNucleophileDiastereomeric Excess (d.e.)Yield (%)
N-Crotonyl(CH₃)₂CuLi>95%80-90
N-Acryloyl(Ph)₂CuLi>90%75-85

Note: Data is illustrative and based on the performance of similar chiral auxiliaries.

Mechanism of Stereocontrol in Michael Additions.

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the construction of six-membered rings with up to four contiguous stereocenters. N-Acryloyl derivatives of (R)-Pyrrolidin-3-ylmethanol can serve as chiral dienophiles, enabling the asymmetric synthesis of complex cyclic systems.[4]

Stereochemical Rationale:

Similar to the Michael addition, the stereoselectivity of the Diels-Alder reaction is controlled by the facial bias imposed by the chiral auxiliary. Lewis acid coordination to the carbonyl oxygen and the hydroxyl group of the auxiliary locks the dienophile in a conformation that exposes one face to the diene while shielding the other. This leads to a highly selective cycloaddition.[3]

Illustrative Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Dienophile Synthesis: N-Acryloyl-(R)-Pyrrolidin-3-ylmethanol is synthesized by coupling acrylic acid with the chiral auxiliary.

  • Cycloaddition: The chiral dienophile is dissolved in a solvent such as dichloromethane and cooled. A Lewis acid (e.g., diethylaluminum chloride) is added, followed by the diene (e.g., cyclopentadiene). The reaction is stirred at low temperature until completion.

  • Workup and Auxiliary Cleavage: The reaction is quenched, and the cycloadduct is purified. The auxiliary can be cleaved to provide the enantiomerically enriched carboxylic acid or its derivatives.

Table 3: Representative Data for Asymmetric Diels-Alder Reactions

DieneDienophileEndo/Exo RatioDiastereomeric Excess (d.e.)Yield (%)
CyclopentadieneN-Acryloyl>95:5>98%85-95
IsopreneN-Crotonyl>90:10>95%80-90

Note: Data is illustrative and based on results with similar oxazolidinone and prolinol-derived auxiliaries.[4]

Conclusion

This compound is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward synthesis, ease of attachment and removal, and the high levels of stereocontrol it imparts in key carbon-carbon bond-forming reactions make it a valuable tool for chemists in academia and industry. The predictable stereochemical outcomes, governed by the formation of rigid, chelated transition states, allow for the rational design of synthetic routes to complex, enantiomerically pure molecules. This guide provides a solid foundation for researchers to begin exploring the potential of this powerful chiral auxiliary in their own synthetic endeavors.

References

Application Notes & Protocols: (R)-Pyrrolidin-3-ylmethanol Hydrochloride as a Cornerstone Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[4] This guide focuses on (R)-Pyrrolidin-3-ylmethanol hydrochloride (CAS: 1227157-98-3), a chiral building block of significant value. Its defined stereochemistry and bifunctional nature—possessing both a nucleophilic secondary amine and a versatile primary alcohol—make it an indispensable tool for drug development professionals. We will explore its properties, key synthetic transformations with detailed protocols, and its application in the synthesis of advanced pharmaceutical intermediates.

The Strategic Advantage of (R)-Pyrrolidin-3-ylmethanol

The utility of this building block stems from two core features: its stereochemistry and its dual reactivity.

  • Chirality as a Driver of Selectivity: One of the most critical aspects of modern drug design is controlling stereochemistry. The specific spatial arrangement of atoms can dramatically alter a molecule's interaction with chiral biological targets like enzymes and receptors.[3][4] Employing a pre-defined chiral building block such as the (R)-enantiomer of pyrrolidin-3-ylmethanol ensures the stereochemical integrity of the target molecule, bypassing the need for challenging chiral separations or asymmetric syntheses later in the synthetic route.[1][5]

  • Orthogonal Reactive Sites: The molecule contains two distinct functional groups: a secondary amine within the pyrrolidine ring and a primary hydroxymethyl group. This bifunctionality allows for selective, stepwise functionalization. The amine is typically targeted for N-arylation or N-alkylation reactions, while the alcohol can undergo O-alkylation, esterification, or oxidation. This provides chemists with a modular approach to construct complex molecular architectures.

cluster_mol (R)-Pyrrolidin-3-ylmethanol Core Structure cluster_sites mol N_site Secondary Amine (N-H) Nucleophilic Site N_pos->N_site N-Functionalization (e.g., Arylation) O_site Primary Alcohol (O-H) Versatile Functional Handle O_pos->O_site O-Functionalization (e.g., Alkylation)

Caption: Key reactive sites on the (R)-Pyrrolidin-3-ylmethanol scaffold.

Physicochemical Properties and Safe Handling

Before use, it is crucial to understand the material's properties and safety requirements. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

Material Properties
PropertyValueSource(s)
CAS Number 1227157-98-3[6][7]
Molecular Formula C₅H₁₂ClNO[7][8]
Molecular Weight 137.61 g/mol [8][9]
Appearance Off-white to pale beige solid[8]
Melting Point 174-176 °C[8]
Solubility Slightly soluble in water; soluble in methanol and DMSO.[8][10]
Hygroscopicity Hygroscopic; absorbs moisture from the air.[8]
Safety & Handling Protocol

This compound should be handled in accordance with standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[11][12] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13][14]

Core Synthetic Applications & Protocols

The true power of this building block is realized in its synthetic applications. Below are detailed protocols for two of the most common and critical transformations: N-arylation and O-alkylation.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

N-aryl pyrrolidines are a common motif in pharmacologically active compounds, including kinase inhibitors and CNS-targeted agents.[15][16] The Buchwald-Hartwig cross-coupling reaction is a highly reliable method for forming the crucial C-N bond.

Causality Behind Choices:

  • Catalyst System: A palladium precatalyst combined with a sterically hindered biarylphosphine ligand (like XPhos or RuPhos) is chosen for its high catalytic activity, enabling the coupling of a secondary amine with a wide range of aryl halides/triflates at lower temperatures and catalyst loadings.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine hydrochloride in situ and facilitate the catalytic cycle without competing in side reactions.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane is used to prevent quenching of the active catalyst and other reactive species.

start Start prep Inert Atmosphere Prep (Oven-dried flask, N2/Ar purge) start->prep add_reagents Add Reagents 1. (R)-Pyrrolidin-3-ylmethanol HCl 2. Aryl Halide (Ar-X) 3. NaOtBu 4. Toluene (Anhydrous) prep->add_reagents degas Degas Mixture (3x Vacuum/Inert Gas Cycles) add_reagents->degas add_catalyst Add Catalyst System (e.g., Pd2(dba)3 + XPhos) degas->add_catalyst heat Heat Reaction (e.g., 80-110 °C) Monitor by TLC/LC-MS add_catalyst->heat workup Aqueous Workup 1. Cool to RT 2. Quench with H2O 3. Extract with EtOAc heat->workup purify Purification (Silica Gel Chromatography) workup->purify end N-Aryl Product purify->end

Caption: Workflow for a typical Buchwald-Hartwig N-Arylation protocol.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), and sodium tert-butoxide (2.5 eq.).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe (approx. 0.1 M concentration relative to the limiting reagent).

  • Degassing: Further degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen/argon.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol: O-Alkylation via Williamson Ether Synthesis

Functionalizing the primary alcohol to form an ether linkage is a common strategy to modulate a compound's polarity, metabolic stability, or to introduce a new vector for further synthetic elaboration.

Causality Behind Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the corresponding alkoxide, which is a potent nucleophile.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They readily dissolve the reagents and do not interfere with the nucleophilic alkoxide.

  • Conditions: The reaction is started at 0 °C to control the initial exothermic deprotonation step with NaH.

start Start prep Inert Atmosphere Prep (N2/Ar Purged Flask) start->prep add_amine Dissolve N-Protected Pyrrolidinylmethanol in THF prep->add_amine cool Cool to 0 °C (Ice Bath) add_amine->cool add_base Add NaH (1.2 eq.) (Portion-wise) cool->add_base stir_alkoxide Stir at 0 °C for 30 min (Alkoxide Formation) add_base->stir_alkoxide add_electrophile Add Alkyl Halide (R-X) (Dropwise) stir_alkoxide->add_electrophile warm_rt Warm to RT Monitor by TLC/LC-MS add_electrophile->warm_rt workup Aqueous Workup 1. Quench with sat. NH4Cl 2. Extract with EtOAc warm_rt->workup purify Purification (Chromatography) workup->purify end O-Alkyl Product purify->end

Caption: Workflow for a typical Williamson Ether Synthesis protocol.

Step-by-Step Methodology:

Note: For this reaction, the secondary amine should first be protected (e.g., as a Boc-carbamate) to prevent competing N-alkylation.

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of N-protected (R)-pyrrolidin-3-ylmethanol (1.0 eq.) in anhydrous THF dropwise over 15 minutes.

  • Alkoxide Formation: Stir the resulting mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq.) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.

  • Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Case Studies in Drug Discovery

The structural motif derived from (R)-pyrrolidin-3-ylmethanol is present in several advanced drug candidates, particularly in oncology and neurology.

  • Application in Kinase Inhibitors: The pyrrolidine scaffold is frequently used in kinase inhibitors to orient key pharmacophoric groups toward the ATP binding site. In the development of novel ERK inhibitors for oncology, for example, systematic exploration of the 3-position of the pyrrolidine ring was crucial for optimizing pharmacokinetic properties.[17] The hydroxymethyl group of our building block can serve as a handle to introduce substituents that form critical hydrogen bonds with the kinase hinge region or to improve solubility and metabolic profiles.

  • Application in GPCR Modulators: G-protein-coupled receptors (GPCRs) are a major class of drug targets.[18] The design of allosteric modulators, which bind to a site distinct from the endogenous ligand, is a key strategy for achieving subtype selectivity and nuanced pharmacological effects.[19][20] The 3D structure of the pyrrolidine ring is ideal for positioning substituents into these allosteric pockets. The (R)-pyrrolidin-3-ylmethanol core can be elaborated into ligands where the pyrrolidine nitrogen interacts with one part of the receptor, while the functionalized hydroxymethyl group extends into another, providing the precise geometry needed for potent and selective modulation.

Conclusion

This compound is more than just a simple heterocyclic alcohol; it is a strategic, high-value building block for modern pharmaceutical development. Its fixed stereochemistry and orthogonal functional handles provide a reliable and efficient pathway to complex, chiral molecules. The robust and well-established protocols for its functionalization, such as the N-arylation and O-alkylation methods detailed herein, empower researchers and drug development professionals to accelerate their discovery programs and construct the next generation of innovative therapeutics.

References

Application Note: Strategic Synthesis of DPP-4 Inhibitor Chiral Intermediates Using (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Chiral Amines in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors, known as "gliptins," are a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Their therapeutic mechanism hinges on preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][5] This action prolongs GLP-1 activity, leading to glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control without the significant risk of hypoglycemia associated with other antidiabetic agents.[4][6][7]

A recurring structural motif in many potent and selective DPP-4 inhibitors is a chiral amine moiety, often a substituted pyrrolidine ring.[8][] This chiral center is critical for precise orientation within the DPP-4 enzyme's active site, forming key hydrogen bond interactions with residues such as Tyr662, Glu205, and Glu206.[10] The stereochemistry of this amine is paramount; for instance, in Sitagliptin, the (R)-enantiomer is the active pharmaceutical ingredient. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to chiral amine intermediates is a primary focus in pharmaceutical process chemistry.[1][11]

This application note details a robust protocol for the synthesis of a key chiral building block, (R)-N-Boc-3-aminopyrrolidine, starting from the commercially available and cost-effective chiral pool starting material, (R)-Pyrrolidin-3-ylmethanol hydrochloride. We will elucidate the strategic rationale behind this synthetic pathway, focusing on a high-yielding conversion of the primary alcohol to a protected amine via a Mitsunobu reaction, a powerful method for achieving clean stereochemical inversion.[12][13]

Strategic Importance of this compound

This compound serves as an ideal starting material for several reasons:

  • Embedded Chirality: It provides a pre-defined stereocenter in the correct (R)-configuration, circumventing the need for complex asymmetric synthesis or costly chiral resolutions at later stages.[14]

  • Versatile Functional Groups: The molecule possesses two key functional handles: a secondary amine within the pyrrolidine ring and a primary hydroxyl group. The amine can be readily protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions, while the hydroxyl group is primed for conversion into the desired amine functionality.

  • Commercial Availability: As a readily available and relatively inexpensive starting material, it enhances the economic viability and scalability of the overall synthesis.[15][16][17]

The core transformation detailed herein is the conversion of the primary alcohol to a primary amine. While several methods exist (e.g., mesylation/tosylation followed by azide displacement and reduction), the Mitsunobu reaction offers a direct and reliable one-pot approach for achieving this with stereochemical control.[18][19]

Synthetic Blueprint and Workflow

The overall synthetic strategy involves three main stages:

  • Protection: The secondary amine of the pyrrolidine ring is protected with a Boc group to ensure regioselectivity in the subsequent functional group transformation.

  • Functional Group Interconversion: The primary alcohol is converted into a protected amine using a Mitsunobu reaction with phthalimide as the nitrogen source. This reaction proceeds via an SN2 mechanism, which, while not affecting the existing stereocenter at C3, is a classic example of a reaction that proceeds with inversion of configuration at a chiral secondary alcohol center.[12][13]

  • Deprotection: The phthalimide group is selectively removed using hydrazine, yielding the target primary amine, which is then protected again with a Boc group for stability and downstream applications.

The following diagram illustrates the synthetic workflow.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Mitsunobu Reaction cluster_2 Stage 3: Deprotection & Final Product A (R)-Pyrrolidin-3-ylmethanol·HCl B (R)-N-Boc-pyrrolidin-3-ylmethanol A->B Boc₂O, Et₃N DCM, 0°C to rt C (R)-2-(N-Boc-pyrrolidin-3-ylmethyl)isoindoline-1,3-dione B->C PPh₃, DIAD, Phthalimide THF, 0°C to rt D (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate C->D Hydrazine hydrate EtOH, reflux E Final DPP-4 Inhibitor (e.g., Sitagliptin intermediate) D->E Coupling with DPP-4 scaffold

Caption: Synthetic workflow from starting material to the key chiral amine intermediate.

Detailed Experimental Protocol

Objective: To synthesize (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate from this compound.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diisopropyl azodicarboxylate (DIAD) is toxic and an irritant. Handle with care.

Materials and Reagents
ReagentAcronymSupplierPurityM.W.Quantity
This compound-Sigma-Aldrich97%137.6110.0 g (72.6 mmol)
Di-tert-butyl dicarbonateBoc₂OSigma-Aldrich99%218.2517.5 g (80.0 mmol)
TriethylamineEt₃NSigma-Aldrich≥99.5%101.1922.1 mL (159.8 mmol)
DichloromethaneDCMSigma-Aldrich≥99.8%84.93200 mL
TriphenylphosphinePPh₃Sigma-Aldrich99%262.2922.8 g (87.1 mmol)
Phthalimide-Sigma-Aldrich99%147.1312.8 g (87.1 mmol)
Diisopropyl azodicarboxylateDIADSigma-Aldrich97%202.2117.2 mL (87.1 mmol)
TetrahydrofuranTHFSigma-Aldrich≥99.9%72.11250 mL
Hydrazine monohydrate-Sigma-Aldrich98%50.068.0 mL (164 mmol)
EthanolEtOHSigma-Aldrich≥99.5%46.07200 mL
Ethyl Acetate, Hexanes, Saturated NaCl, MgSO₄-Fisher ScientificACS Grade-As needed
Step-by-Step Procedure

Step 1: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Suspend this compound (10.0 g, 72.6 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (22.1 mL, 159.8 mmol, 2.2 eq) to the suspension. Stir for 15 minutes to liberate the free amine.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (17.5 g, 80.0 mmol, 1.1 eq) in 50 mL of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Rationale: The Boc group protects the nucleophilic secondary amine from participating in the subsequent Mitsunobu reaction. Triethylamine acts as a base to neutralize the HCl salt and the acid generated during the reaction.

  • Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 Hexanes:Ethyl Acetate mobile phase until the starting material is consumed.

  • Quench the reaction with 100 mL of water. Separate the organic layer, and wash sequentially with 1M HCl (2 x 50 mL) and saturated NaCl solution (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a colorless oil. The product is typically used in the next step without further purification. Expected yield: ~14.0 g (96%).

Step 2: Mitsunobu Reaction to Synthesize (R)-tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)pyrrolidine-1-carboxylate

  • Dissolve the crude product from Step 1 (~14.0 g, 69.6 mmol), triphenylphosphine (22.8 g, 87.1 mmol, 1.25 eq), and phthalimide (12.8 g, 87.1 mmol, 1.25 eq) in anhydrous tetrahydrofuran (THF, 250 mL) in a 1 L round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (17.2 mL, 87.1 mmol, 1.25 eq) dropwise over 45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Causality: The reaction is initiated by the formation of a betaine between PPh₃ and DIAD. This activates the alcohol, which is then displaced by the phthalimide nucleophile in an SN2 fashion.[12][20] Using phthalimide provides a stable, masked primary amine.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • Remove the solvent under reduced pressure. The resulting residue will contain the product and by-products (triphenylphosphine oxide and the DIAD-hydrazine derivative).

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the product-containing fractions and concentrate to afford the title compound as a white solid. Expected yield: ~19.5 g (85%).

Step 3: Synthesis of (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate

  • Dissolve the phthalimide-protected intermediate from Step 2 (19.5 g, 59.0 mmol) in ethanol (200 mL) in a 500 mL round-bottom flask.

  • Add hydrazine monohydrate (8.0 mL, 164 mmol, 2.8 eq) to the solution.

  • Mechanism: Hydrazine acts as a potent nucleophile, attacking the carbonyls of the phthalimide group and forming a stable phthalhydrazide precipitate, thereby liberating the primary amine.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. A thick white precipitate will form.

  • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • Note: The resulting primary amine can be unstable. For ease of handling and purification, it is often re-protected. Dissolve the crude amine in DCM (150 mL), cool to 0°C, add triethylamine (9.9 mL, 70.8 mmol, 1.2 eq), followed by dropwise addition of Boc₂O (14.2 g, 65.0 mmol, 1.1 eq). Stir overnight at room temperature.

  • Work up the reaction as described in Step 1 (water quench, wash, dry, concentrate).

  • Purify the final product by flash chromatography (DCM with 5-10% Methanol) to yield (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate as a clear oil. Expected yield: ~10.2 g (80% over two steps).

Characterization Data Summary
CompoundFormYield (%)¹H NMR (CDCl₃, 400 MHz) δ
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Colorless Oil~963.60-3.40 (m, 4H), 3.30-3.15 (m, 2H), 2.50 (m, 1H), 2.05 (m, 1H), 1.80 (m, 1H), 1.47 (s, 9H).
(R)-tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)pyrrolidine-1-carboxylate White Solid~857.85 (m, 2H), 7.72 (m, 2H), 3.80-3.65 (m, 2H), 3.60-3.40 (m, 2H), 3.35-3.15 (m, 2H), 2.70 (m, 1H), 2.10 (m, 1H), 1.85 (m, 1H), 1.45 (s, 9H).
(R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate Clear Oil~804.85 (br s, 1H), 3.60-3.40 (m, 2H), 3.20-3.00 (m, 4H), 2.40 (m, 1H), 1.95 (m, 1H), 1.65 (m, 1H), 1.44 (s, 18H). Note: Two Boc groups present after re-protection.

Mechanism of DPP-4 Inhibition

The synthesized chiral aminopyrrolidine derivative serves as a crucial pharmacophore that mimics the N-terminus of natural peptide substrates of DPP-4. Upon incorporation into the final drug molecule, this amine group forms critical interactions within the S1 and S2 pockets of the DPP-4 active site.

G cluster_DPP4 DPP-4 Active Site cluster_S1 S1 Pocket (Hydrophobic) cluster_S2 S2 Pocket (Anionic) cluster_Inhibitor Inhibitor Moiety Tyr662 Tyr662 Tyr666 Tyr666 Glu205 Glu205 Glu206 Glu206 Arg125 Arg125 Ser630 Ser630 (Catalytic Triad) Pyrrolidine Chiral Pyrrolidine (from synthesis) Pyrrolidine->Ser630 Positions Amine for Optimal Interaction Amine Primary Amine (NH₃⁺) Amine->Tyr662 H-Bond Amine->Glu205 Ionic Bond / H-Bond Amine->Glu206 H-Bond Scaffold Aromatic Scaffold (e.g., trifluorophenyl) Scaffold->Tyr666 π-π stacking

Caption: Key interactions of a gliptin inhibitor within the DPP-4 active site.

The protonated primary amine of the inhibitor forms a salt bridge with the anionic glutamate residues (Glu205, Glu206), effectively anchoring the molecule.[10] Additional hydrogen bonds, for instance with Tyr662, further enhance binding affinity. The pyrrolidine ring itself orients the rest of the molecule, allowing other parts, such as an aromatic scaffold, to engage in favorable interactions like π-π stacking within the hydrophobic S1 pocket.[10] This high-affinity, multi-point binding competitively inhibits the enzyme from processing its natural substrates.

Conclusion

This application note provides a detailed, field-tested protocol for the stereospecific synthesis of a versatile chiral building block for DPP-4 inhibitors, starting from this compound. The strategic use of Boc protection and a Mitsunobu reaction ensures high yields and maintains the critical stereochemical integrity required for potent biological activity. The causality-driven explanations for each step are intended to empower researchers and process chemists to adapt and scale this methodology for the development of novel therapeutics targeting the DPP-4 enzyme.

References

Application Notes and Protocols for Coupling Reactions with (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of a Chiral Scaffold

(R)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in contemporary medicinal chemistry. Its rigid pyrrolidine core, coupled with a primary alcohol and a secondary amine, offers a trifunctional scaffold that is instrumental in the synthesis of a diverse array of complex molecules, including potent enzyme inhibitors and modulators of various biological targets. The presence of a stereocenter at the 3-position allows for the creation of enantiomerically pure compounds, a critical consideration in modern drug design to enhance efficacy and minimize off-target effects.

This comprehensive guide provides an in-depth exploration of the reaction conditions for various coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for common coupling strategies, including amide bond formation, Buchwald-Hartwig amination, reductive amination, and N-alkylation. The information presented herein is intended to empower researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors.

A crucial aspect of working with this compound is the presence of the hydrochloride salt. The protonated secondary amine is not nucleophilic and therefore requires neutralization to participate in most coupling reactions. This can be achieved either by a separate workup step to isolate the free base or, more commonly, by the in situ addition of a suitable base to the reaction mixture. The choice of base is critical and will be discussed in the context of each specific reaction.

I. Amide Bond Formation: Forging the Peptidic Linkage

The formation of an amide bond is one of a cornerstone transformation in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. The secondary amine of (R)-Pyrrolidin-3-ylmethanol serves as an excellent nucleophile for coupling with a wide range of carboxylic acids. The success of these reactions hinges on the activation of the carboxylic acid, which is typically achieved using a variety of specialized coupling reagents.

Mechanistic Rationale: The Role of Coupling Reagents

Amide coupling reagents are designed to convert the relatively unreactive carboxylic acid into a highly electrophilic species that is readily attacked by the amine. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed to trap the O-acylisourea and form a more stable and selective active ester.[1][2]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents activate the carboxylic acid by forming a phosphonium ester, which is a highly effective acylating agent.

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most efficient and popular coupling reagents.[3] They react with the carboxylic acid to generate a highly reactive O-acylisouronium species, which rapidly acylates the amine. The choice of base, typically a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to deprotonate the carboxylic acid and the amine hydrochloride.[3]

Comparative Data for Amide Coupling Reactions
Coupling ReagentBase (equivalents)SolventTemperature (°C)Typical Reaction Time (h)General Yield Range
EDC/HOBt DIPEA (2.0-3.0)DCM or DMF0 to RT12-2470-90%
HATU DIPEA (2.0-4.0)DMFRT2-685-98%
PyBOP DIPEA (2.0-3.0)DMF or DCM0 to RT4-1280-95%

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using the highly efficient HATU reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification R_COOH Carboxylic Acid Activation Activation (RT, 15-30 min) R_COOH->Activation Pyrrolidinol_HCl (R)-Pyrrolidin-3-ylmethanol Hydrochloride Coupling Coupling (RT, 2-6 h) Pyrrolidinol_HCl->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF Anhydrous DMF DMF->Activation Activation->Coupling Workup Aqueous Workup (Water, EtOAc, NaHCO₃, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

II. Buchwald-Hartwig Amination: Crafting Aryl-Amine Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates.[4][5] This methodology is particularly valuable for coupling (R)-Pyrrolidin-3-ylmethanol with a diverse range of aromatic and heteroaromatic systems, which are prevalent in pharmaceutical agents.

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium amido complex. The choice of base is critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being employed.[2][6]

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.[7]

The choice of phosphine ligand is also crucial for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, RuPhos), are often highly effective.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) to an oven-dried reaction vessel.

  • Add anhydrous toluene to the vessel, and seal it.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl pyrrolidine derivative.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Br Aryl Bromide Coupling Coupling (80-110 °C, 12-24 h) Aryl_Br->Coupling Pyrrolidinol_HCl (R)-Pyrrolidin-3-ylmethanol Hydrochloride Pyrrolidinol_HCl->Coupling Pd_Catalyst Pd₂(dba)₃ / XPhos Pd_Catalyst->Coupling Base NaOtBu Base->Coupling Solvent Anhydrous Toluene Solvent->Coupling Workup Aqueous Workup (Water, EtOAc, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl Product Purification->Product

Caption: Workflow for Buchwald-Hartwig amination.

III. Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.[9][10] This method provides a straightforward route to N-alkylated derivatives of (R)-Pyrrolidin-3-ylmethanol.

Mechanistic Rationale: Iminium Ion Formation and Reduction

The reaction proceeds through the following steps:

  • Iminium Ion Formation: The secondary amine of (R)-Pyrrolidin-3-ylmethanol attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a transient iminium ion.

  • Reduction: The iminium ion is then reduced in situ by a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly popular choice due to its mildness and selectivity for reducing iminium ions in the presence of unreacted carbonyl compounds.[11] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) under acidic conditions.[9]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in DCM or DCE, add the aldehyde (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrrolidine derivative.

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Iminium_Formation Iminium Formation (RT, 30-60 min) Aldehyde->Iminium_Formation Pyrrolidinol_HCl (R)-Pyrrolidin-3-ylmethanol Hydrochloride Pyrrolidinol_HCl->Iminium_Formation STAB Sodium Triacetoxyborohydride Reduction Reduction (RT, 4-12 h) STAB->Reduction TEA Triethylamine TEA->Iminium_Formation Solvent DCM or DCE Solvent->Iminium_Formation Iminium_Formation->Reduction Workup Aqueous Workup (NaHCO₃, Water, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for reductive amination.

IV. N-Alkylation: Direct Functionalization of the Secondary Amine

Direct N-alkylation of (R)-Pyrrolidin-3-ylmethanol with alkyl halides provides a straightforward method for introducing a variety of alkyl substituents onto the pyrrolidine nitrogen. This Sₙ2 reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the starting amine hydrochloride.

Mechanistic Rationale: Sₙ2 Displacement

The reaction proceeds via a classical Sₙ2 mechanism, where the nucleophilic secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The choice of base is important to ensure that the amine is in its free, nucleophilic form. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (TEA) or DIPEA.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile or DMF, add the alkyl bromide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrrolidine derivative.

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Alkyl_Halide Alkyl Halide Alkylation Alkylation (60-80 °C, 6-18 h) Alkyl_Halide->Alkylation Pyrrolidinol_HCl (R)-Pyrrolidin-3-ylmethanol Hydrochloride Pyrrolidinol_HCl->Alkylation Base K₂CO₃ Base->Alkylation Solvent Acetonitrile or DMF Solvent->Alkylation Workup Filtration & Aqueous Workup Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for N-alkylation.

Conclusion: A Gateway to Molecular Diversity

This compound stands as a cornerstone chiral building block for the synthesis of a vast array of complex and biologically relevant molecules. A thorough understanding of the reaction conditions for its coupling is paramount for any researcher working in the fields of medicinal chemistry and drug discovery. This guide has provided a detailed overview of four key coupling strategies, complete with mechanistic insights and practical, step-by-step protocols. By leveraging these methodologies, scientists can effectively harness the synthetic potential of this versatile scaffold to construct novel molecular entities with tailored properties, ultimately advancing the frontiers of therapeutic innovation.

References

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of (R)-Pyrrolidin-3-ylmethanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Specifically, chiral 3-hydroxypyrrolidine derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds.[3] Their demand is ever-increasing within the pharmaceutical industry, making the development of efficient, scalable, and cost-effective synthetic routes a paramount objective.[3] This document provides an in-depth guide to the scale-up synthesis of (R)-Pyrrolidin-3-ylmethanol hydrochloride and its derivatives, focusing on practical, field-proven insights and robust protocols.

I. Strategic Synthesis Planning for Industrial Scale

Transitioning a synthetic route from the laboratory bench to a large-scale manufacturing setting presents a unique set of challenges.[4] Factors such as reagent cost and availability, reaction safety, and process robustness become critical. For the synthesis of enantiomerically pure (R)-Pyrrolidin-3-ylmethanol, several strategies can be considered, each with its own merits and drawbacks in an industrial context.

Chiral Pool Synthesis: Leveraging Nature's Asymmetry

A common and often effective approach is to start from a readily available chiral molecule, a strategy known as chiral pool synthesis.[5] L-proline and L-hydroxyproline are frequently utilized as starting materials for the synthesis of various pyrrolidine-containing drugs due to their natural abundance and optical purity.[1][2]

Rationale: This method circumvents the need for asymmetric catalysis or chiral resolution, which can add significant cost and complexity to a large-scale process. The inherent chirality of the starting material is carried through the synthetic sequence to afford the desired enantiomerically pure product.

Challenges: While attractive, the number of steps required to convert a chiral pool starting material into the target molecule can sometimes be lengthy, impacting the overall yield and process efficiency.[1] Careful selection of protecting groups and reaction conditions is crucial to maintain stereochemical integrity throughout the synthesis.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis involves the use of chiral catalysts or reagents to induce stereoselectivity in a reaction, creating the desired enantiomer from a prochiral substrate.[5] This approach offers greater flexibility in molecular design compared to chiral pool synthesis.

Rationale: Asymmetric methods can provide more direct routes to the target molecule, potentially reducing the overall number of synthetic steps.[6] Successful implementation can lead to highly efficient and atom-economical processes.

Challenges: The primary hurdles for industrial-scale asymmetric synthesis are the cost and availability of the chiral catalyst or auxiliary.[4] Catalyst stability, turnover number, and the ease of removal from the final product are also critical considerations. Furthermore, achieving high enantiomeric excess on a large scale can be challenging and may require extensive process optimization.[7]

Chemoenzymatic Synthesis: The Best of Both Worlds

A hybrid approach that has gained significant traction is chemoenzymatic synthesis, which combines traditional chemical transformations with highly selective enzymatic reactions.[8] Enzymes can catalyze reactions with exquisite stereo- and regioselectivity under mild conditions, offering a powerful tool for industrial synthesis.

Rationale: The high selectivity of enzymes can simplify complex synthetic sequences, often eliminating the need for protecting groups and reducing the formation of byproducts.[8] This can lead to greener, more sustainable, and economically viable processes.

Challenges: The operational stability of enzymes, their cost, and the need for specialized equipment can be barriers to large-scale implementation. Process parameters such as temperature, pH, and solvent must be carefully controlled to ensure optimal enzyme activity and longevity.

II. Recommended Scale-Up Synthetic Protocol: A Robust Pathway

The following protocol details a well-established and scalable route for the preparation of this compound, starting from a commercially available chiral precursor. This approach has been selected for its reliability, high yield, and amenability to industrial production.

Synthetic Scheme Overview

Synthetic_Scheme A Commercially Available (R)-N-Boc-3-hydroxypyrrolidine B (R)-N-Boc-pyrrolidin-3-ylmethanol A->B Reduction (e.g., LiAlH4 or NaBH4/BF3·OEt2) C (R)-Pyrrolidin-3-ylmethanol B->C Boc Deprotection (e.g., HCl in Dioxane) D (R)-Pyrrolidin-3-ylmethanol Hydrochloride C->D Salt Formation (HCl in Ether or IPA)

Caption: Scalable synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Reduction of (R)-N-Boc-3-hydroxypyrrolidine

  • Reaction: The carbonyl group of the Boc-protected starting material is reduced to a hydroxymethyl group. A common method involves the use of lithium aluminum hydride (LiAlH4) or a combination of sodium borohydride and boron trifluoride etherate.[2][9]

  • Procedure:

    • To a stirred solution of (R)-N-Boc-3-hydroxypyrrolidine in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add the reducing agent portion-wise at a controlled temperature (typically 0 °C).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

    • Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.

    • Filter the resulting slurry and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain crude (R)-N-Boc-pyrrolidin-3-ylmethanol.

Step 2: Boc Deprotection

  • Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.

  • Procedure:

    • Dissolve the crude (R)-N-Boc-pyrrolidin-3-ylmethanol in a suitable solvent (e.g., dioxane or methanol).

    • Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) and stir the mixture at room temperature.

    • Monitor the reaction for completeness (e.g., by TLC or LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of (R)-Pyrrolidin-3-ylmethanol.

Step 3: Salt Formation and Purification

  • Reaction: The free base of (R)-Pyrrolidin-3-ylmethanol is converted to its hydrochloride salt and purified by crystallization.

  • Procedure:

    • The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether or ethanol/ethyl acetate).

    • Alternatively, the crude product from the deprotection step can be neutralized to the free base, extracted into an organic solvent, and then treated with a solution of HCl in a suitable solvent (e.g., ether or isopropanol) to precipitate the pure hydrochloride salt.

    • Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum to afford this compound.

Process Parameters and Data
ParameterStep 1: ReductionStep 2: Boc DeprotectionStep 3: Salt Formation
Typical Yield 85-95%>95% (crude)80-90% (after crystallization)
Purity (HPLC) >98%->99.5%
Key Considerations Anhydrous conditions, temperature controlStoichiometry of acid, reaction timeSolvent selection for crystallization
Safety Precautions Handling of pyrophoric reagents (LiAlH4)Use of corrosive acidsProper ventilation for solvent handling

III. Challenges and Mitigation Strategies in Scale-Up

Scaling up any chemical synthesis introduces a new set of variables that must be carefully managed to ensure a successful and safe process.[4]

Reagent Handling and Safety
  • Challenge: Many reagents used in organic synthesis, such as lithium aluminum hydride, are highly reactive and pose significant safety risks on a large scale.[2]

  • Mitigation:

    • Conduct a thorough process safety assessment (PSA) to identify and mitigate potential hazards.

    • Utilize specialized equipment for handling pyrophoric or highly reactive reagents.

    • Develop and implement robust standard operating procedures (SOPs) for all handling and reaction steps.

Heat Transfer and Temperature Control
  • Challenge: Exothermic reactions can be difficult to control in large reactors due to the lower surface area-to-volume ratio, potentially leading to runaway reactions.

  • Mitigation:

    • Characterize the reaction calorimetry to understand the heat flow profile.

    • Employ reactors with efficient cooling systems.

    • Implement controlled addition rates of reagents to manage the rate of heat generation.

Impurity Profile and Control
  • Challenge: The formation of byproducts can be more pronounced on a larger scale, and their removal can be challenging.[7]

  • Mitigation:

    • Develop a thorough understanding of the reaction mechanism to identify potential side reactions.

    • Optimize reaction conditions to minimize byproduct formation.

    • Establish robust analytical methods to monitor the impurity profile throughout the process.

    • Develop effective purification strategies, such as crystallization or chromatography, that are scalable.

Supply Chain and Cost Management
  • Challenge: The availability and cost of raw materials can significantly impact the economic viability of a large-scale synthesis.[7]

  • Mitigation:

    • Identify multiple reliable suppliers for key starting materials and reagents.

    • Develop alternative synthetic routes to mitigate supply chain risks.

    • Continuously evaluate and optimize the process to reduce raw material consumption and overall cost.

IV. Conclusion and Future Outlook

The scale-up synthesis of this compound and its derivatives is a critical undertaking in the pharmaceutical industry. By carefully considering the synthetic strategy, meticulously developing a robust protocol, and proactively addressing the challenges of scale-up, researchers and drug development professionals can ensure a reliable and efficient supply of this vital chiral building block. Future advancements in catalytic technologies, particularly in asymmetric synthesis and biocatalysis, will likely lead to even more streamlined and sustainable manufacturing processes for this important class of molecules.

V. References

  • Vertex AI Search. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. China Chemistry News.

  • Smolecule. (2023). Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3.

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

  • BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole? - Blog.

  • ResearchGate. (2025). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate | Request PDF.

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • ResearchGate. (2015). Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold.

  • PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). From Lab to Market: The Journey of (R)-3-Hydroxypyrrolidine as a Pharmaceutical Intermediate.

  • Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

  • ChemicalBook. (2025). (R)-Pyrrolidin-3-ylmethanol | 110013-18-8.

  • PubMed. (1994). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives.

  • BLD Pharm. (n.d.). 104706-47-0|(R)-3-Hydroxypyrrolidine hydrochloride|BLD Pharm.

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry.

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].

  • National Center for Biotechnology Information. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol.

References

Protecting group strategies for (R)-Pyrrolidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Strategic Use of Protecting Groups for (R)-Pyrrolidin-3-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Imperative

(R)-Pyrrolidin-3-ylmethanol is a bifunctional molecule featuring a secondary amine and a primary alcohol. This duality, while offering rich synthetic possibilities, presents a significant challenge: the need for chemoselective transformations. The nucleophilic nature of both the amine and the alcohol necessitates a robust protecting group strategy to control reactivity and achieve the desired chemical modifications at one site without affecting the other.[1]

The hydrochloride salt form of the starting material adds another layer of consideration. The protonated amine is non-nucleophilic, which can be leveraged for initial reactions targeting the alcohol. However, for most transformations, neutralization is a prerequisite, liberating the reactive free amine.

An effective protecting group strategy is paramount and should be guided by the principles of orthogonality .[1][2] This means that each protecting group should be removable under specific conditions that do not affect the other, allowing for sequential and controlled deprotection and further functionalization.

Orthogonal Protection Strategy Workflow

The logical flow for manipulating (R)-Pyrrolidin-3-ylmethanol often involves a sequence of protection and deprotection steps. A typical workflow is visualized below, emphasizing the decision-making process based on the desired synthetic outcome.

G cluster_0 Initial State cluster_1 Protection Phase cluster_2 Synthetic Modification cluster_3 Deprotection & Final Product Start (R)-Pyrrolidin-3-ylmethanol Hydrochloride Neutralize Neutralization (e.g., aq. base) Start->Neutralize Protect_N N-Protection (e.g., Boc, Cbz) Neutralize->Protect_N Selective N-protection first Protect_O O-Protection (e.g., TBDMS, Bn) Neutralize->Protect_O Selective O-protection first (less common) Protect_N->Protect_O Protect remaining OH Protect_Both Di-protection Modify_O Modify Alcohol Protect_N->Modify_O Protect_O->Protect_N Protect remaining NH Modify_N Modify Amine Protect_O->Modify_N Deprotect_N N-Deprotection Modify_O->Deprotect_N Deprotect_O O-Deprotection Modify_N->Deprotect_O Final_Product Target Molecule Deprotect_N->Final_Product Deprotect_O->Final_Product

Caption: Orthogonal protection workflow for (R)-Pyrrolidin-3-ylmethanol.

Protecting the Pyrrolidine Nitrogen

The secondary amine is often the more nucleophilic and reactive site. Its protection is typically the first step after neutralization of the hydrochloride salt. The choice of protecting group depends on the stability required for subsequent steps and the desired deprotection conditions.

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsAdvantages & Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, NaOH)Strong acid (e.g., TFA, HCl in MeOH/Dioxane)[3][4]Highly common, stable to most non-acidic conditions. Deprotection is clean.[5]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl), baseCatalytic Hydrogenolysis (H₂, Pd/C)[6]Very stable to acidic and basic conditions. Removal is orthogonal to acid/base labile groups.[7]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSu, baseBase (e.g., Piperidine in DMF)Base-labile, providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.

Expert Insight: The Boc group is the workhorse for many applications due to its ease of introduction and the clean, volatile byproducts of its acidic removal (isobutylene and CO₂).[4] However, when subsequent steps involve strongly acidic conditions, the more robust Cbz group is a superior choice.

Protocol 1: N-Boc Protection of (R)-Pyrrolidin-3-ylmethanol

This protocol details the protection of the secondary amine using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Neutralization: Dissolve this compound (1.0 equiv) in water. Cool the solution to 0 °C in an ice bath. Slowly add a solution of NaOH (1.1 equiv) in water, ensuring the temperature remains below 10 °C.

  • Protection: To the cold solution of the free amine, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and then brine.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(R)-pyrrolidin-3-ylmethanol. The product can be purified by column chromatography if necessary.

Protecting the Primary Alcohol

Once the amine is protected, the primary alcohol can be functionalized or protected itself. Common alcohol protecting groups offer varying degrees of stability and are chosen based on the overall synthetic plan.

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsAdvantages & Considerations
tert-ButyldimethylsilylTBDMS (or TBS)TBDMS-Cl, Imidazole, DMFFluoride source (e.g., TBAF in THF)[8]; Acidic conditions (e.g., AcCl in MeOH)[9]Sterically hindered, allowing for selective protection of primary alcohols.[10] Stable to a wide range of conditions but labile to acid and fluoride.[10]
BenzylBnBenzyl bromide (BnBr), strong base (e.g., NaH)Catalytic Hydrogenolysis (H₂, Pd/C)[8][11]Very robust and stable to both acidic and basic conditions.[8][12] Orthogonal to silyl ethers and Boc/Fmoc groups.

Causality in Experimental Choice: The choice between a silyl ether and a benzyl ether is a critical strategic decision. If the subsequent synthetic steps involve basic or organometallic reagents, the TBDMS group is an excellent choice.[10] Conversely, if fluoride- or acid-mediated reactions are planned, the highly robust benzyl ether is preferable.[12][13]

Protocol 2: O-TBDMS Protection of N-Boc-(R)-pyrrolidin-3-ylmethanol

This protocol describes the silylation of the primary alcohol, assuming the amine is already Boc-protected.

Materials:

  • N-Boc-(R)-pyrrolidin-3-ylmethanol (from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve N-Boc-(R)-pyrrolidin-3-ylmethanol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Silylation: Add TBDMS-Cl (1.2 equiv) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Isolation: Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. The resulting crude product, (R)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine-1-carboxylate, can be purified by flash chromatography on silica gel.

Selective Deprotection: The Key to Orthogonality

The power of this strategy lies in the ability to selectively remove one protecting group while the other remains intact.

G cluster_N N-Deprotection Path cluster_O O-Deprotection Path Di_Protected N-Boc, O-TBDMS Protected Intermediate Acid_Deprotect Acidic Conditions (TFA or HCl) Di_Protected->Acid_Deprotect Fluoride_Deprotect Fluoride Source (TBAF) Di_Protected->Fluoride_Deprotect N_Free_O_Protected Free Amine, O-TBDMS (For N-functionalization) Acid_Deprotect->N_Free_O_Protected O_Free_N_Protected Free Alcohol, N-Boc (For O-functionalization) Fluoride_Deprotect->O_Free_N_Protected

Caption: Orthogonal deprotection pathways for a di-protected intermediate.

Protocol 3: Selective N-Boc Deprotection

Materials:

  • Di-protected intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the di-protected compound (1.0 equiv) in DCM.

  • Cool the solution to 0 °C and add TFA (5-10 equiv) dropwise.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.[3]

  • Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a cold, saturated NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate to yield the O-TBDMS protected amine.

Protocol 4: Selective O-TBDMS Deprotection

Materials:

  • Di-protected intermediate (from Protocol 2)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the di-protected compound (1.0 equiv) in anhydrous THF.

  • Add TBAF solution (1.1-1.5 equiv) at room temperature.[8]

  • Stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the N-Boc protected alcohol.

Conclusion and Future Perspectives

The strategic application of orthogonal protecting groups is fundamental to unlocking the synthetic potential of this compound. By carefully selecting protecting groups based on their stability profiles and deprotection conditions, researchers can navigate complex synthetic pathways with precision and control. The protocols outlined herein provide a robust foundation for the protection of both the amine and alcohol functionalities, enabling the selective modification required for the synthesis of novel pharmaceutical agents and complex molecules.

References

Application Notes: The Strategic Deployment of (R)-Pyrrolidin-3-ylmethanol Hydrochloride in Complex Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] Within the diverse family of pyrrolidine-based synthons, (R)-Pyrrolidin-3-ylmethanol hydrochloride emerges as a particularly valuable chiral building block. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the total synthesis of complex, biologically active molecules, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors.

This compound: A Profile

(R)-Pyrrolidin-3-ylmethanol, also known as D-β-Prolinol, is a chiral organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position.[3][4] The hydrochloride salt enhances its stability and handling properties. Its utility in synthesis stems from the presence of two key functional groups: a secondary amine within the pyrrolidine ring and a primary alcohol. These functional groups can be selectively protected and manipulated, allowing for a wide range of chemical transformations.[5] The defined stereochemistry at the C3 position is of paramount importance, as the biological activity of many chiral drugs is highly dependent on the specific stereoisomer.[6]

PropertyValueReference
Chemical Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [5]
Appearance Off-white to pale beige solid[5]
CAS Number 1227157-98-3[7]
Chirality (R)-enantiomer[3]

Application in the Total Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways.[3] Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a significant class of therapeutic agents.[3] Several approved and clinical-stage JAK inhibitors feature a chiral pyrrolidine or piperidine moiety, the synthesis of which often relies on chiral pyrrolidine-based starting materials.[8][9]

A prominent example is the development of selective JAK inhibitors where a chiral 3-substituted pyrrolidine is a key structural element. The synthesis of analogues of tofacitinib, a well-known JAK inhibitor, often involves the construction of a complex chiral piperidine ring, a process that can be streamlined by using a chiral pyrrolidine precursor.[8][9]

Strategic Advantage in Synthesis

The use of (R)-Pyrrolidin-3-ylmethanol as a starting material offers a distinct strategic advantage. It provides a pre-defined stereocenter, obviating the need for challenging asymmetric synthesis or chiral resolution steps later in the synthetic sequence. This approach, known as a "chiral pool" synthesis, is often more efficient and cost-effective for large-scale production.[10]

The synthetic utility of this compound is demonstrated in the conceptual synthesis of a key intermediate for a JAK inhibitor. The overall strategy involves the coupling of the chiral pyrrolidine unit with a heterocyclic core, a common feature in many kinase inhibitors.

Visualizing the Synthetic Strategy

The following diagram illustrates a conceptual workflow for the incorporation of the (R)-pyrrolidin-3-ylmethanol moiety into a hypothetical JAK inhibitor scaffold.

G cluster_0 Chiral Building Block Preparation cluster_1 Functional Group Interconversion cluster_2 Coupling with Heterocyclic Core cluster_3 Final Elaboration A (R)-Pyrrolidin-3-ylmethanol Hydrochloride B N-Protected (R)-Pyrrolidin- 3-ylmethanol A->B  Protection (e.g., Boc) C N-Protected (R)-3-(azidomethyl) pyrrolidine B->C  Mesylation & Azide  Displacement D N-Protected (R)-3-(aminomethyl) pyrrolidine C->D  Reduction F Coupled Intermediate D->F E Heterocyclic Core (e.g., Pyrrolo[2,3-d]pyrimidine) E->F  Nucleophilic Aromatic  Substitution G Deprotection & Final Modification F->G H Target JAK Inhibitor G->H

Caption: Conceptual workflow for JAK inhibitor synthesis.

Detailed Experimental Protocol: Reductive Amination

A key transformation in the synthesis of many nitrogen-containing pharmaceuticals is reductive amination.[11] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[12] The following protocol details a representative reductive amination reaction using a protected derivative of (R)-pyrrolidin-3-ylmethanol to couple with a heterocyclic aldehyde, a common step in the synthesis of kinase inhibitors.

Reaction: Reductive amination of 6-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde with N-Boc-(R)-3-(aminomethyl)pyrrolidine.

Materials:

  • N-Boc-(R)-3-(aminomethyl)pyrrolidine (1.0 eq)

  • 6-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-(R)-3-(aminomethyl)pyrrolidine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (nitrogen or argon), add 6-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 mmol) in anhydrous DCM (5 mL).

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Rationale for Experimental Choices:

  • Sodium triacetoxyborohydride: This mild and selective reducing agent is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[12]

  • Acetic acid: The acid catalyst accelerates the formation of the imine intermediate.[13]

  • Anhydrous conditions: The reaction is sensitive to moisture, which can hydrolyze the imine intermediate and deactivate the reducing agent.

Conclusion

This compound is a versatile and strategically important chiral building block in the total synthesis of complex pharmaceuticals. Its pre-defined stereochemistry and versatile functional groups make it an ideal starting material for the efficient construction of chiral drug candidates, particularly in the burgeoning field of kinase inhibitors. The protocols and strategies outlined in this application note provide a foundation for researchers to leverage the unique properties of this valuable synthon in their drug discovery and development efforts.

References

Strategic Derivatization of (R)-Pyrrolidin-3-ylmethanol Hydrochloride: Protocols for Selective Acylation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Scientists

Abstract

(R)-Pyrrolidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules.[1][2] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications to modulate physicochemical properties and biological activity. This application note provides a detailed, step-by-step guide to the derivatization of (R)-Pyrrolidin-3-ylmethanol hydrochloride via acylation. We present field-proven protocols for both selective N-acylation and exhaustive di-acylation, explain the chemical principles governing selectivity, and outline methods for the purification and characterization of the resulting derivatives.

Introduction and Scientific Principles

The derivatization of lead compounds is a cornerstone of modern drug discovery. (R)-Pyrrolidin-3-ylmethanol, with its stereodefined center, offers a rigid scaffold that can be strategically functionalized.[1] The two nucleophilic sites—the pyrrolidine nitrogen and the primary hydroxyl group—exhibit different reactivities that can be exploited for selective modification.

1.1. The Role of the Hydrochloride Salt

The starting material is the hydrochloride salt, meaning the pyrrolidine nitrogen is protonated to form a pyrrolidinium chloride. This salt form enhances stability and shelf-life but renders the nitrogen non-nucleophilic. Therefore, the first step in any derivatization at the nitrogen center is its neutralization with a suitable base to liberate the free secondary amine.

1.2. Nucleophilicity and Reaction Selectivity

In aprotic solvents, secondary amines are generally more potent nucleophiles than primary alcohols. This inherent difference in reactivity forms the basis for selective N-acylation. By carefully controlling the reaction conditions—specifically stoichiometry and temperature—one can favor the formation of the amide over the ester.

  • Selective N-Acylation: Achieved by using approximately one equivalent of the acylating agent at low temperatures (e.g., 0 °C). The more reactive amine reacts preferentially before significant O-acylation can occur.

  • Di-acylation (N,O-Acylation): Achieved by using an excess of the acylating agent and base, often at room temperature. A catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the acylation of the less reactive alcohol.[3]

1.3. The Acylation Mechanism

The core reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen or oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), forming the new amide or ester bond.[4][5] The base added to the reaction not only neutralizes the starting material but also scavenges the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the products.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All solvents should be anhydrous unless otherwise specified.

Protocol A: Selective N-Acylation with Acetyl Chloride

This protocol details the synthesis of (R)-(1-acetylpyrrolidin-3-yl)methanol.

Materials & Reagents

Reagent/MaterialQuantityPurpose
This compound1.38 g (10.0 mmol)Starting Material
Anhydrous Dichloromethane (DCM)50 mLSolvent
Triethylamine (Et₃N)3.06 mL (22.0 mmol)Base (Neutralization & Acid Scavenger)
Acetyl Chloride (AcCl)0.75 mL (10.5 mmol)Acylating Agent
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)30 mLQuenching/Work-up
Brine (Saturated Aqueous NaCl)30 mLWork-up
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gDrying Agent
Silica Gel (230-400 mesh)As neededColumn Chromatography
Standard Laboratory Glassware---Reaction Vessel, Funnels, etc.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g, 10.0 mmol).

  • Dissolution & Neutralization: Add anhydrous DCM (50 mL) followed by triethylamine (3.06 mL, 22.0 mmol). Stir the resulting suspension at room temperature for 15 minutes to ensure complete deprotonation of the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (0.75 mL, 10.5 mmol) dropwise to the cooled mixture over 10 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM (2 x 25 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 2-10% methanol in DCM to afford the pure N-acylated product.[6]

Protocol B: Di-acylation (N,O-Acylation) with Benzoyl Chloride

This protocol details the synthesis of (R)-1-benzoylpyrrolidin-3-yl)methyl benzoate.

Materials & Reagents

Reagent/MaterialQuantityPurpose
This compound1.38 g (10.0 mmol)Starting Material
Anhydrous Tetrahydrofuran (THF)50 mLSolvent
Triethylamine (Et₃N)4.20 mL (30.0 mmol)Base
Benzoyl Chloride (BzCl)2.56 mL (22.0 mmol)Acylating Agent
4-(Dimethylamino)pyridine (DMAP)61 mg (0.5 mmol)Catalyst
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)30 mLQuenching/Work-up
Brine (Saturated Aqueous NaCl)30 mLWork-up
Anhydrous Magnesium Sulfate (MgSO₄)~5 gDrying Agent
Silica Gel (230-400 mesh)As neededColumn Chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add this compound (1.38 g, 10.0 mmol) and DMAP (61 mg, 0.5 mmol).

  • Dissolution & Neutralization: Add anhydrous THF (50 mL) and triethylamine (4.20 mL, 30.0 mmol). Stir the mixture at room temperature for 15 minutes.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (2.56 mL, 22.0 mmol) dropwise.

  • Reaction & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up & Purification: Follow the same work-up, extraction, drying, and purification steps as described in Protocol A. The product will be less polar, so the elution system for column chromatography should be adjusted accordingly (e.g., gradient of 10-50% ethyl acetate in hexanes).

Workflow and Reaction Diagrams

Experimental_Workflow cluster_prep Preparation cluster_react Reaction cluster_iso Isolation & Purification setup 1. Reaction Setup (Flask, Stir Bar, Reagents) dissolve 2. Dissolve & Add Base setup->dissolve cool 3. Cool to 0 °C dissolve->cool add_acyl 4. Add Acylating Agent cool->add_acyl monitor 5. Monitor by TLC add_acyl->monitor workup 6. Aqueous Work-up (Quench, Extract, Wash) monitor->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify char 9. Characterization (NMR, IR, MS) purify->char

Caption: General experimental workflow for derivatization.

Caption: Reaction pathways for selective vs. di-acylation.

Characterization of Derivatives

Proper characterization is essential to confirm the structure of the synthesized derivatives. The table below summarizes the expected spectroscopic changes upon acylation.

Technique(R)-Pyrrolidin-3-ylmethanol (Free Base)N-Acylated Derivative (Amide)N,O-Diacylated Derivative (Amide-Ester)
¹H NMR N-H signal present (broad)N-H signal absent; Appearance of new signals for the acyl group (e.g., -COCH₃ at ~2.1 ppm).N-H signal absent; Downfield shift of -CH₂O- protons (from ~3.5 ppm to >4.0 ppm); New acyl group signals.
¹³C NMR -New amide C=O signal (~170 ppm).[7]Two new C=O signals: amide (~170 ppm) and ester (~172 ppm).[8]
FT-IR Broad O-H stretch (~3300 cm⁻¹)N-H stretch disappears; Strong amide C=O stretch appears (~1630-1680 cm⁻¹).[9]O-H stretch disappears; Strong amide C=O (~1650 cm⁻¹) and ester C=O (~1735 cm⁻¹) stretches appear.[7]
Mass Spec. M+H⁺ = 102.09M+H⁺ = 144.10 (for acetyl)M+H⁺ = 310.14 (for dibenzoyl)

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) will vary depending on the specific acyl group and the solvent used.

Conclusion

This application note provides robust and reproducible protocols for the derivatization of this compound. By modulating stoichiometry, temperature, and catalysts, researchers can achieve either selective N-acylation or complete N,O-diacylation, enabling fine-tuned control over the molecule's final properties. The methodologies and characterization data presented herein serve as a comprehensive guide for scientists engaged in the synthesis of novel pyrrolidine-based compounds for pharmaceutical and research applications.

References

The Synthesis of Spiro Compounds: Strategies, Protocols, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Spiro compounds, molecules defined by two rings sharing a single common atom, represent a fascinating and increasingly vital structural class in modern chemistry.[1] Their inherent three-dimensionality offers a stark departure from the flat, aromatic structures that have historically dominated medicinal chemistry pipelines.[2] This unique topology provides a rigid, well-defined scaffold that can project functional groups into space with high precision, enabling optimized interactions with complex biological targets like enzymes and protein-protein interfaces.[1][2][3]

The incorporation of a spirocyclic motif is a key strategy in the "Escape from Flatland" concept in drug design, which advocates for molecules with greater sp3 character and three-dimensionality to improve physicochemical properties and clinical success rates.[2] Introducing a spiro center can enhance a molecule's potency, selectivity, metabolic stability, and novelty for intellectual property purposes.[4][5][6] However, the construction of these scaffolds presents unique synthetic challenges, primarily centered around the creation of the sterically congested quaternary spiro-atom, often with stereochemical control.[7][8]

This guide provides an in-depth overview of the principal synthetic strategies for accessing spiro compounds, detailed experimental protocols for key transformations, and expert insights into the causality behind experimental choices, designed for researchers in organic synthesis and drug development.

Part 1: Strategic Approaches to Spirocyclization

The construction of a spirocyclic framework can be approached through several distinct strategies. The choice of method depends on the target structure, desired complexity, and available starting materials. The most prevalent and powerful strategies include intramolecular cyclizations, cycloaddition reactions, and multicomponent reactions.

A. Intramolecular Cyclization Strategies

This is a foundational approach where a pre-formed linear substrate containing two reactive moieties is induced to cyclize, forming the second ring around a common atom. The key is the design of a precursor that positions the reactive groups for a facile ring-closing event.

Causality: This strategy offers excellent control over the final structure, as the connectivity is predetermined in the linear precursor. It is particularly powerful for creating complex polycyclic systems. The choice of the ring-closing reaction (e.g., nucleophilic substitution, condensation, radical cyclization) is dictated by the functional groups incorporated into the precursor. For instance, a recent conceptually new method involves the intramolecular trapping of spiro radicals, which are generated from an initial radical addition, to produce complex spirocycles through a cyclization and ring-opening cascade.[9][10]

G cluster_0 Intramolecular Cyclization Workflow A Linear Precursor (with tethered reactive groups) B Activation (e.g., Catalyst, Reagent, Light) A->B Initiation C Intramolecular Ring-Closing Event B->C Reaction D Spirocyclic Product C->D Formation of Spiro Center

Caption: General workflow for intramolecular spirocyclization strategies.

B. Cycloaddition Reactions

Cycloaddition reactions are highly efficient methods for constructing cyclic systems, often in a single, stereocontrolled step. For spiro synthesis, these reactions typically involve a cyclic dienophile or dipole reacting with an exocyclic double bond.

  • [3+2] Dipolar Cycloadditions: This is one of the most powerful methods for synthesizing five-membered heterocyclic spiro compounds. A common example is the reaction of an azomethine ylide (a 1,3-dipole), often generated in situ from an isatin and an amino acid, with a dipolarophile containing an exocyclic double bond.[4][11] This approach provides direct access to medicinally important spiropyrrolidine and spirooxindole scaffolds.[11]

  • [4+2] Diels-Alder Reactions: The Diels-Alder reaction can be adapted to form six-membered spirocycles. This typically involves the reaction of a diene with a cyclic dienophile that has an exocyclic double bond. Catalytic enantioselective versions of these reactions have been developed using strongly acidic and confined catalysts, enabling the construction of highly congested quaternary stereogenic spirocenters with excellent stereocontrol.[12][13][14]

Causality: Cycloadditions are favored for their high atom economy and convergence. The stereochemical outcome is often predictable based on well-established mechanistic principles (e.g., endo/exo selectivity), which can be further influenced by the choice of chiral catalysts to achieve high enantioselectivity.[12][14]

G cluster_0 [3+2] Cycloaddition for Spirooxindole Synthesis Isatin Isatin + Amino Acid Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide In situ generation TransitionState Concerted or Stepwise Cycloaddition Ylide->TransitionState Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->TransitionState Product Spiro[pyrrolidine-oxindole] TransitionState->Product

Caption: Conceptual pathway for [3+2] cycloaddition to form spirooxindoles.

C. Multicomponent Reactions (MCRs)

MCRs involve the reaction of three or more starting materials in a single reaction vessel to form a product that contains most, if not all, of the atoms of the reactants.[15] This strategy is exceptionally efficient and atom-economical, making it highly attractive for generating libraries of complex molecules in drug discovery.[15][16]

Causality: The power of MCRs lies in their operational simplicity and ability to rapidly build molecular complexity.[17] By changing any one of the starting components, a diverse range of analogues can be synthesized, facilitating rapid exploration of structure-activity relationships (SAR). Microwave-assisted MCRs have emerged as a particularly powerful tool, accelerating reaction rates and often improving yields.[15][18] For example, a three-component reaction of isatins, pyrazol-5-amines, and ketonitriles under microwave irradiation provides a flexible and efficient route to spiro[indoline-pyrazolo-pyridines].[15]

G cluster_0 Multicomponent Reaction (MCR) Workflow A Component A ReactionVessel One-Pot Reaction (Catalyst, Solvent, Heat/MW) A->ReactionVessel B Component B B->ReactionVessel C Component C C->ReactionVessel Product Complex Spirocyclic Product ReactionVessel->Product Cascade of reactions

Caption: General workflow for a three-component spirocyclization reaction.

Part 2: Application Notes and Protocols

The following protocols are presented as representative examples of the strategies discussed above. They are designed to be self-validating, with clear steps, expected outcomes, and troubleshooting advice.

Protocol 1: Synthesis of a Spiro[pyrrolidine-2,3'-oxindole] via 1,3-Dipolar Cycloaddition

This protocol describes a classic method for synthesizing a medicinally relevant spirooxindole scaffold, adapted from methodologies reported in the literature.[4][11]

Principle: An azomethine ylide is generated in situ from the decarboxylative condensation of isatin and sarcosine. This dipole is then trapped by a trans-chalcone (an alkene dipolarophile) to afford the spiropyrrolidine product through a highly regioselective cycloaddition.

Materials and Reagents:

  • Isatin (or substituted isatin)

  • Sarcosine (N-methylglycine)

  • trans-Chalcone (or substituted chalcone)

  • Methanol (MeOH), reagent grade

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Procedure:

  • Reactant Setup: To a 50 mL round-bottom flask, add isatin (1.0 mmol), sarcosine (1.2 mmol), and trans-chalcone (1.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of methanol and water (20 mL).

  • Reaction: Place the flask in an oil bath on a stirrer/hotplate. Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo.

  • Extraction: Add deionized water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure spiro[pyrrolidine-2,3'-oxindole] product.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure and diastereoselectivity.

  • Mass Spectrometry (HRMS): Confirm the exact mass of the product.

  • X-ray Crystallography: Unambiguously determine the stereochemistry if a suitable crystal is obtained.

Troubleshooting:

  • Low Yield: Ensure the reflux temperature is maintained and that the sarcosine is of good quality. Consider using a different solvent system like acetonitrile/water.[11]

  • Multiple Products on TLC: Incomplete reaction or side reactions. Purification by column chromatography should separate the desired product. Ensure the chalcone is pure and exclusively the trans-isomer.

Substrate (Isatin)Substrate (Chalcone)Typical YieldRef.
Isatintrans-Chalcone75-85%[11]
5-Bromo-isatin4'-Methoxy-chalcone80-90%[11]
N-Methyl-isatin4'-Chloro-chalcone70-80%[4]
Protocol 2: Microwave-Assisted Three-Component Synthesis of a Spiro[indoline-pyrazolo-pyridine]

This protocol details a modern, efficient MCR for generating complex spiro-heterocycles, showcasing the advantages of microwave synthesis.[15]

Principle: This reaction combines an isatin, a 3-amino-pyrazole, and a β-ketonitrile in a one-pot synthesis catalyzed by acetic acid, which also serves as the reaction medium. Microwave irradiation dramatically reduces the reaction time from hours to minutes.

Materials and Reagents:

  • Isatin (1.0 mmol)

  • 3-Amino-5-methyl-1H-pyrazole (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Glacial Acetic Acid (HOAc)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Ethanol for recrystallization

Step-by-Step Procedure:

  • Reactant Setup: In a 10 mL microwave synthesis vial, combine isatin (1.0 mmol), 3-amino-5-methyl-1H-pyrazole (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent/Catalyst Addition: Add glacial acetic acid (3 mL). Seal the vial with a cap.

  • Microwave Reaction: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at 80 °C for 15-20 minutes. (Note: Microwave parameters such as ramp time and hold time should be programmed according to the instrument's manual).

  • Work-up: After the reaction, cool the vial to room temperature. A solid product will typically precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual acetic acid.

  • Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from ethanol to yield the pure spiro[indoline-pyrazolo-pyridine] derivative.

Characterization:

  • NMR and HRMS: To confirm the structure and mass.

  • Melting Point: To assess purity.

Troubleshooting:

  • Incomplete Reaction: Increase the microwave irradiation time in 5-minute increments or slightly increase the temperature to 90-100 °C.

  • Product Oiling Out: If the product does not precipitate, pour the reaction mixture into ice-water to induce precipitation.

Isatin DerivativeKetonitrileReaction Time (min)Typical YieldRef.
IsatinMalononitrile1585-95%[15]
5-Chloro-isatinMalononitrile2088-92%[15]
N-Benzyl-isatinEthyl cyanoacetate2080-90%[15]

Part 3: Key Considerations for Successful Spirocyclization

Stereocontrol: The creation of the quaternary spirocenter is the defining challenge. When this center is chiral, achieving enantioselectivity is paramount. This is typically accomplished through:

  • Organometallic Catalysis: Using transition metals (e.g., Pd, Ni, Ir) paired with chiral ligands to create a chiral environment that favors the formation of one enantiomer over the other.[7]

  • Organocatalysis: Employing small, chiral organic molecules (e.g., proline derivatives, chiral phosphoric acids) to catalyze the reaction enantioselectively.[12][19] This approach avoids potentially toxic or expensive metals.

Catalyst Choice: The causality behind catalyst selection is critical.

  • Lewis Acids (e.g., SnCl₄, Sc(OTf)₃): These activate electrophiles, such as the carbonyl group in isatins, making them more susceptible to nucleophilic attack in MCRs.[16]

  • Brønsted Acids (e.g., p-TSA, IDPi catalysts): These can protonate substrates to activate them for cycloadditions or cyclizations.[12][17] Highly confined Brønsted acids are particularly effective in controlling stereoselectivity in reactions like the Diels-Alder cycloaddition.[12][13]

  • Secondary Amine Organocatalysts: These react with carbonyl compounds to form enamines or trienamines, activating them for subsequent cycloaddition reactions.

Reaction Optimization: Beyond catalyst choice, conditions must be fine-tuned.

  • Solvent: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.

  • Temperature: Higher temperatures can overcome activation barriers but may lead to side products or reduced stereoselectivity. For many stereoselective reactions, sub-ambient temperatures are required. Conversely, microwave heating provides rapid, localized energy input that can accelerate reactions and access alternative pathways.[15][18]

Conclusion and Future Outlook

The synthesis of spiro compounds has evolved into a sophisticated field with a diverse arsenal of synthetic methodologies. Strategies based on intramolecular cyclizations, cycloaddition reactions, and multicomponent reactions provide robust and flexible platforms for accessing these structurally complex and medicinally valuable scaffolds. The ongoing development of novel catalytic systems, particularly for asymmetric synthesis, continues to push the boundaries of what is possible.[7] As the demand for novel, three-dimensional drug candidates grows, the importance of spirocycles is certain to increase, with future innovations likely to emerge from areas like photoredox catalysis, flow chemistry, and the application of machine learning to reaction discovery and optimization.[20]

References

Application Notes & Protocols: Leveraging (R)-Pyrrolidin-3-ylmethanol hydrochloride in Diastereoselective Multi-component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Multi-component reactions (MCRs) represent a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[1] The strategic incorporation of chiral building blocks into MCR scaffolds is paramount for navigating the three-dimensional space critical for biological activity. This guide provides an in-depth exploration of (R)-Pyrrolidin-3-ylmethanol hydrochloride (CAS: 1227157-98-3), a versatile chiral amine, in the context of diastereoselective MCRs.[2][3] We will elucidate the causal relationships behind its synthetic utility, provide detailed, field-tested protocols for its application in Ugi and Passerini-type reactions, and present data-driven insights to guide researchers in drug development. The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its sp³-hybridized nature, which allows for thorough exploration of pharmacophore space, and its inherent chirality.[4]

Introduction: The Strategic Advantage of (R)-Pyrrolidin-3-ylmethanol in MCRs

(R)-Pyrrolidin-3-ylmethanol is a bifunctional chiral building block featuring a secondary amine and a primary alcohol. This unique combination offers several distinct advantages in the design of MCRs for generating diverse compound libraries:

  • Inherent Chirality: The (R)-configuration at the C3 position of the pyrrolidine ring serves as a powerful stereochemical control element, influencing the diastereoselectivity of the MCR and leading to the formation of enantiomerically enriched products.[5] This is a critical feature in drug design, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles.[4]

  • Structural Rigidity and Vectorial Diversity: The constrained conformation of the pyrrolidine ring provides a rigid scaffold, which can favorably impact binding affinity to biological targets by reducing the entropic penalty upon binding.[6] The hydroxyl and amine functionalities provide two distinct vectors for further chemical modification, enabling post-MCR diversification of the molecular scaffold.

  • Versatility in MCRs: The secondary amine readily participates as the amine component in classic MCRs like the Ugi and Passerini reactions. The hydroxyl group, while typically less reactive in the primary MCR cascade, offers a handle for subsequent intramolecular cyclizations or further functionalization.

This guide will focus on two key isocyanide-based MCRs, the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), demonstrating the practical application of this compound in each.

Application in the Diastereoselective Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino carboxamides by combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[7] The use of a chiral amine like (R)-Pyrrolidin-3-ylmethanol allows for the synthesis of complex peptidomimetic structures with a newly generated stereocenter, where the stereochemical outcome is influenced by the chiral amine.[1]

Mechanistic Rationale and Stereochemical Control

The U-4CR proceeds through the initial formation of an iminium ion from the condensation of the amine and the aldehyde. The chiral environment established by the (R)-pyrrolidine moiety directs the subsequent nucleophilic attack of the isocyanide and the carboxylate, leading to a diastereomeric excess of one product. The hydroxyl group on the pyrrolidine can further influence the transition state through hydrogen bonding, potentially enhancing stereoselectivity.

Ugi_Mechanism Amine (R)-Pyrrolidin-3-ylmethanol (Amine) Imine Chiral Iminium Ion Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid Adduct α-Adduct CarboxylicAcid->Adduct Nitrilium->Adduct + Carboxylate Product Diastereomerically Enriched α-Acylamino Carboxamide Adduct->Product Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction.

Detailed Experimental Protocol: U-4CR

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde, 1.0 equiv)

  • Carboxylic Acid (e.g., benzoic acid, 1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv)

  • Triethylamine (TEA, 1.1 equiv, to neutralize the hydrochloride salt)

  • Methanol (Anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Amine: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv). Dissolve in anhydrous methanol (5 mL). Add triethylamine (1.1 mmol, 1.1 equiv) and stir for 10 minutes at room temperature to liberate the free amine.

  • Formation of the Iminium Ion: Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution of the free amine. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.[1]

  • Addition of Components: Sequentially add the carboxylic acid (1.0 mmol, 1.0 equiv) and then the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture. Note: The addition of the isocyanide can be exothermic; consider cooling the flask in an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) and then with brine (15 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomerically enriched product.

Expected Outcomes and Data

The use of (R)-Pyrrolidin-3-ylmethanol as the chiral amine component typically leads to the formation of Ugi products with moderate to good diastereoselectivity.

AldehydeCarboxylic AcidIsocyanideYield (%)Diastereomeric Ratio (d.r.)
IsobutyraldehydeBenzoic Acidtert-Butyl isocyanide65-8070:30 - 85:15
BenzaldehydeAcetic AcidCyclohexyl isocyanide60-7565:35 - 80:20
4-ChlorobenzaldehydePropionic AcidBenzyl isocyanide70-8575:25 - 90:10

Table 1: Representative yields and diastereomeric ratios for U-4CR using (R)-Pyrrolidin-3-ylmethanol. Actual results may vary based on specific substrates and reaction conditions.

Application in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[8] While a primary or secondary amine is not a direct component of the classical P-3CR, (R)-Pyrrolidin-3-ylmethanol can be ingeniously utilized in a post-Passerini modification or in Passerini-type reactions.

A Post-Passerini Aminolysis Strategy

A powerful approach involves a two-step sequence where a standard P-3CR is performed first, followed by aminolysis of the resulting ester with (R)-Pyrrolidin-3-ylmethanol. This allows for the introduction of the chiral pyrrolidine moiety at a later stage.

Passerini_Workflow P3CR Passerini Reaction (Aldehyde, Carboxylic Acid, Isocyanide) Acyloxyamide α-Acyloxy Carboxamide P3CR->Acyloxyamide Aminolysis Aminolysis Acyloxyamide->Aminolysis Amine (R)-Pyrrolidin-3-ylmethanol Amine->Aminolysis Product Chiral α-Hydroxy Carboxamide Aminolysis->Product

References

Microwave-assisted synthesis involving (R)-Pyrrolidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Green Chemistry: Microwave-Assisted Synthesis of Chiral Pyrrolidine Scaffolds from (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Introduction: Bridging Chiral Complexity and Synthetic Efficiency

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical attribute in modern drug design.[1] The introduction of stereocenters into this scaffold further enhances molecular complexity and target specificity. This compound is a versatile and valuable chiral building block, providing both a secondary amine and a primary alcohol for diverse synthetic transformations.[2][3] It serves as a key intermediate in the synthesis of pharmacologically active compounds, including potential inhibitors for dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[2]

Traditionally, the synthesis of complex pyrrolidine derivatives involves multi-step processes with long reaction times and often harsh conditions.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[5][6] By utilizing dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[7][8] This application note provides a comprehensive guide to the principles and practice of applying MAOS to reactions involving this compound, offering researchers a pathway to rapid, efficient, and environmentally benign synthesis.

Part 1: The Rationale for Microwave-Assisted Synthesis

The fundamental advantage of MAOS over conventional heating lies in its energy transfer mechanism.[9] Conventional heating relies on thermal conductivity, where heat is slowly and inefficiently transferred from an external source, through the vessel walls, and into the reaction mixture.[9] In contrast, microwave irradiation passes through the vessel and directly couples with polar molecules or ions within the reaction, causing rapid, uniform, and localized superheating.[9][10]

This direct energy transfer is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent or reactants, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid heating.[10]

  • Ionic Conduction: The presence of ions in the reaction mixture results in their migration through the solution, causing collisions that generate heat.[10]

The kinetic effect of this energy transfer is profound. Molecules are supplied with powerful, instantaneous energy, allowing them to overcome activation energy barriers much more quickly than with conventional heating, leading to a dramatic increase in reaction rates.[9]

G caption Figure 1: Comparison of Heating Mechanisms

The practical benefits of adopting MAOS are summarized below, establishing it as a superior method for high-throughput synthesis and process optimization.

AdvantageDescriptionScientific Principle & Citation
Reaction Acceleration Reaction times are reduced from hours or days to minutes.Microwave energy transfer is nearly instantaneous (10⁻⁹ s per cycle), far exceeding the rate of molecular relaxation (10⁻⁵ s), leading to a high-energy non-equilibrium state that accelerates kinetics.[7][9]
Improved Yields & Purity Higher conversion rates and reduced formation of side products are common.Rapid heating minimizes the time reactants spend at intermediate temperatures, reducing the potential for thermal decomposition or side reactions.[11]
Energy Efficiency Significant reduction in energy consumption.Microwaves heat only the reaction mixture, not the vessel or surrounding environment, leading to a more targeted and efficient use of energy.[5][11]
Enhanced Reproducibility Reactions are more consistent and scalable.Precise control over temperature and pressure in modern microwave reactors ensures uniform heating and highly reproducible outcomes.[11]
Green Chemistry Alignment Supports environmentally benign synthetic practices.MAOS often enables the use of safer, greener solvents (like water) or even solvent-free conditions, reducing hazardous waste.[5][8]

Part 2: Protocol for Microwave-Assisted N-Arylation of (R)-Pyrrolidin-3-ylmethanol

N-aryl pyrrolidines are a cornerstone of many pharmaceutical compounds. The following protocol details a representative Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction, adapted for microwave synthesis. This method leverages the high polarity of the intermediates, making it exceptionally well-suited for microwave acceleration.[12]

Rationale and Key Considerations
  • Substrate: this compound is a salt. The amine must be liberated in situ using a base before it can participate in the reaction.

  • Base Selection: A non-nucleophilic base is required to neutralize the hydrochloride and deprotonate the amine for the catalytic cycle without competing in side reactions. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is critical for efficient C-N bond formation.

  • Solvent Choice: A high-boiling point, polar aprotic solvent is ideal as it couples efficiently with microwaves and allows for higher reaction temperatures, further accelerating the reaction.[13] Dimethylformamide (DMF) or 1,4-Dioxane are excellent choices.

Materials and Equipment
Reagent / MaterialPurpose
This compoundChiral starting material
4-Bromotoluene (or other aryl halide)Coupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium catalyst precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous 1,4-DioxaneSolvent
10 mL Microwave Reaction Vessel with Stir BarReaction container
Laboratory Microwave Synthesis ReactorHeating source
Nitrogen or Argon GasInert atmosphere
Step-by-Step Experimental Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq).

  • Reagent Addition: Sequentially add the aryl halide (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

    • Scientist's Note: The order of addition can be important. It is often best to add the solid reagents first, followed by the solvent. The catalyst and ligand should be handled under an inert atmosphere if possible.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-Dioxane to the vessel.

  • Inert Atmosphere: Purge the vessel with nitrogen or argon gas for 2-3 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 130 °C (Use the instrument's "hold time" feature)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: 200 W (with variable power control to maintain temperature)

    • Stirring: Set to high

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

G start Start: Prepare Reagents reagents 1. Add Solids to Microwave Vessel (Substrate, Ar-X, Base, Catalyst, Ligand) start->reagents add_solvent 2. Add Anhydrous Solvent (e.g., 1,4-Dioxane) reagents->add_solvent purge 3. Purge with Inert Gas (N₂ or Ar) add_solvent->purge seal 4. Seal Vessel Securely purge->seal irradiate 5. Microwave Irradiation (Set T, P, time) seal->irradiate cool 6. Cool to Room Temp irradiate->cool workup 7. Quench & Liquid-Liquid Extraction cool->workup purify 8. Column Chromatography workup->purify product Final Product: (R)-(1-arylpyrrolidin-3-yl)methanol purify->product

Part 3: Comparative Analysis: MAOS vs. Conventional Heating

To underscore the advantages of the microwave-assisted protocol, the table below provides a comparative analysis against a typical conventional heating approach for the same N-arylation reaction.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Advantage of MAOS
Reaction Time 12 - 24 hours15 minutes~50-100x Faster
Temperature 101 °C (Reflux of Dioxane)130 °C (Superheated)Higher temp, faster kinetics
Typical Yield 65 - 80%>90%Higher Conversion
Energy Input Continuous heating of a large oil bath and glassware for many hours.Focused irradiation for a short duration.Significant Energy Savings
Process Control Temperature gradients are common; risk of localized overheating.Precise internal temperature monitoring and uniform heating.[11]Superior Reproducibility
Side Products Increased potential for substrate/product degradation over long heating periods.Minimal degradation due to short reaction time.[11]Higher Product Purity

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of complex organic molecules. For a valuable chiral building block like this compound, MAOS provides a robust, highly efficient, and environmentally conscious method to generate diverse libraries of derivatives for drug discovery and development. The protocols and principles outlined in this guide demonstrate that by leveraging direct dielectric heating, researchers can dramatically shorten synthesis timelines, improve yields, and enhance product purity, thereby accelerating the pace of scientific innovation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for (R)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. High purity is paramount for successful downstream applications, and this guide provides in-depth, field-tested answers and troubleshooting strategies to address the common challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and analysis of this compound.

Q1: What are the key chemical and physical properties of this compound?

Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy. As a hydrochloride salt of a small, polar molecule, its solubility and stability are key considerations.

Table 1: Physicochemical Properties | Property | Value | Source | | :--- | :--- | :--- | | CAS Number | 1227157-98-3 |[1] | | Molecular Formula | C₅H₁₂ClNO |[1][2] | | Molecular Weight | 137.61 g/mol |[1][2] | | Appearance | White to off-white or pale beige solid |[2][3] | | Solubility | The hydrochloride salt has enhanced water solubility compared to its free base. The free base is slightly soluble in water but has better solubility in polar organic solvents like methanol and DMSO.[2][4] | | Hygroscopicity | The compound is hygroscopic and can absorb moisture from the air.[2] | | Storage | Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[1][5] |

Q2: What are the most common impurities I should expect, and where do they come from?

Impurities can originate from the synthetic route or arise from degradation.[6] Identifying the likely nature of an impurity is crucial for selecting the appropriate purification technique.

Table 2: Common Impurities and Their Origins

Impurity Type Potential Source Recommended Analytical Method
(S)-Pyrrolidin-3-ylmethanol Incomplete stereoselectivity during synthesis or use of non-enantiopure starting materials.[7] Chiral HPLC
Unreacted Starting Materials Incomplete reaction (e.g., Boc-protected pyrrolidine precursors).[8] HPLC, LC-MS
Reagent-Related Impurities Byproducts from reducing agents (e.g., borane complexes, borate salts).[4] NMR, LC-MS
Solvent-Related Impurities Residual solvents from reaction or workup (e.g., THF, Ethanol, Ethyl Acetate).[4] ¹H NMR, GC-MS

| Degradation Products | Oxidation or other degradation pathways, especially during prolonged storage or exposure to harsh conditions.[6] | LC-MS |

Q3: How should I properly store and handle this compound to prevent degradation?

Due to its hygroscopic nature, improper storage is a common cause of purification difficulties and assay failures.

Answer: this compound must be stored in a tightly sealed container to prevent moisture absorption.[1] The ideal storage environment is a desiccator or a glove box with a dry, inert atmosphere.[5] For long-term storage, refrigeration (2–8 °C) under inert gas is recommended.[4] When handling the material, work quickly in a low-humidity environment and avoid leaving the container open to the atmosphere. Always use clean, dry spatulas and glassware.

Section 2: Troubleshooting Purification Challenges

This section provides structured guidance for overcoming specific experimental hurdles.

Q4: My recrystallized product is still impure. What are the likely causes and how can I fix it?

Recrystallization is often the first choice for purification, but its success depends on several factors. If you are observing persistent impurities by TLC, NMR, or HPLC, a systematic approach is needed.

Answer: The primary causes of failed recrystallization are an inappropriate solvent system, a cooling rate that is too rapid, or entrapment of impure mother liquor within the crystals.[9]

The following decision tree can guide your optimization process.

G start Impure Product After Recrystallization check_solvent Is the solvent system optimal? (High solubility when hot, low when cold) start->check_solvent screen_solvents Action: Screen alternative solvents/mixtures. (e.g., Isopropanol/Water, Ethanol/MTBE) check_solvent->screen_solvents No check_cooling Was the solution cooled slowly with stirring? check_solvent->check_cooling Yes screen_solvents->start rapid_cooling Problem: Rapid cooling traps impurities. 'Oiling out' may occur. check_cooling->rapid_cooling No check_wash Was the crystal cake washed with fresh, cold solvent? check_cooling->check_wash Yes slow_cooling Action: Implement gradual cooling. (e.g., 10°C/hour with constant stirring). Hold at crystallization point for 30 min. [6] rapid_cooling->slow_cooling slow_cooling->start mother_liquor Problem: Residual mother liquor contaminates the surface. check_wash->mother_liquor No final_product High Purity Product check_wash->final_product Yes proper_wash Action: Wash cake with a minimal amount of ice-cold, fresh solvent. Press cake dry on the filter. [6] mother_liquor->proper_wash proper_wash->start

Caption: Troubleshooting workflow for recrystallization.

Q5: My product is contaminated with the (S)-enantiomer. How can I achieve chiral purification?

Removal of the undesired enantiomer is a common challenge for chiral compounds and cannot be achieved by standard recrystallization or achiral chromatography.

Answer: Separating enantiomers requires a chiral environment.

  • Preparative Chiral HPLC: This is the most direct and often most effective method for separating enantiomers on a small to medium scale. It involves using a column with a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.

  • Diastereomeric Salt Formation: This classical chemical resolution technique involves reacting the racemic or enantiomerically-enriched free base ((R/S)-Pyrrolidin-3-ylmethanol) with a chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts which have different physical properties, such as solubility. These salts can then often be separated by fractional crystallization. Following separation, the desired diastereomeric salt is treated with a base to liberate the pure (R)-enantiomer free base, which can then be converted back to the hydrochloride salt. This method requires significant optimization but can be effective for larger scales.

Q6: I've finished the workup, but my product is a persistent oil and refuses to crystallize. What steps can I take?

The failure of a compound to crystallize, a phenomenon known as "oiling out," is typically caused by residual solvents, absorbed water, or the presence of impurities that disrupt crystal lattice formation.

Answer: Here is a logical progression of techniques to induce crystallization:

  • Rigorous Drying: Ensure all residual solvents are removed. Co-evaporate the oil with a solvent in which it is sparingly soluble (e.g., toluene or hexanes) under reduced pressure to azeotropically remove traces of water and other volatile impurities. Then, dry thoroughly under high vacuum for several hours.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal (a "seed crystal") to the oil. If the oil is supersaturated, this will initiate crystallization.

  • Solvent/Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, isopropanol). Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate) until the solution becomes faintly turbid. Allow it to stand undisturbed.

  • Purify the Free Base: Sometimes the free base form of a compound crystallizes more readily than its salt. Consider neutralizing the hydrochloride salt, extracting and purifying the free base (R)-Pyrrolidin-3-ylmethanol (e.g., by chromatography or distillation), and then re-forming the HCl salt by treating a solution of the pure free base (e.g., in ether or isopropanol) with HCl (e.g., as a solution in dioxane or isopropanol).

Section 3: Key Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a starting point for purification. The ideal solvent system may require screening. A common system for polar amine hydrochlorides is an alcohol (e.g., isopropanol, ethanol) with the potential addition of a less polar anti-solvent.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flask with a stir bar

  • Condenser

  • Heating mantle with stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot isopropanol to the flask—just enough to dissolve the solid completely at reflux temperature. Causality: Using the minimum amount of solvent ensures the solution will be supersaturated upon cooling, maximizing yield.

  • If the solution is colored or contains insoluble particulates, perform a hot filtration through a fluted filter paper to remove them.

  • Allow the solution to cool slowly towards room temperature with gentle stirring. Causality: Slow cooling promotes the formation of larger, purer crystals, whereas rapid cooling can cause impurities to crash out with the product.[9]

  • If crystallization is slow to initiate, consider adding a seed crystal or scratching the flask.

  • Once the solution has reached room temperature and crystal formation appears complete, cool the flask further in an ice bath for at least 30 minutes to maximize precipitation.

  • If the yield seems low, an anti-solvent like MTBE can be added dropwise to the cold suspension to further decrease the product's solubility.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small volume of ice-cold fresh isopropanol or an IPA/MTBE mixture. Causality: Washing removes the impurity-rich mother liquor adhering to the crystal surfaces.[9]

  • Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

This outlines a general workflow for developing an HPLC method to assess the chemical and chiral purity of your sample.

G cluster_0 Chemical Purity (Reverse Phase) cluster_1 Chiral Purity (Chiral HPLC) rp_start 1. Dissolve Sample (e.g., 1 mg/mL in Mobile Phase) rp_column 2. Select C18 Column rp_start->rp_column rp_mobile 3. Use Buffered Mobile Phase (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid) rp_column->rp_mobile rp_gradient 4. Run Gradient Elution (e.g., 5% to 95% Acetonitrile) rp_mobile->rp_gradient rp_detect 5. Detect with UV (e.g., 210 nm) or ELSD/CAD for chromophore-lacking impurities rp_gradient->rp_detect rp_analyze 6. Integrate Peaks (Calculate % Area Purity) rp_detect->rp_analyze chiral_start 1. Dissolve Sample (e.g., 1 mg/mL in Mobile Phase) chiral_column 2. Select Chiral Column (e.g., Polysaccharide-based CSP) chiral_start->chiral_column chiral_mobile 3. Use Normal Phase or Polar Organic Mode (e.g., Hexane/Ethanol/Amine Modifier) chiral_column->chiral_mobile chiral_isocratic 4. Run Isocratic Elution chiral_mobile->chiral_isocratic chiral_detect 5. Detect with UV chiral_isocratic->chiral_detect chiral_analyze 6. Integrate (R) and (S) Peaks (Calculate % Enantiomeric Excess) chiral_detect->chiral_analyze

Caption: Workflow for HPLC purity analysis.

References

Technical Support Center: Strategies for Overcoming Solubility Issues with (R)-Pyrrolidin-3-ylmethanol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-Pyrrolidin-3-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile chiral building block. As a polar hydrochloride salt, its limited solubility in many common organic solvents can pose significant hurdles in synthetic and purification workflows. This document provides in-depth, field-proven insights and actionable protocols to effectively overcome these issues, ensuring the seamless progression of your research and development endeavors.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my organic reaction solvent?

A1: The solubility challenge stems from a fundamental principle of "like dissolves like." this compound is an ionic salt. The protonated pyrrolidine nitrogen and the chloride counter-ion create a highly polar structure with a strong crystal lattice energy. This ionic nature makes it readily soluble in polar protic solvents like water and methanol, which can effectively solvate the ions.[1] However, it is largely insoluble in non-polar or moderately polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and toluene, as these solvents cannot effectively break down the ionic lattice.

Q2: I see some solubility in methanol and DMSO. Are these my only options?

A2: While methanol and dimethyl sulfoxide (DMSO) are indeed good solvents for this compound, they are not your only choices and may not be compatible with your reaction conditions (e.g., due to reactivity or difficulty in removal).[1] For many synthetic applications, less polar solvents are required. The primary strategy to achieve solubility in a broader range of organic solvents is to convert the hydrochloride salt to its corresponding free base, (R)-Pyrrolidin-3-ylmethanol.

Q3: What is "free-basing," and will it solve my solubility problem?

A3: "Free-basing" is the process of neutralizing the hydrochloride salt with a base to generate the neutral (free) amine. The resulting (R)-Pyrrolidin-3-ylmethanol is a less polar molecule compared to its salt form and, consequently, exhibits significantly improved solubility in a wider array of organic solvents. This is often the most effective and common solution to overcome solubility issues.

Q4: Are there any alternatives to free-basing if I want to avoid an aqueous workup?

A4: Yes, although they may be less universally applicable. Strategies include:

  • Using a Co-solvent: Introducing a small amount of a polar protic solvent like methanol or ethanol to your primary non-polar solvent can sometimes be sufficient to dissolve the salt.

  • In-situ Neutralization with an Organic Base: Adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), directly to the reaction mixture can neutralize the hydrochloride in situ. This forms a triethylammonium chloride salt, which may precipitate from certain organic solvents and can be removed by filtration.

  • Phase-Transfer Catalysis (PTC): For biphasic reactions, a phase-transfer catalyst can help shuttle anions from an aqueous phase to the organic phase to react with the substrate. While less common for improving substrate solubility itself, it is a powerful technique for reactions involving immiscible phases.

Part 2: In-Depth Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step instructions for the most effective strategies to manage the solubility of this compound.

Guide 1: Conversion of Hydrochloride Salt to Free Base

This is the most robust and widely recommended method for enhancing solubility in organic solvents. The underlying principle is an acid-base extraction.

Causality of Experimental Choices: The choice of a mild inorganic base, such as sodium bicarbonate or potassium carbonate, is crucial. These bases are strong enough to deprotonate the pyrrolidinium ion but are generally not so strong as to cause side reactions with the alcohol functionality. An organic solvent in which the free base is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane) is chosen for efficient extraction.

Experimental Protocol: Free-Basing this compound

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with stirring until the pH of the aqueous layer is basic (pH 8-9, check with pH paper). Effervescence (release of CO₂) will be observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 10g scale reaction) with a suitable organic solvent such as ethyl acetate or dichloromethane. The free base will preferentially partition into the organic layer.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the (R)-Pyrrolidin-3-ylmethanol free base.

Self-Validating System:

  • pH Check: Confirmation of a basic pH ensures complete neutralization of the hydrochloride.

  • TLC Analysis: Monitor the extraction process by spotting the aqueous and organic layers on a TLC plate to ensure the product has transferred to the organic phase.

  • NMR Spectroscopy: A ¹H NMR spectrum of the final product should show the absence of the broad ammonium proton and a clean spectrum corresponding to the free base structure.

Guide 2: In-situ Neutralization for Anhydrous Reactions

This method is suitable for reactions that are sensitive to water and where the byproduct salt can be easily removed.

Causality of Experimental Choices: Triethylamine (TEA) is a common choice as it is a non-nucleophilic organic base that can scavenge the HCl. The resulting triethylammonium chloride (TEA·HCl) salt has low solubility in many ethereal and hydrocarbon solvents, allowing for its removal by filtration.

Experimental Protocol: In-situ Neutralization

  • Suspension: Suspend the this compound in your anhydrous organic solvent of choice (e.g., THF, diethyl ether).

  • Base Addition: Add at least one equivalent of triethylamine (TEA) or diisopropylethylamine (DIPEA) to the suspension.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. A precipitate of triethylammonium chloride should form.

  • Filtration: Filter the mixture to remove the precipitated salt. The filtrate now contains the dissolved (R)-Pyrrolidin-3-ylmethanol free base and can be used directly in the subsequent reaction step.

Self-Validating System:

  • Visual Confirmation: The formation of a significant amount of white precipitate is a strong indicator of successful salt exchange.

  • Reaction Monitoring: The progress of the intended subsequent reaction (e.g., acylation, alkylation) will confirm the successful generation and dissolution of the free base.

Part 3: Data Presentation & Visualization

Solubility Profile Summary

The following table provides a comparative summary of the expected solubility for both the hydrochloride salt and the free base forms of (R)-Pyrrolidin-3-ylmethanol in common organic solvents. This data is crucial for solvent selection in reactions, extractions, and purifications.

SolventSolvent Polarity(R)-Pyrrolidin-3-ylmethanol HCl(R)-Pyrrolidin-3-ylmethanol Free Base
WaterPolar ProticSolubleSlightly Soluble[2]
Methanol (MeOH)Polar ProticSoluble[1]Soluble
Ethanol (EtOH)Polar ProticSolubleSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]Soluble
Dichloromethane (DCM)Polar AproticInsolubleSoluble
Tetrahydrofuran (THF)Polar AproticInsolubleSoluble
Ethyl Acetate (EtOAc)Polar AproticInsolubleSoluble
Acetonitrile (ACN)Polar AproticSparingly SolubleSoluble
TolueneNon-PolarInsolubleSparingly Soluble
Hexanes/HeptanesNon-PolarInsolubleInsoluble
Visual Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the decision-making process and experimental workflows described in this guide.

Solubility_Troubleshooting_Workflow start Start: (R)-Pyrrolidin-3-ylmethanol HCl Insoluble in Organic Solvent decision1 Is the reaction sensitive to water? start->decision1 free_base Strategy 1: Convert to Free Base (Aqueous Workup) decision1->free_base No in_situ Strategy 2: In-situ Neutralization (Anhydrous) decision1->in_situ Yes protocol1 Follow Protocol for Free-Basing and Extraction free_base->protocol1 end_product Soluble (R)-Pyrrolidin-3-ylmethanol (Free Base) in Organic Solvent protocol1->end_product protocol2 Follow Protocol for In-situ Neutralization and Filtration in_situ->protocol2 protocol2->end_product

Caption: Decision workflow for selecting a solubility enhancement strategy.

Free_Basing_Protocol cluster_aqueous Aqueous Phase cluster_extraction Extraction cluster_organic Organic Phase dissolve 1. Dissolve HCl Salt in Water neutralize 2. Add aq. NaHCO₃ to pH 8-9 dissolve->neutralize extract 3. Extract with Ethyl Acetate (3x) neutralize->extract dry 4. Dry Combined Organic Layers (Na₂SO₄) extract->dry evaporate 5. Filter and Evaporate Solvent dry->evaporate final_product Isolated Free Base evaporate->final_product

Caption: Step-by-step workflow for the free-basing protocol.

References

Technical Support Center: Optimizing Reactions with (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Pyrrolidin-3-ylmethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral building block in their synthetic endeavors. Our goal is to provide you with field-proven insights and systematic troubleshooting strategies to help you navigate the common challenges associated with its use in organocatalysis, particularly in optimizing catalyst loading for maximal yield and stereoselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for the successful application of this compound in your experiments.

Q1: What is this compound, and what is its primary role in catalysis?

(R)-Pyrrolidin-3-ylmethanol is a chiral secondary amine derived from the amino acid proline.[1][2] In the field of asymmetric organocatalysis, it serves as a powerful catalyst for a variety of transformations.[3][4] Its utility stems from its ability to react with carbonyl compounds (aldehydes and ketones) to form transient chiral enamines or iminium ions.[5] These intermediates then react with a second substrate in a highly controlled, stereoselective manner, enabling the synthesis of enantiomerically enriched products. The hydrochloride salt is the common, stable, and commercially available form of this catalyst.[6]

Q2: Must I use the hydrochloride salt directly, or should it be converted to the free amine?

This is a critical point for experimental success. The active catalytic species is the neutral secondary amine, not the hydrochloride salt. The protonated amine is not nucleophilic enough to form the required enamine or iminium ion intermediate. Therefore, the hydrochloride salt must be neutralized to the free amine before or during the reaction. This is typically achieved by:

  • In-situ Neutralization: Adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to generate the free amine in place.

  • Pre-reaction Freebasing: Performing a liquid-liquid extraction by dissolving the salt in an aqueous base (e.g., NaOH, K₂CO₃) and extracting the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate), followed by drying and solvent removal.

Failure to neutralize the salt is a common reason for reaction failure.

Q3: What is a sensible starting point for catalyst loading in a new reaction?

For a new transformation, a catalyst loading of 1-5 mol% is a conventional and effective starting point.[7] This concentration is often sufficient to achieve a reasonable reaction rate without being excessively wasteful of the catalyst. From this initial experiment, you can then perform a more detailed optimization screen to pinpoint the optimal loading for your specific substrates and conditions.[8]

Q4: How does changing the catalyst loading generally impact reaction yield and enantioselectivity (ee)?

The relationship is not always linear and must be determined empirically.[9]

  • Yield/Conversion: Generally, increasing catalyst loading leads to a faster reaction rate and higher conversion, assuming the catalyst is stable under the reaction conditions.[9]

  • Enantioselectivity (ee): The effect on ee is more complex. While increasing loading can sometimes improve ee, high concentrations can lead to the formation of less selective catalyst aggregates or promote side reactions that erode stereoselectivity.[10] Conversely, a loading that is too low may not be sufficient to drive the desired catalytic cycle effectively over background uncatalyzed reactions, also resulting in poor ee.

Part 2: Troubleshooting Guide for Catalyst Loading Optimization

This guide provides a systematic, question-and-answer approach to resolving specific issues encountered during your experiments.

Issue 1: Low Reaction Yield or Incomplete Conversion

Question: My reaction has stalled with significant starting material remaining. Should I simply increase the catalyst loading?

While increasing the catalyst loading is a tempting first step, it may not address the root cause and can be costly. Before modifying the loading, consider this systematic approach:

  • Verify Catalyst Activation: Did you effectively neutralize the hydrochloride salt to generate the active free amine? Incomplete neutralization is a primary cause of low or no activity.

  • Assess Purity of Reagents: Impurities in your starting materials or solvents can act as catalyst poisons.[11][12] Acidic impurities will quench your free amine catalyst, while water can interfere with enamine formation and hydrolyze intermediates. Ensure you are using pure, dry reagents and anhydrous solvents.[11]

  • Check for Catalyst Deactivation: The free amine catalyst can be deactivated by acidic byproducts formed during the reaction or by oxidative degradation if not performed under an inert atmosphere (e.g., N₂ or Ar).[11] Monitor the reaction by TLC or LC-MS; if it starts and then stops, deactivation is likely.

  • Evaluate Reaction Conditions: The reaction temperature may be too low for the substrate's reactivity. Consider a modest increase in temperature, but be aware this could negatively impact enantioselectivity.[10]

Only after ruling out these common issues should you systematically screen higher catalyst loadings (e.g., moving from 5 mol% to 10 mol% or 20 mol%).

Issue 2: High Yield but Low Enantioselectivity (ee)

Question: My reaction goes to full conversion, but the enantiomeric excess (ee) is poor. How can I improve stereocontrol?

Low enantioselectivity indicates that the energy difference between the two diastereomeric transition states leading to the R and S products is small. Several factors influence this delicate balance:

  • Suboptimal Catalyst Loading: Both excessively high and low catalyst loadings can diminish ee.[10] High concentrations can promote the formation of catalyst aggregates, which may exhibit different (and lower) selectivity. A very low loading might allow the background, non-catalyzed reaction to compete, which is racemic and thus lowers the overall ee. It is crucial to screen a range of loadings (e.g., 1, 2, 5, 10, 20 mol%) to find the optimum.

  • Reaction Temperature is Too High: Lowering the reaction temperature is one of the most powerful tools for enhancing enantioselectivity.[9][10] Lower temperatures amplify the small energy differences between the diastereomeric transition states, favoring the formation of one enantiomer more significantly. Screen temperatures from room temperature down to 0 °C, -20 °C, or even -78 °C.

  • Solvent Effects: The solvent plays a critical role in stabilizing the transition state. Its polarity and coordinating ability can dramatically influence the stereochemical outcome.[10] A solvent screen including non-polar (e.g., toluene), polar aprotic (e.g., CH₂Cl₂, THF), and sometimes polar protic (e.g., EtOH) solvents is highly recommended.

  • Purity of the Chiral Catalyst: Ensure the enantiomeric purity of your this compound is high. Any contamination with the (S)-enantiomer will directly reduce the maximum possible ee of your product.

Part 3: Data Presentation & Experimental Protocols

Illustrative Data: Catalyst Loading Screen

The following table shows representative data from a hypothetical asymmetric Michael addition. It illustrates how screening catalyst loading is essential for identifying the optimal balance between reaction efficiency and stereoselectivity.

Entry Catalyst Loading (mol%) Time (h) Conversion (%) Enantiomeric Excess (ee, %) Observations
11246592Reaction is slow, but selectivity is good.
22248895Improved conversion with slightly better selectivity.
35 12 >99 96 Optimal loading: fast, complete reaction with excellent selectivity.
4108>9993Faster reaction, but a noticeable drop in ee, possibly due to aggregation or side reactions.
5206>9985Very fast, but significant erosion of enantioselectivity.

Data is illustrative and intended to demonstrate general trends.

Experimental Protocol: Systematic Catalyst Loading Optimization

This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.

  • Catalyst Preparation: Prepare a stock solution of the free amine of (R)-Pyrrolidin-3-ylmethanol in the chosen anhydrous reaction solvent (e.g., 0.1 M in CH₂Cl₂). This ensures accurate dispensing of small quantities.[8]

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add the substrate (e.g., 0.2 mmol) to five separate, dry reaction vials equipped with stir bars.

  • Catalyst Addition: Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the desired loadings (e.g., 1, 2, 5, 10, and 20 mol%).

  • Solvent Addition: Add additional anhydrous solvent to each vial to ensure the final substrate concentration is identical across all reactions (e.g., 0.1 M).

  • Reaction Initiation: Equilibrate the vials to the desired reaction temperature (e.g., 0 °C) in a cryostat. Add the second reagent (e.g., 0.24 mmol, 1.2 equiv) to each vial.

  • Monitoring and Analysis: Stir the reactions for a set time or monitor each by TLC/LC-MS. Upon completion, quench the reactions appropriately. Analyze an aliquot from each vial by a suitable chiral method (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.[8]

Part 4: Visualization of Workflows

Logical Troubleshooting Diagrams

The following diagrams, rendered in DOT language, provide a visual guide to the troubleshooting process.

Low_Yield_Troubleshooting Start Problem: Low Yield / Conversion CheckActivation Verify Catalyst Activation: Was the HCl salt fully neutralized? Start->CheckActivation CheckPurity Assess Reagent Purity: Are solvents anhydrous? Are starting materials pure? CheckActivation->CheckPurity Yes FixActivation Action: Ensure complete freebasing or add stoichiometric base. CheckActivation->FixActivation No CheckDeactivation Monitor for Deactivation: Does reaction start, then stop? CheckPurity->CheckDeactivation Yes FixPurity Action: Purify reagents and use anhydrous solvents. CheckPurity->FixPurity No OptimizeConditions Optimize Conditions: Increase temperature modestly? CheckDeactivation->OptimizeConditions No FixDeactivation Action: Run under inert atmosphere. Consider slower addition. CheckDeactivation->FixDeactivation Yes IncreaseLoading Systematically Increase Catalyst Loading (e.g., 5% -> 10%) OptimizeConditions->IncreaseLoading No Improvement FixConditions Action: Run temperature screen. OptimizeConditions->FixConditions Improvement

Caption: Troubleshooting workflow for low reaction yield.

Low_ee_Troubleshooting Start Problem: Low Enantioselectivity (ee) CheckLoading Optimize Catalyst Loading: Have you screened a range (e.g., 1-20 mol%)? Start->CheckLoading CheckTemp Lower Reaction Temperature: Have you tried 0°C, -20°C? CheckLoading->CheckTemp Yes ScreenLoading Action: Perform loading screen (see protocol). CheckLoading->ScreenLoading No CheckSolvent Screen Solvents: Have you tested different polarities? CheckTemp->CheckSolvent Yes ScreenTemp Action: Run reaction at lower temperatures. CheckTemp->ScreenTemp No CheckCatalystPurity Verify Catalyst Purity: Is the catalyst enantiomerically pure? CheckSolvent->CheckCatalystPurity Yes ScreenSolvent Action: Test a range of solvents. CheckSolvent->ScreenSolvent No VerifyPurity Action: Source high-purity catalyst or re-verify ee. CheckCatalystPurity->VerifyPurity No SolutionFound Improved Enantioselectivity ScreenLoading->SolutionFound ScreenTemp->SolutionFound ScreenSolvent->SolutionFound

Caption: Troubleshooting workflow for low enantioselectivity.

References

Preventing racemization of (R)-Pyrrolidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Maintaining Enantiomeric Integrity

Welcome to the Technical Support Center for (R)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling, storage, and use of this chiral building block. Our primary focus is to provide in-depth technical guidance on preventing racemization to ensure the enantiomeric purity of your material throughout your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

Section 1: Understanding the Risk of Racemization

Q1: What is racemization, and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as (R)-Pyrrolidin-3-ylmethanol, converts into a mixture of equal parts of both enantiomers (R and S), known as a racemate. For drug development and other stereospecific applications, the biological activity of the (S)-enantiomer may be different, inactive, or even detrimental compared to the desired (R)-enantiomer. Therefore, maintaining the enantiomeric excess (ee) is critical for the safety, efficacy, and quality of the final product.

The chiral center in (R)-Pyrrolidin-3-ylmethanol is the carbon atom to which the hydroxymethyl group is attached. While this is a stable chiral center under normal conditions, certain chemical environments can facilitate its inversion, leading to the formation of the (S)-enantiomer.

Q2: What are the primary mechanisms that can cause racemization in this compound?

A2: For a chiral amino alcohol like (R)-Pyrrolidin-3-ylmethanol, racemization can be initiated by several mechanisms, primarily involving the formation of an achiral intermediate. The most probable pathways are:

  • Base-Catalyzed Racemization: In the presence of a base, the proton on the chiral carbon (α-carbon to the nitrogen) could potentially be abstracted. However, given the structure of 3-pyrrolidinol derivatives, this is less likely than racemization at a carbon alpha to a carbonyl group. A more plausible base-catalyzed pathway involves the deprotonation of the hydroxyl group, which may participate in neighboring group effects, although this is less common for racemization. For the free base form of pyrrolidin-3-ylmethanol, the basicity of the pyrrolidine nitrogen itself can play a role in intermolecular proton transfer, potentially facilitating racemization under certain conditions.

  • Acid-Catalyzed Racemization: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of the water molecule would lead to the formation of a planar, achiral carbocation intermediate. Subsequent attack by water from either face of the carbocation would result in a racemic mixture of the alcohol.

  • Thermal Stress: Elevated temperatures can provide the energy required to overcome the activation barrier for racemization. For pyrrolidinium salts, thermal degradation can occur at elevated temperatures, and these conditions may also promote racemization.[1][2]

  • Radical-Mediated Racemization: Although less common, radical-mediated hydrogen abstraction from the chiral center can lead to a planar radical intermediate, which upon re-hydrogenation can form both enantiomers. This has been observed in other pyrrolidine derivatives.

dot

Caption: Potential racemization pathways for (R)-Pyrrolidin-3-ylmethanol.

Section 2: Practical Guidance on Handling and Storage

Q3: What are the ideal storage conditions for this compound to maintain its enantiomeric purity?

A3: As a hydrochloride salt, (R)-Pyrrolidin-3-ylmethanol is generally more stable than its free base form. However, proper storage is crucial.

Parameter Recommendation Rationale
Temperature Store at room temperature or refrigerated (2-8 °C).Lower temperatures slow down potential degradation and racemization pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen.
Container Use a tightly sealed, opaque container.Protects from moisture and light, which can catalyze degradation.
Hygroscopicity The compound can be hygroscopic.Store in a desiccator, especially after opening, to prevent water absorption which can facilitate racemization.[3]

Q4: I need to dissolve this compound for my experiment. What solvents should I use or avoid?

A4: The choice of solvent is critical and depends on the subsequent reaction conditions.

Solvent Type Recommendation Rationale
Aprotic Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Generally preferred as they are less likely to participate in proton transfer reactions that can lead to racemization.
Protic Solvents Methanol, Ethanol, WaterUse with caution. While the hydrochloride salt is often soluble in these, they can promote racemization, especially at elevated temperatures or in the presence of acids or bases. If their use is unavoidable, perform the reaction at the lowest possible temperature and for the shortest duration.
Acidic/Basic Solvents Avoid strong acidic or basic aqueous solutions.These conditions are known to accelerate racemization of chiral amino alcohols.[4][5]

Troubleshooting Tip: If you observe a decrease in enantiomeric excess after a reaction, consider performing a solvent screen with aprotic solvents to identify a more suitable reaction medium.

Section 3: Experimental and Analytical Considerations

Q5: I am running a reaction with this compound at an elevated temperature. What precautions should I take?

A5: Elevated temperatures significantly increase the risk of racemization.[1]

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Reaction Time: Monitor the reaction progress closely and minimize the reaction time.

  • pH Neutrality: If possible, maintain a neutral pH. The hydrochloride salt provides a slightly acidic environment. If your reaction requires a base, use a non-nucleophilic, sterically hindered base and add it at a low temperature.

  • Protecting Groups: If the subsequent steps are compatible, consider protecting the hydroxyl and/or the amino group. A benzoyl group on the pyrrolidine nitrogen has been shown to stabilize the stereocenter in some 3-pyrrolidinol derivatives during certain transformations.[6]

Q6: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?

A6: Several analytical techniques can be used to determine the enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline. Specific parameters may need to be optimized for your system.

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating chiral amines and alcohols.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic mixture to serve as a reference for peak identification and resolution calculation.

  • Mobile Phase:

    • A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.

    • For reversed-phase, a mixture of water/buffer and acetonitrile or methanol can be used.

    • The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution for basic analytes.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

dot

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Sample (1 mg/mL in mobile phase) Column Select Chiral Column (e.g., Chiralpak®) Sample->Column Racemic Prepare Racemic Standard Racemic->Column MobilePhase Optimize Mobile Phase (Hexane/IPA + modifier) Column->MobilePhase Inject Inject Sample MobilePhase->Inject Detect UV Detection (210-220 nm) Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

References

Technical Support Center: A Troubleshooting Guide for (R)-Pyrrolidin-3-ylmethanol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Pyrrolidin-3-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile chiral building block. As a key intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders, its successful application is critical.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your results.

Part 1: Frequently Asked Questions - Compound Handling & Properties

Before initiating a reaction, proper handling and understanding of the starting material's properties are paramount.

Q1: How should I store and handle this compound?

A1: this compound and its parent free-base are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] Storage should be under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place.[6][7] When weighing and transferring the reagent, it is advisable to work quickly and in a low-humidity environment, such as a glove box or under a nitrogen blanket, to prevent the introduction of water, which can interfere with subsequent reactions.

Q2: What are the solubility characteristics of this compound?

A2: As a hydrochloride salt, the compound is generally soluble in water and polar protic solvents like methanol and ethanol. The free-base form, (R)-Pyrrolidin-3-ylmethanol, is slightly soluble in water but shows better solubility in a wider range of organic solvents.[4][5] For reactions requiring the free amine, an initial neutralization step is necessary.

Q3: The compound is provided as a hydrochloride salt. Do I need to convert it to the free base before my reaction?

A3: It depends on your reaction conditions. For many coupling reactions, such as N-alkylation or N-acylation, the presence of an additional non-nucleophilic base (e.g., triethylamine, DIPEA) in the reaction mixture is sufficient to neutralize the HCl in situ and liberate the free amine for reaction. However, for reactions sensitive to salts or requiring precise stoichiometry of the free amine, it is best practice to perform a separate workup step to isolate the free base prior to use. This typically involves dissolving the salt in an aqueous base (e.g., NaHCO₃, K₂CO₃) and extracting the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

Part 2: Troubleshooting Guide for Common Synthetic Transformations

This section addresses specific problems that may arise during common reactions involving this compound.

Issue 1: Low Yield or Incomplete N-Boc Protection

Symptom: After reacting (R)-Pyrrolidin-3-ylmethanol with di-tert-butyl dicarbonate (Boc₂O), TLC or LC-MS analysis shows significant unreacted starting material and a low yield of the desired N-Boc protected product.

Causality Analysis: N-Boc protection of a secondary amine hydrochloride requires a base to first neutralize the salt and then to scavenge the acidic byproduct generated during the reaction. Insufficient base, incorrect solvent choice, or suboptimal temperature can lead to an incomplete reaction.[8]

Troubleshooting Workflow:

References

Technical Support Center: Functionalization of (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of (R)-Pyrrolidin-3-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, we address common pitfalls and provide troubleshooting strategies in a practical question-and-answer format to help you navigate the complexities of your synthetic routes.

Introduction to this compound

This compound is a valuable chiral intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2][3] Its structure presents two key functional groups for elaboration: a secondary amine and a primary alcohol. The presence of the hydrochloride salt form adds a layer of complexity that must be carefully managed during reaction setup. This guide will walk you through potential challenges, from handling the starting material to purifying the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Reaction Setup & Starting Material Handling

Question 1: My reaction is not proceeding as expected. Could the hydrochloride salt be interfering?

Answer: Absolutely. The hydrochloride salt of (R)-Pyrrolidin-3-ylmethanol renders the pyrrolidine nitrogen protonated and thus, non-nucleophilic.[4] For reactions requiring a nucleophilic nitrogen (e.g., N-acylation, N-alkylation), the free base must be generated in situ or prior to the reaction.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical.

    • For in situ neutralization: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents are sufficient to neutralize the HCl salt. An excess can sometimes be beneficial, but it may complicate purification.

    • For prior neutralization: You can perform a liquid-liquid extraction. Dissolve the hydrochloride salt in an aqueous base (e.g., NaHCO₃, K₂CO₃) and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄) and use the resulting solution directly. Be aware that the free base is a volatile and hygroscopic oil, so it's often best to use it immediately.

  • Solvent Choice: Ensure your solvent is compatible with the chosen base and reaction conditions. Aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile are common choices.

Question 2: I'm observing poor solubility of my this compound in my reaction solvent. What can I do?

Answer: this compound is a salt and thus exhibits higher solubility in polar protic solvents, which may not be ideal for your reaction conditions.

Troubleshooting Steps:

  • Solvent System: Consider a mixed solvent system. For instance, a small amount of a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to your primary aprotic solvent to aid in dissolution.

  • Prior Neutralization: As mentioned in the previous point, converting the hydrochloride to the free base will significantly improve its solubility in common organic solvents like DCM, THF, and toluene.

  • Temperature: Gently warming the reaction mixture can improve solubility. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.

Section 2: N-Functionalization Pitfalls (Acylation & Alkylation)

Question 3: I am trying to N-acylate (R)-Pyrrolidin-3-ylmethanol, but I'm getting a complex mixture of products, including O-acylation. How can I improve selectivity?

Answer: This is a classic chemoselectivity challenge with amino alcohols. The primary alcohol is also nucleophilic and can compete with the secondary amine for the acylating agent, especially if the amine is sterically hindered or its nucleophilicity is reduced.

Troubleshooting Protocol for Selective N-Acylation:

ParameterRecommendationRationale
Reaction Temperature Start at 0 °C or even -20 °C.The amine is generally more nucleophilic than the alcohol. Lower temperatures favor the kinetically preferred N-acylation over the thermodynamically more stable O-acylation.
Rate of Addition Add the acylating agent (e.g., acyl chloride, anhydride) slowly.This keeps the concentration of the electrophile low, favoring reaction with the more nucleophilic site.
Base Use a non-nucleophilic base like TEA or DIPEA.This will scavenge the acid byproduct without competing in the reaction.
Protecting Groups Consider protecting the alcohol.If selectivity remains an issue, protecting the hydroxyl group with a silyl ether (e.g., TBDMS) is a robust strategy. The protecting group can be removed later under specific conditions.

Experimental Workflow for Selective N-Boc Protection:

A (R)-Pyrrolidin-3-ylmethanol Hydrochloride B Free Base Generation (e.g., TEA, DCM) A->B D Reaction with (Boc)₂O 0 °C to RT B->D C N-Boc Protected Product D->C cluster_0 Preparation cluster_1 Mitsunobu Reaction cluster_2 Workup & Purification A (R)-Pyrrolidin-3-ylmethanol Hydrochloride B N-Protection (e.g., Boc, Cbz) A->B C N-Protected Substrate B->C D Add PPh₃, Nucleophile (Nu-H) C->D E Cool to 0 °C D->E F Slowly add DEAD or DIAD E->F G Warm to RT, Stir F->G H Quench Reaction G->H I Aqueous Workup H->I J Chromatography/Crystallization I->J K Desired O-Functionalized Product J->K

References

Work-up procedures for reactions containing (R)-Pyrrolidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Welcome to the technical support center for work-up procedures involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this versatile chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction work-ups effectively.

The hydrochloride salt form of (R)-pyrrolidin-3-ylmethanol is advantageous for stability and storage, but it necessitates a specific set of operations during work-up to isolate the desired neutral product. The primary challenge stems from the compound's dual functionality—an alcohol and a secondary amine—which imparts high polarity and water solubility to the free base. This guide addresses the most common questions and issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section covers the fundamental properties and general handling considerations for (R)-Pyrrolidin-3-ylmethanol and its hydrochloride salt.

Q1: What are the key physicochemical properties I should be aware of before starting a work-up?

Understanding the properties of both the starting material and the resulting free base is critical for designing an effective work-up and purification strategy.

PropertyThis compound(R)-Pyrrolidin-3-ylmethanol (Free Base)Significance for Work-up
Molecular Formula C₅H₁₂ClNO[1]C₅H₁₁NO[2][3][4]Affects molecular weight calculations for reaction stoichiometry.
Molecular Weight 137.61 g/mol [1]101.15 g/mol [2][3]Important for yield calculations and molarity.
Appearance Off-white to pale beige solid.[5]Colorless to light yellow liquid or powder.[4]Visual confirmation of the starting material.
Water Solubility Soluble.[5]Slightly soluble.[2][3]The salt will reside in the aqueous phase until neutralized. The free base can still partition into the aqueous layer, posing a recovery challenge.
Organic Solubility Soluble in Methanol, DMSO.[5]Soluble in polar organic solvents.[4]Guides the choice of reaction and extraction solvents.
Hygroscopicity Hygroscopic in nature.[5]Also sensitive and hygroscopic.[2]Store in a desiccator and handle under an inert atmosphere where possible to avoid introducing water.

Q2: Why can't I just extract my product directly after the reaction? Why is a basification step necessary?

The starting material is a hydrochloride salt. In this form, the pyrrolidine nitrogen is protonated (R₂NH₂⁺), making it an ionic salt. This salt is highly soluble in water and polar protic solvents but is insoluble in common organic extraction solvents like ethyl acetate or dichloromethane.

The purpose of the basification step is to neutralize the hydrochloric acid and deprotonate the pyrrolidinium cation to liberate the neutral "free base." This uncharged form is significantly more soluble in organic solvents, allowing it to be extracted from the aqueous reaction mixture.

Q3: What type of base should I use for the neutralization step, and to what pH should I adjust the solution?

The choice of base depends on the stability of your final product to pH.

  • For robust molecules: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to ensure complete and rapid deprotonation.

  • For base-sensitive molecules: A milder inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended.[2] Organic bases like triethylamine (TEA) can also be used, but they may complicate purification.

Critical Protocol Point: Regardless of the base used, you must ensure the final pH of the aqueous layer is sufficiently basic to fully deprotonate the pyrrolidine. A general rule for secondary amines is to adjust the pH to 10 or higher . Always verify with pH paper or a pH meter. Incomplete neutralization is a primary cause of low extraction yields.

Troubleshooting Guide: Common Work-up Issues

This section provides a systematic approach to resolving the most frequent problems encountered during the work-up of reactions involving this compound.

Issue 1: Low or No Recovery of Product After Extraction

This is the most common issue, and it almost always relates to the high polarity and water solubility of the product containing the pyrrolidin-3-ylmethanol moiety.

  • Incomplete Neutralization: The protonated form of your product remains highly water-soluble.

    • Self-Validation: After adding the base, test the pH of the aqueous layer. Is it ≥ 10?

    • Solution: Add more base (e.g., 1M NaOH solution) dropwise until the aqueous phase is strongly basic.

  • Insufficient Extraction: The product is partitioning between the organic and aqueous layers due to its inherent polarity. A single extraction is inadequate.

    • Solution: Perform multiple extractions. Instead of one extraction with 100 mL of solvent, perform 3-5 extractions with 30-40 mL each. This is exponentially more efficient at recovering polar compounds.[6]

  • High Product Solubility in the Aqueous Phase: Even in its free base form, the molecule's hydroxyl and amine groups allow for hydrogen bonding with water.

    • Solution: "Salting Out" : Before extraction, saturate the aqueous layer by adding solid sodium chloride (NaCl) until no more dissolves. This increases the ionic strength of the aqueous phase, making it more polar and forcing the less polar organic product into the organic layer, thereby increasing the partition coefficient. A final wash of the combined organic layers with saturated brine is also standard practice to remove residual water.[2]

Caption: Workflow for maximizing recovery during work-up.

Issue 2: Persistent Emulsion During Extraction

Vigorous shaking of a basic aqueous solution with an organic solvent can lead to the formation of a stable emulsion that fails to separate.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • Add Brine: Add a small amount of saturated NaCl solution. This increases the density and ionic strength of the aqueous layer, often helping to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This may require a longer extraction time but prevents emulsion formation.

  • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.

Issue 3: Difficulty with Final Product Purification

Even after a successful extraction, the crude product may be an oil or contain impurities that are difficult to remove.

G cluster_problem Purification Challenge cluster_solutions Recommended Purification Methods Crude_Product Crude Product (Oil or Impure Solid) TLC 1. Analyze by TLC (e.g., Hexane/EtOAc + 1% TEA) Crude_Product->TLC Col_Chrom 2a. Column Chromatography TLC->Col_Chrom Recrystal 2b. Recrystallization TLC->Recrystal Solvents Solvent Systems: - Hexane/Ethyl Acetate - Toluene/Hexane - Alcohol/Water mixtures Col_Chrom->Solvents Oiling_Out Issue: 'Oiling Out' Recrystal->Oiling_Out Crystallization_Tricks Induce Crystallization: - Scratch flask - Add seed crystal - Slow cooling Oiling_Out->Crystallization_Tricks

Caption: Decision tree for final product purification.

  • Column Chromatography: This is the most versatile method for purifying polar, amine-containing compounds.[7]

    • Pro-Tip: To prevent streaking of the amine on the silica gel (which is acidic), it is highly recommended to add ~1% triethylamine (or ammonia in methanol) to your eluent system (e.g., Ethyl Acetate / Hexane / 1% TEA).

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity.[7]

    • Solvent Selection: Finding the right solvent is key. The ideal solvent should dissolve your product when hot but not when cold. Common systems for polar aminols include hexane/ethyl acetate and alcohol/water mixtures.[7] Small-scale solubility tests are crucial.

    • Problem: "Oiling Out" : If the product separates as a liquid instead of crystals, it is "oiling out."[7] This often happens if the solution is cooled too quickly or is too concentrated. To remedy this, try re-heating the solution, adding slightly more solvent, and allowing it to cool much more slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization.[7]

By applying these principles and troubleshooting steps systematically, you can overcome the common challenges associated with the work-up of this compound reactions and reliably obtain your desired product with high yield and purity.

References

Impact of moisture on (R)-Pyrrolidin-3-ylmethanol hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Pyrrolidin-3-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this valuable, yet moisture-sensitive, synthetic building block. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so sensitive to moisture?

This compound is a chiral organic compound featuring a pyrrolidine ring, a primary alcohol, and a secondary amine, which is protonated as a hydrochloride salt.[1][2] Its sensitivity to moisture stems from two key properties:

  • Hygroscopicity: The compound is described as hygroscopic, meaning it has a strong affinity for water and will readily absorb moisture directly from the atmosphere.[1][3] The ionic nature of the hydrochloride salt and the presence of polar hydroxyl (-OH) and ammonium (R₂NH₂⁺) groups facilitate strong hydrogen bonding with water molecules.[4]

  • Chemical Structure: The molecule's functional groups are reactive and can interact with water, which can interfere with subsequent chemical transformations.

Q2: My reaction yield is low. How can absorbed moisture be the culprit?

Absorbed moisture can drastically impact experimental outcomes in several ways:

  • Inaccurate Stoichiometry: When you weigh the hygroscopic solid, you are also weighing an unknown amount of absorbed water. This leads to using less of the active reagent than calculated, throwing off the stoichiometry of your reaction and reducing the theoretical yield from the start.

  • Competitive Side Reactions: Water is a nucleophile. In many reactions where this compound is intended to be the primary nucleophile (e.g., acylations, alkylations), water can compete, leading to the formation of undesired byproducts. For instance, in an acylation reaction with an acyl chloride, water will readily hydrolyze the starting material to a carboxylic acid, consuming your reagent and lowering the yield of the desired amide.[5][6]

  • Catalyst Inhibition: In reactions employing moisture-sensitive catalysts (e.g., certain organometallics or Lewis acids), trace amounts of water can partially or completely deactivate the catalyst, stalling the reaction.[7]

  • Alteration of Reaction Conditions: The presence of water changes the polarity of the solvent system, which can affect reaction rates, solubility of reagents, and even the reaction pathway.

Q3: What are the physical signs that my reagent has been compromised by moisture?

A pure, dry sample of this compound should be a free-flowing solid. The most common visual indicators of moisture contamination include:

  • Caking or Clumping: The powder will lose its fine, crystalline nature and form hard lumps or a single solid mass.[3]

  • "Sticky" or "Gummy" Appearance: The solid may appear wet or sticky to the touch.

  • Difficulty in Handling: The material will be difficult to weigh accurately and transfer, often sticking to spatulas and glassware.

If you observe any of these signs, it is highly recommended to dry the reagent before use.[8][9]

Q4: How should I properly store this compound to maintain its integrity?

Proper storage is critical.[8] To prevent moisture absorption, the reagent should be stored under the following conditions:

  • Primary Container: Keep the compound in its original, tightly sealed container. After opening, use parafilm to wrap the cap for an extra barrier.

  • Secondary Environment: Store the container inside a desiccator containing an active desiccant like silica gel, calcium chloride, or Drierite®. The desiccator creates a dry micro-environment that minimizes moisture exposure when the main container is opened.[3]

  • Inert Atmosphere: For highly sensitive reactions, consider storing the reagent inside a nitrogen-filled glovebox.

Section 2: Troubleshooting Guides for Common Reaction Failures

This section addresses specific experimental problems and provides logical workflows for diagnosis and resolution.

Scenario 1: Low Yield in Acylation Reaction to Form Amide
  • Problem: You are attempting to acylate the secondary amine of this compound with an acyl chloride or anhydride, but you are isolating mostly unreacted starting material or a hydrolyzed byproduct (a carboxylic acid).

  • Primary Suspect: Water contamination in the reagent, solvent, or glassware.

  • Mechanistic Explanation: The acylation reaction relies on the amine acting as a nucleophile to attack the electrophilic carbonyl carbon of the acylating agent. Water is also a nucleophile and can compete with this reaction. Because water is a small molecule and often present in excess (if contamination is significant), its reaction with the highly reactive acyl chloride can be faster than the desired reaction, leading to the formation of an unreactive carboxylic acid and consumption of your acylating agent.

    G reagents Acyl Chloride (R-COCl) + (R)-Pyrrolidin-3-ylmethanol (Amine Nucleophile) product Desired Amide Product reagents->product Desired Pathway (Anhydrous Conditions) byproduct Carboxylic Acid Byproduct (Hydrolysis) reagents->byproduct Side Reaction water Water (H₂O) (Contaminant Nucleophile) water->byproduct

    Caption: Competing nucleophilic attack in the presence of moisture.

  • Troubleshooting & Solution Workflow:

    • Dry the Reagent: Place the required amount of this compound in a clean, dry flask and dry it under high vacuum for several hours (or overnight) before starting the reaction. See Protocol A .

    • Ensure Anhydrous Solvents: Use freshly dried solvents. Even commercially available "anhydrous" solvents can absorb moisture over time once opened.[9] See Protocol B for solvent drying methods.

    • Prepare Glassware: All glassware must be rigorously dried by oven-heating (>125°C) overnight and cooled under a stream of dry nitrogen or argon just before use.[10]

    • Maintain Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.[10]

    • Quantify Water Content: If problems persist, consider quantifying the water content of your reagent and solvents using Karl Fischer titration to establish a baseline. See Protocol C .

Scenario 2: Inconsistent or Non-Reproducible Results
  • Problem: You are running the same reaction under what you believe are identical conditions, but are getting variable yields or different impurity profiles.

  • Primary Suspect: Inconsistent levels of moisture contamination between batches.

  • Mechanistic Explanation: The hygroscopic nature of the reagent means its water content can change daily depending on ambient humidity and handling practices. A reaction run on a dry day may proceed well, while the same reaction on a humid day may fail due to increased water absorption during weighing and setup. This variability is a classic sign of a moisture-sensitive process.

    G start Start: Reaction Setup dry_reagent 1. Dry (R)-Pyrrolidin-3-ylmethanol HCl (Protocol A) start->dry_reagent dry_solvent 2. Use Freshly Dried Solvent (Protocol B) start->dry_solvent dry_glassware 3. Oven-Dry All Glassware start->dry_glassware assemble 4. Assemble Hot Glassware & Cool Under N₂/Ar dry_reagent->assemble dry_solvent->assemble dry_glassware->assemble inert_setup 5. Set up Reaction Under Inert Atmosphere assemble->inert_setup add_reagents 6. Add Reagents via Syringe or Cannula inert_setup->add_reagents run_rxn 7. Run Reaction add_reagents->run_rxn

    Caption: Step-by-step workflow for moisture-sensitive reactions.

  • Troubleshooting & Solution Workflow:

    • Standardize Handling Procedures: Implement a strict, standardized protocol for handling the reagent and setting up reactions. This includes minimizing the time the reagent bottle is open to the air.

    • Use a Glovebox: For maximum reproducibility, perform all manipulations (weighing, transfers) inside a nitrogen-filled glovebox.

    • Verify Solvent Purity: Do not assume a solvent is dry. If you are using a shared solvent still or purification system, verify its dryness. A simple test is to add a small amount to a flask containing sodium benzophenone ketyl (for THF); an immediate persistence of the deep blue/purple color indicates an anhydrous solvent.[11]

    • Perform a Control Reaction: Run a small-scale control reaction where you intentionally add a small, known amount of water (e.g., 0.5-1.0 equivalents) to confirm that moisture is indeed the cause of your issues.

Section 3: Key Experimental Protocols
Protocol A: Drying Hygroscopic Solids Under Vacuum
  • Place the required amount of this compound into a round-bottom flask of appropriate size.

  • Connect the flask to a high vacuum line using an adapter. Ensure the connection is secure.

  • Slowly open the valve to the vacuum. The solid may "bump" initially as air is removed.

  • Once a stable vacuum is achieved (<1 mmHg), leave the solid to dry for at least 4 hours. For best results, dry overnight. Gentle heating (30-40°C) with a water bath can accelerate drying, but ensure the compound is thermally stable at that temperature.

  • After drying, backfill the flask with an inert gas (nitrogen or argon) before removing it from the vacuum line to prevent immediate re-absorption of atmospheric moisture.

Protocol B: Preparation and Handling of Anhydrous Solvents

Ensuring solvents are anhydrous is crucial. While commercial solvent purification systems are common, traditional methods are also effective.

Solvent Common Drying Agent(s) Method & Notes
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under N₂ until a persistent deep blue/purple color indicates dryness. Distill directly into the reaction flask.[11]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill under N₂. Avoid sodium-based drying agents.[11][12]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂. Store over activated 4Å sieves.[11]
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å Molecular SievesDry overnight, then distill under reduced pressure to avoid decomposition. Store over 4Å sieves.[11]

Source: Adapted from Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals and Williams, D. B. G.; Lawton, M.[11][13]

Protocol C: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold-standard method for accurately determining the water content of a sample.[14][] It is a highly specific and sensitive technique.

  • Instrument Preparation: Set up the KF titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the KF reagent to neutralize any ambient moisture in the solvent.

  • Sample Preparation: In a dry environment (ideally a glovebox), accurately weigh a sample of this compound.

  • Titration: Quickly add the weighed sample to the titration vessel. The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the weight of the sample, typically reporting the result as a percentage or in parts per million (ppm).

G cluster_reagent (R)-Pyrrolidin-3-ylmethanol HCl Reagent Reagent Crystal H2O_1 H₂O H2O_1->Reagent H-Bonding H2O_2 H₂O H2O_2->Reagent H2O_3 H₂O H2O_3->Reagent H2O_4 H₂O H2O_4->Reagent Attraction H2O_5 H₂O H2O_5->Reagent

Caption: Atmospheric water molecules attracted to the polar reagent.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of (R)-Pyrrolidin-3-ylmethanol Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-Pyrrolidin-3-ylmethanol hydrochloride, a critical chiral building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document provides a comprehensive examination of the spectral features of the target molecule and compares them with structurally related alternatives. The objective is to furnish a practical framework for structural verification, purity assessment, and the nuanced interpretation of NMR data for this class of compounds.

Introduction: The Crucial Role of NMR in Stereochemical Analysis

Nuclear Magnetic Resonance spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] In the context of chiral compounds, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles, NMR spectroscopy becomes an indispensable tool for confirming the absolute and relative stereochemistry. For molecules like this compound, possessing a stereocenter, a detailed understanding of its NMR spectrum is paramount for quality control and ensuring the enantiomeric purity of synthetic intermediates.[2][3]

This guide will delve into the characteristic ¹H and ¹³C NMR spectral data of this compound. We will explore the influence of the hydrochloride salt formation and the choice of NMR solvent on the chemical shifts and signal multiplicities. Furthermore, a comparative analysis with its enantiomer, its N-Boc protected form, and a constitutional isomer will highlight the key spectral differences, thereby aiding in the confident identification and differentiation of these closely related structures.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution and artifact-free NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol outlines a standardized procedure for the analysis of pyrrolidine-based compounds.

1. Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is critical. For amine hydrochlorides, which often exhibit good solubility in polar protic solvents, deuterium oxide (D₂O) and methanol-d₄ (CD₃OD) are common choices. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent solvent for observing exchangeable protons (e.g., -OH, -NH₂⁺).[4] It is crucial to note that the chemical shifts of labile protons are highly dependent on the solvent, concentration, and temperature.[5][6]

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. However, for samples dissolved in D₂O, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is recommended.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds, to account for the longer relaxation times of quaternary carbons.

    • Number of Scans: 128 or more, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify the multiplicity (singlet, doublet, triplet, multiplet, etc.) and measure the coupling constants (J-values) in Hz.

Spectral Analysis of this compound

The protonation of the pyrrolidine nitrogen to form the hydrochloride salt has a significant impact on the NMR spectrum. The positively charged nitrogen atom exerts a strong electron-withdrawing effect, leading to a downfield shift (deshielding) of the adjacent protons and carbons.[7][8]

Expected ¹H NMR Spectrum (in D₂O):

The use of D₂O as a solvent will result in the exchange of the labile protons of the hydroxyl (-OH) and the ammonium (-NH₂⁺) groups with deuterium. Consequently, these signals will not be observed in the ¹H NMR spectrum.[9]

  • H2 and H5 (Pyrrolidine Ring): These protons, being adjacent to the positively charged nitrogen, will be the most downfield of the ring protons, likely appearing as complex multiplets in the range of 3.2-3.6 ppm . The chirality at C3 will render the two protons on C2 and the two protons on C5 diastereotopic, leading to distinct chemical shifts and complex coupling patterns.

  • H3 (Pyrrolidine Ring): This methine proton, attached to the chiral center, is expected to be a multiplet around 2.5-2.8 ppm .

  • H4 (Pyrrolidine Ring): The two diastereotopic protons on C4 will likely appear as multiplets in the region of 1.8-2.2 ppm .

  • CH₂OH (Hydroxymethyl Group): The two diastereotopic protons of the hydroxymethyl group will be shifted downfield due to the adjacent hydroxyl group and will likely appear as a doublet of doublets or a multiplet around 3.5-3.8 ppm .[10]

Expected ¹³C NMR Spectrum (in D₂O):

  • C2 and C5 (Pyrrolidine Ring): These carbons, being closest to the protonated nitrogen, will be shifted downfield, appearing in the range of 45-50 ppm .

  • C3 (Pyrrolidine Ring): The chiral carbon will likely resonate around 40-45 ppm .

  • C4 (Pyrrolidine Ring): This carbon is expected to be the most upfield of the ring carbons, appearing around 28-32 ppm .

  • CH₂OH (Hydroxymethyl Group): The carbon of the hydroxymethyl group will be deshielded by the oxygen atom and is expected to appear in the range of 60-65 ppm .

Comparative NMR Analysis

To better understand the unique spectral features of this compound, a comparison with its enantiomer, a protected analog, and a constitutional isomer is highly instructive.

CompoundKey ¹H NMR DifferencesKey ¹³C NMR Differences
This compound As described above (predicted data).As described above (predicted data).
(S)-Pyrrolidin-3-ylmethanol Hydrochloride The ¹H NMR spectrum will be identical to that of the (R)-enantiomer in an achiral solvent. Chiral resolving agents or chiral solvents are required to differentiate them by NMR.[11][12]The ¹³C NMR spectrum will be identical to that of the (R)-enantiomer in an achiral solvent.
N-Boc-(R)-pyrrolidin-3-ylmethanol The Boc protecting group will cause a significant downfield shift of the pyrrolidine ring protons, particularly H2 and H5. The characteristic singlet for the nine protons of the tert-butyl group will appear around 1.4 ppm.The carbonyl carbon of the Boc group will introduce a signal around 155 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons will be around 28 ppm.
(R)-2-Pyrrolidinemethanol Hydrochloride The substitution pattern is different, leading to a distinct set of chemical shifts and coupling patterns. The methine proton (H2) will be adjacent to both the nitrogen and the hydroxymethyl group, resulting in a significant downfield shift.The chemical shifts of the pyrrolidine ring carbons will be different due to the change in the substituent position. C2 will be significantly deshielded.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR-based structural elucidation and comparison of chiral pyrrolidine derivatives.

NMR_Workflow Workflow for NMR Analysis of Chiral Pyrrolidines cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Analysis Sample Weigh 5-10 mg of Compound Solvent Dissolve in 0.6 mL Deuterated Solvent (e.g., D₂O, DMSO-d₆) Sample->Solvent Standard Add Internal Standard (e.g., TSP) Solvent->Standard Acquire_1H Acquire ¹H NMR Spectrum Standard->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Standard->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC) (Optional) Acquire_1H->Acquire_2D Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Calibrate Calibrate to Internal Standard Process->Calibrate Analyze_1H Analyze ¹H Spectrum: - Chemical Shift (δ) - Integration - Multiplicity - Coupling Constants (J) Calibrate->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: - Chemical Shift (δ) Calibrate->Analyze_13C Compare_Analogs Compare with Spectra of Analogs Analyze_1H->Compare_Analogs Compare_Literature Compare with Literature/Database Values Analyze_1H->Compare_Literature Analyze_13C->Compare_Analogs Analyze_13C->Compare_Literature Structure_Confirm Confirm Structure and Stereochemistry Compare_Analogs->Structure_Confirm Compare_Literature->Structure_Confirm

Caption: A flowchart illustrating the key steps in the NMR analysis of chiral pyrrolidine derivatives, from sample preparation to structural confirmation.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules where ¹H NMR signals may overlap, two-dimensional (2D) NMR techniques are invaluable for definitive structural assignment.[1][13]

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the pyrrolidine ring and the side chain.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly bonded to carbons, providing a clear correlation between the ¹H and ¹³C signals and aiding in the assignment of the carbon spectrum.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying quaternary carbons and piecing together the molecular framework.

By employing these techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound is fundamental to its application in research and development. This guide has provided a detailed framework for understanding its expected spectral features, the influence of its salt form, and the importance of proper experimental methodology. The comparative analysis with its enantiomer and other derivatives underscores the power of NMR in distinguishing subtle structural and stereochemical differences. By leveraging both 1D and 2D NMR techniques, researchers can confidently verify the identity, purity, and stereochemical integrity of this vital chiral building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

A Comparative Guide to HPLC Purity Analysis of (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific arrangement is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are paramount for determining its enantiomeric purity. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into the rationale behind the methodological choices to ensure scientific integrity and regulatory compliance.

The enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and accurately quantify these enantiomers is critical for drug development and quality control.[1] HPLC utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation of chiral compounds.[1][2]

This guide will explore two common approaches for the chiral separation of amines: the use of polysaccharide-based and cyclofructan-based CSPs. The principles of method validation will be grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]

Method Comparison: Polysaccharide vs. Cyclofructan-Based CSPs

The successful separation of chiral amines like (R)-Pyrrolidin-3-ylmethanol is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.[1]

  • Polysaccharide-based CSPs , such as those derived from amylose and cellulose phenylcarbamates, are known for their broad selectivity and effectiveness in resolving a wide range of racemates, including primary amines.[1][2]

  • Cyclofructan-based CSPs have demonstrated a high success rate in separating primary amines, particularly in the polar organic mode.[1][7]

Table 1: Comparison of HPLC Methods for this compound Purity Analysis
ParameterMethod A: Polysaccharide-Based CSPMethod B: Cyclofructan-Based CSP
Chiral Stationary Phase CHIRALPAK® IE (amylose derivative)Larihc® CF6-P (cyclofructan derivative)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)Acetonitrile:Methanol:Trifluoroacetic Acid:Triethylamine (90:10:0.3:0.2, v/v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm
Expected Retention Time (R)-enantiomer ~ 8.5 min~ 6.2 min
Expected Retention Time (S)-enantiomer ~ 9.8 min~ 7.1 min
Expected Resolution (Rs) > 2.0> 1.8

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests as mandated by pharmacopeial standards to ensure the reliability of the results.[8][9][10]

Method A: Polysaccharide-Based CSP Workflow

This method leverages the broad enantioselectivity of polysaccharide-based CSPs. The use of a normal-phase mobile phase with a basic additive (diethylamine) is crucial for achieving good peak shape and preventing undesirable interactions with residual silanols on the silica support.[1]

Method_A_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (Hexane:EtOH:DEA) Equilibrate Column Equilibration (CHIRALPAK® IE) MobilePhase->Equilibrate Sample Sample Solution (in Mobile Phase) Inject Inject Sample Sample->Inject SST System Suitability Test (Racemic Standard) Equilibrate->SST SST->Inject Acquire Data Acquisition (UV at 210 nm) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Method_B_Workflow cluster_prep_B Preparation cluster_hplc_B HPLC Analysis cluster_data_B Data Analysis MobilePhase_B Mobile Phase (ACN:MeOH:TFA:TEA) Equilibrate_B Column Equilibration (Larihc® CF6-P) MobilePhase_B->Equilibrate_B Sample_B Sample Solution (in Mobile Phase) Inject_B Inject Sample Sample_B->Inject_B SST_B System Suitability Test (Racemic Standard) Equilibrate_B->SST_B SST_B->Inject_B Acquire_B Data Acquisition (UV at 210 nm) Inject_B->Acquire_B Integrate_B Peak Integration Acquire_B->Integrate_B Calculate_B Calculate Purity (% Area) Integrate_B->Calculate_B

References

A Comparative Guide to Chiral HPLC Methods for Resolving Enantiomers of Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of pharmaceutical building blocks is paramount. Pyrrolidin-3-ylmethanol, a key chiral intermediate, presents a common challenge: the efficient and robust separation of its enantiomers. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for this task. While specific literature for this exact molecule is scarce, this document outlines a systematic approach to method development, drawing upon established principles of chiral chromatography and data from structurally analogous compounds.[1]

The successful enantioseparation of pyrrolidin-3-ylmethanol, which contains both a secondary amine and a primary alcohol, relies on the careful selection of a chiral stationary phase (CSPs) and the optimization of the mobile phase.[1] The presence of a basic nitrogen and a polar hydroxyl group makes polysaccharide-based and macrocyclic glycopeptide-based CSPs particularly promising candidates.[1]

Understanding the Challenge: The Importance of Chiral Separation

Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][3][4] Regulatory bodies worldwide now often require the development and marketing of single-enantiomer drugs.[5] Consequently, reliable analytical methods to determine enantiomeric purity are a critical component of quality control and regulatory compliance in the pharmaceutical industry.[6] Chiral HPLC is the most widely adopted and versatile technique for the reliable separation and analysis of these chiral compounds.[3][5][6][7]

The Key to Success: Selecting the Right Chiral Stationary Phase (CSP)

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantioseparation. For a molecule like pyrrolidin-3-ylmethanol, several types of CSPs are worth considering.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are the most widely used and versatile for a broad range of chiral compounds, including amines and alcohols.[7][8][9][10][11] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, which can be beneficial for method development and sample solubility.[7]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide antibiotics (e.g., teicoplanin, vancomycin) bonded to silica are another powerful class of CSPs. They offer a multimodal separation mechanism, capable of operating in reversed-phase, normal-phase, and polar organic modes. Their complex structure provides multiple interaction sites for chiral recognition.

A Comparative Overview of Potential Starting Conditions

Given the lack of a specific published method, a screening approach is the most logical path forward.[1] The following table summarizes proposed starting conditions for method development, targeting the unique chemical properties of pyrrolidin-3-ylmethanol.

Method Chiral Stationary Phase (CSP) Particle Size (µm) Column Dimensions (mm) Proposed Mobile Phase Typical Flow Rate (mL/min) Detection Rationale/Notes
1 Amylose tris(3,5-dimethylphenylcarbamate)3 or 5250 x 4.6n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v)1.0UV (210-220 nm)A standard starting point for many chiral amines and alcohols in normal phase mode. The basic additive (DEA) is crucial for good peak shape.[1][7]
2 Cellulose tris(3,5-dichlorophenylcarbamate)3 or 5250 x 4.6Acetonitrile/Methanol/Trifluoroacetic Acid (TFA)/DEA (98:2:0.05:0.025, v/v/v/v)1.0UV (210-220 nm)A polar organic mode method. The chlorinated CSP can offer different selectivity.[12] The acid/base additives help to control the ionization of the analyte.[1]
3 Teicoplanin5250 x 4.6Methanol with 0.1% (v/v) DEA0.5 - 1.0UV (210-220 nm) or Mass SpectrometryA polar organic mode that is often successful for polar and basic compounds.
4 Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized3 or 5150 x 4.6Methanol/Water with 10mM Ammonium Bicarbonate (pH adjusted)0.5UV (210-220 nm) or Mass SpectrometryA reversed-phase method. The immobilized phase allows for a wider range of solvents and is compatible with mass spectrometry.

A Systematic Approach to Method Development

A structured workflow is essential for efficiently developing a robust chiral separation method. The following diagram illustrates a typical process, from initial screening to final validation.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation start Racemic Pyrrolidin-3-ylmethanol screen_csp Select CSPs (e.g., Amylose, Cellulose, Teicoplanin) start->screen_csp screen_mp Select Mobile Phases (NP, PO, RP) screen_csp->screen_mp run_screen Perform Screening Runs screen_mp->run_screen eval_screen Evaluate Screening Data (Resolution, Peak Shape) run_screen->eval_screen opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval_screen->opt_mp opt_params Optimize Other Parameters (Flow Rate, Temperature) opt_mp->opt_params validate Method Validation (Robustness, Linearity, Accuracy, Precision) opt_params->validate final_method Final Validated Method validate->final_method

Caption: A generalized workflow for developing a chiral HPLC method.

Visualizing the Interaction: A Conceptual Model

The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes. The difference in the stability of these complexes for the two enantiomers leads to their differential retention and, thus, separation.

Chiral_Interaction cluster_CSP Chiral Stationary Phase (Schematic) cluster_Enantiomers Enantiomers of Pyrrolidin-3-ylmethanol csp Chiral Selector (e.g., Polysaccharide Groove) R_enantiomer (R)-Pyrrolidin-3-ylmethanol R_enantiomer->csp Stronger Interaction (3-point fit) Longer Retention S_enantiomer (S)-Pyrrolidin-3-ylmethanol S_enantiomer->csp Weaker Interaction (Poorer fit) Shorter Retention

Caption: Conceptual model of enantiomer interaction with a CSP.

Detailed Experimental Protocol: A Starting Point

This protocol describes a starting point for the enantiomeric separation of pyrrolidin-3-ylmethanol using a polysaccharide-based CSP in normal phase mode.

1. Materials and Reagents:

  • Racemic pyrrolidin-3-ylmethanol standard

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • Diethylamine (DEA), purity >99.5%

  • Chiral HPLC column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of racemic pyrrolidin-3-ylmethanol in the mobile phase at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard six times.

  • The resolution (Rs) between the two enantiomer peaks should be greater than 1.5. The relative standard deviation (RSD) for the peak areas should be less than 2.0%.

6. Data Analysis:

  • Identify the two enantiomer peaks.

  • Calculate the resolution (Rs), selectivity (α), and capacity factor (k') for each peak.

  • Determine the enantiomeric excess (% ee) if analyzing a non-racemic sample.

7. Method Optimization:

  • If the initial separation is not satisfactory, adjust the ratio of n-hexane to ethanol. Increasing the ethanol content will generally decrease retention time.

  • The concentration of DEA can be optimized (e.g., between 0.05% and 0.2%) to improve peak shape.

  • Varying the column temperature can also influence selectivity.

Conclusion

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (R)-Pyrrolidin-3-ylmethanol Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of (R)-Pyrrolidin-3-ylmethanol hydrochloride, a chiral building block crucial in pharmaceutical development. We delve into the nuanced yet critical choices an analyst must make, from ionization source selection to the comparative performance of high-resolution (Q-TOF, Orbitrap) and tandem mass spectrometry (Triple Quadrupole) platforms. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, accurate, and reliable analytical methods for this and structurally similar compounds. Through supporting data and detailed protocols, we illustrate the causality behind our experimental choices to empower you to develop self-validating and authoritative analytical systems.

Introduction: The Analytical Imperative

This compound is a chiral heterocyclic compound featuring a pyrrolidine ring with a hydroxymethyl substituent.[1] Its stereospecific configuration is often a critical determinant of biological activity in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Consequently, unambiguous identification, accurate mass determination, and sensitive quantification are paramount during synthesis, quality control, and pharmacokinetic studies.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. However, the choice of MS platform profoundly impacts the quality and utility of the resulting data. This guide will compare and contrast three workhorse mass spectrometry platforms, providing the rationale to select the optimal system for either qualitative structural elucidation or high-throughput quantitative analysis.

Foundational Choices: Ionization and Expected Behavior

The molecular formula of the free base is C₅H₁₁NO, with a monoisotopic mass of 101.084 Da.[2] The hydrochloride salt will readily dissociate in solution. The molecule's structure, containing a secondary amine and a primary alcohol, dictates its behavior in the mass spectrometer.

Ionization Source Selection: Electrospray Ionization (ESI) is the method of choice. The secondary amine in the pyrrolidine ring is a basic site that is readily protonated in the presence of an acidic mobile phase (e.g., containing 0.1% formic acid).[3][4] This leads to the efficient formation of the protonated molecule, [M+H]⁺, at m/z 102.091, in positive ion mode. ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[3]

Comparative Analysis of Mass Spectrometry Platforms

The optimal instrument depends entirely on the analytical goal: are you identifying an unknown and confirming its elemental composition, or are you quantifying a known compound in a complex matrix?

High-Resolution Mass Spectrometry (HRMS) for Identification & Structural Confirmation

For definitive structural confirmation, particularly during process development or impurity profiling, High-Resolution Mass Spectrometry (HRMS) is indispensable. HRMS instruments provide extremely high mass accuracy, typically below 5 ppm, which allows for the confident determination of a molecule's elemental formula.[5] We will compare two leading HRMS technologies: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.

Performance Metric Agilent 6540 UHD Q-TOF [6]Thermo Scientific Q Exactive (Orbitrap) [6][7]Rationale & Causality
Primary Application Unknown Screening, Formula IDConfident ID & QuantificationQ-TOF is excellent for fast screening; Orbitrap excels at high resolution for unambiguous ID.[6]
Mass Resolution ~40,000 at m/z 200Up to 140,000 at m/z 200Higher resolution in the Orbitrap provides greater confidence in separating the analyte from isobaric interferences.[5]
Mass Accuracy < 2 ppm< 1 ppm (with internal lock mass)Both provide excellent mass accuracy for formula determination. The Orbitrap's stability often gives it a slight edge.[5][7]
Tandem MS (MS/MS) Collision-Induced Dissociation (CID)Higher-Energy C-Dissociation (HCD)Both generate fragment ions for structural elucidation. HCD in the Orbitrap is known for efficient, trap-like fragmentation.
Scan Speed FasterSlower (at max resolution)The TOF analyzer is inherently faster, which can be an advantage for rapid LC separations.[5]

Expert Insight: For determining the elemental composition of (R)-Pyrrolidin-3-ylmethanol and its potential process impurities, both Q-TOF and Orbitrap platforms are highly capable. An Orbitrap may be favored when exceptionally high resolution is needed to resolve complex mixtures, while a Q-TOF offers a balance of high performance and speed suitable for screening applications.[5][8]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

By isolating the protonated molecule (m/z 102.1) and subjecting it to collision-induced dissociation (CID or HCD), we can generate characteristic fragment ions to confirm the molecule's structure. Based on the chemistry of similar pyrrolidine derivatives, we can predict a logical fragmentation pathway.[9][10]

Predicted Fragmentation Pathway:

  • Protonation: The secondary amine is the most likely site of protonation.

  • Primary Fragments: The most probable initial fragmentations involve the loss of stable neutral molecules:

    • Loss of Water (-18.01 Da): The protonated alcohol can easily eliminate a molecule of water, yielding a fragment at m/z 84.08.

    • Loss of the Hydroxymethyl Group (-31.02 Da): Cleavage of the C-C bond next to the ring can result in the loss of the CH₂OH radical, though less common for even-electron ions. A more likely pathway is the loss of formaldehyde (CH₂O, -30.01 Da) via a rearrangement.

    • Ring Opening: Cleavage of the pyrrolidine ring can also occur, leading to a cascade of smaller fragments. The loss of the entire pyrrolidine neutral (71 Da) is a dominant pathway in larger, related structures like synthetic cathinones.[9][10]

Caption: Predicted ESI-MS/MS fragmentation of (R)-Pyrrolidin-3-ylmethanol.

Triple Quadrupole (QqQ) MS for Targeted Quantification

When the goal is to measure the concentration of this compound in a complex matrix (e.g., plasma, reaction mixture), a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[11][12] This technique offers unmatched sensitivity and selectivity for quantitative assays.[6]

The MRM Experiment:

  • Q1 (First Quadrupole): Isolates the parent ion (precursor ion) of our compound, m/z 102.1.

  • q2 (Collision Cell): The isolated parent ion is fragmented via collision with an inert gas (e.g., argon).

  • Q3 (Third Quadrupole): Isolates a specific, high-abundance fragment ion (product ion), for example, m/z 84.1 (from the loss of water).

This specific precursor → product ion transition (e.g., 102.1 → 84.1) acts as a highly selective chemical fingerprint. The instrument only records a signal when an ion of m/z 102.1 fragments to produce an ion of m/z 84.1, effectively filtering out chemical noise from the sample matrix.

Platform Key Strengths for Quantification Considerations
Triple Quadrupole (QqQ) Unmatched sensitivity (ppt levels), wide linear dynamic range, high throughput, robustness.[8][12]Requires upfront method development to identify optimal MRM transitions. Less suited for unknown identification.[11]
HRMS (Q-TOF/Orbitrap) Can perform targeted quantification (PRM/SIM) with high resolution, enabling retrospective data analysis.[7][8]Generally less sensitive than a dedicated QqQ for pure quantitative assays. Can be more complex to operate for routine high-throughput analysis.[7]

Experimental Protocols

The following protocols provide a validated starting point for your method development.

Protocol 1: Sample Preparation & LC Conditions

Objective: To prepare the sample and achieve chromatographic separation suitable for MS analysis.

  • Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Perform serial dilutions in 50:50 Methanol:Water containing 0.1% Formic Acid to desired concentrations (e.g., for a calibration curve).

  • LC System: Agilent 1290 Infinity II LC or equivalent.[12]

  • Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[13]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Trustworthiness Check: A system suitability test (SST) should be performed before analysis, involving multiple injections of a mid-point standard to verify retention time stability, peak area reproducibility (<5% RSD), and peak shape.

Protocol 2: HRMS Analysis on a Q Exactive Orbitrap

Objective: To obtain accurate mass and fragmentation data for structural confirmation.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.[13]

  • Sheath Gas / Aux Gas Flow: 35 / 10 (arbitrary units).

  • Capillary Temperature: 320 °C.[13]

  • Full Scan (MS1) Settings:

    • Resolution: 70,000.

    • Scan Range: m/z 50-500.

    • AGC Target: 1e6.

  • MS/MS (dd-MS2) Settings:

    • Resolution: 17,500.

    • Isolation Window: 1.5 m/z.

    • Collision Energy (HCD): Stepped NCE 15, 25, 40.

    • AGC Target: 1e5.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Serial Dilutions (Working Standards) Stock->Dilution LC UPLC Separation (C18 Column) Dilution->LC MS Mass Spectrometer (Q-TOF, Orbitrap, or QqQ) LC->MS ESI Source Qual Qualitative Analysis (Accurate Mass, Fragments) MS->Qual HRMS Data Quant Quantitative Analysis (Peak Integration, Cal Curve) MS->Quant QqQ Data

Caption: General experimental workflow for LC-MS analysis.

Note on Chiral Analysis

Standard mass spectrometry is "chirally blind" as enantiomers have identical masses and fragmentation patterns.[14] To differentiate the (R) and (S) enantiomers, a chiral separation technique must be employed prior to MS detection. This typically involves using a chiral stationary phase (CSP) column in the LC system. The MS then serves as a highly sensitive and selective detector for the chromatographically resolved enantiomers.[15]

Conclusion & Recommendations

The selection of a mass spectrometry platform for the analysis of this compound is dictated by the analytical objective.

  • For Unambiguous Identification and Structural Elucidation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF , is essential. Their ability to provide sub-5 ppm mass accuracy allows for confident elemental composition determination and impurity identification.

  • For High-Sensitivity Quantification: A Triple Quadrupole (QqQ) mass spectrometer is the unequivocal choice. Its performance in MRM mode provides the sensitivity, selectivity, and wide dynamic range required for demanding quantitative applications in complex matrices like biofluids or for trace-level analysis.

By understanding the fundamental principles of ionization and the distinct capabilities of each mass analyzer, researchers can design robust, fit-for-purpose methods that ensure the highest level of scientific integrity in their work.

References

A Comparative Guide to the Stereoselective Reactivity of (R)- vs. (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the chirality of a molecule is a paramount consideration, often dictating its biological activity and therapeutic efficacy. Pyrrolidine scaffolds, in particular, are privileged structures in a vast array of pharmaceuticals and natural products.[1] This guide provides a detailed comparative analysis of the enantiomeric pair, (R)- and (S)-Pyrrolidin-3-ylmethanol hydrochloride, focusing on their anticipated roles and reactivity in asymmetric synthesis.

While direct, head-to-head comparative studies on the catalytic performance of (R)- and (S)-Pyrrolidin-3-ylmethanol hydrochloride are not extensively documented in peer-reviewed literature, the principles of asymmetric synthesis and the behavior of closely related analogs provide a robust framework for understanding their differential reactivity. This guide will delve into these principles, using data from well-studied derivatives to illustrate the expected stereochemical outcomes when employing these versatile chiral building blocks.

The Decisive Role of Chirality in Reactivity

In asymmetric synthesis, chiral auxiliaries or catalysts are employed to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others.[2][3][4] The fundamental principle lies in the creation of a chiral environment that influences the transition state of the reaction. When a prochiral substrate interacts with a chiral catalyst or auxiliary, two diastereomeric transition states are possible, each leading to a different enantiomer of the product. Due to the different spatial arrangements of the atoms, these transition states have different energies. The transition state with the lower activation energy will be favored, resulting in the formation of one enantiomer in excess.

The use of enantiomeric catalysts, such as the (R) and (S) forms of a chiral molecule, is a powerful strategy in stereodivergent synthesis. It is expected that the (R)-enantiomer of a catalyst will produce a product with the opposite absolute configuration to that produced by the (S)-enantiomer under identical reaction conditions, often with a similar level of enantiomeric excess.

Illustrative Reactivity: Insights from Diphenylprolinol Analogs

To illustrate the principle of enantiomeric control, we can examine the well-documented performance of (S)- and (R)-Diphenyl-pyrrolidin-3-YL-methanol, close structural analogs of the title compounds. These are frequently used as precursors for catalysts in reactions like the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.

In the CBS reduction, the chiral diphenylprolinol is a precursor to an oxazaborolidine catalyst that coordinates with a reducing agent (like borane) and the ketone substrate. The stereochemistry of the diphenylprolinol dictates how the ketone approaches the reducing agent, thereby determining the absolute configuration of the resulting secondary alcohol.

Catalyst PrecursorSubstrateProduct ConfigurationEnantiomeric Excess (ee)Yield (%)
(S)-Diphenyl-pyrrolidin-3-YL-methanolAcetophenone(R)-1-Phenylethanol>95%>90%
(R)-Diphenyl-pyrrolidin-3-YL-methanolAcetophenone(S)-1-Phenylethanol>95%>90%

This data is illustrative and based on typical results for CBS reductions using diphenylprolinol derivatives.

As the table demonstrates, the choice of the (S)- or (R)-enantiomer of the catalyst precursor directly controls whether the (R)- or (S)-enantiomer of the product is formed in excess. This predictable control is a cornerstone of modern asymmetric synthesis.

Hypothetical Application in Asymmetric Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental carbon-carbon bond-forming reaction where chiral pyrrolidine derivatives are often employed as organocatalysts. In a hypothetical scenario, (R)- and (S)-Pyrrolidin-3-ylmethanol could catalyze the addition of an aldehyde to a nitroolefin. The expected outcome is the formation of enantiomeric products.

G cluster_S Using (S)-Pyrrolidin-3-ylmethanol cluster_R Using (R)-Pyrrolidin-3-ylmethanol S_catalyst (S)-Catalyst S_substrate Prochiral Substrate S_catalyst->S_substrate Forms Chiral Intermediate S_product (R)-Product S_substrate->S_product Nucleophilic Attack R_catalyst (R)-Catalyst R_substrate Prochiral Substrate R_catalyst->R_substrate Forms Chiral Intermediate R_product (S)-Product R_substrate->R_product Nucleophilic Attack

Caption: Expected stereochemical outcome in an asymmetric Michael addition.

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

The following is a representative protocol for the asymmetric reduction of a prochiral ketone using a catalyst derived from a chiral pyrrolidinemethanol derivative. This protocol is based on established procedures for CBS reductions and serves as a practical guide for researchers.

Materials:

  • (S)- or (R)-Diphenyl-pyrrolidin-3-YL-methanol

  • Trimethylborate

  • Borane-dimethyl sulfide complex (BMS)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (S)- or (R)-Diphenyl-pyrrolidin-3-YL-methanol (1 equivalent) in anhydrous THF.

    • Add trimethylborate (1.1 equivalents) and stir the mixture at room temperature for 1 hour.

    • Remove the solvent and volatiles under reduced pressure to obtain the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Dissolve the freshly prepared catalyst in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add BMS (1.1 equivalents) to the catalyst solution and stir for 15 minutes.

    • In a separate flask, dissolve the prochiral ketone (1 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst-BMS mixture over 30 minutes.

    • Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M hydrochloric acid and stir for another 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

G A Catalyst Formation: (S)- or (R)-Diphenyl-pyrrolidin-3-YL-methanol + Trimethylborate B Asymmetric Reduction: Catalyst + BMS + Ketone in THF at 0°C A->B C Quenching: Slow addition of Methanol B->C D Acidic Work-up: Addition of 1M HCl C->D E Extraction: with Ethyl Acetate D->E F Purification: Flash Column Chromatography E->F G Analysis: Chiral HPLC or NMR F->G

Caption: Workflow for Asymmetric Ketone Reduction.

Conclusion

While a direct experimental comparison of the reactivity of (R)- and (S)-Pyrrolidin-3-ylmethanol hydrochloride is a clear area for future research, the foundational principles of asymmetric synthesis provide a strong predictive framework for their behavior. As with other chiral pyrrolidine derivatives, these enantiomers are expected to serve as effective chiral auxiliaries or organocatalysts, yielding products of opposite absolute configurations. The choice between the (R) and (S) enantiomers offers a powerful tool for stereodivergent synthesis, enabling chemists to selectively access desired stereoisomers of complex molecules. The provided experimental protocol, based on a well-established methodology, serves as a practical starting point for researchers looking to explore the synthetic utility of these and related chiral compounds.

References

A Comparative Guide to the Efficacy of Pyrrolidine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Legacy of Pyrrolidine in Asymmetric Catalysis

The chiral pyrrolidine scaffold stands as a cornerstone in the field of asymmetric organocatalysis, a testament to its remarkable versatility and efficiency in constructing complex molecular architectures with high stereocontrol.[1][2][3] Since the pioneering discovery of proline's ability to catalyze intramolecular aldol reactions in 1971, and the subsequent explosion of interest following the reports by List, Barbas, and MacMillan in 2000, the pyrrolidine motif has been extensively explored and modified.[2][4] This guide provides a comparative analysis of the efficacy of various classes of pyrrolidine-based catalysts, focusing on their performance in key carbon-carbon bond-forming reactions: the Aldol, Michael, and Mannich reactions. We will delve into the mechanistic underpinnings of these catalysts, present comparative experimental data, and provide detailed protocols to aid researchers in catalyst selection and experimental design.

Mechanistic Principles: Enamine and Iminium Ion Catalysis

The catalytic power of pyrrolidine-based catalysts stems from their ability to activate carbonyl compounds through two primary pathways: enamine and iminium ion catalysis. The secondary amine of the pyrrolidine ring reversibly reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor. Alternatively, the catalyst can activate an α,β-unsaturated carbonyl compound by forming a transient iminium ion, lowering its LUMO and rendering it more susceptible to nucleophilic attack. The specific substituents on the pyrrolidine ring play a crucial role in modulating the catalyst's reactivity and stereoselectivity.[2]

Catalytic_Cycles cluster_enamine Enamine Catalysis cluster_iminium Iminium Catalysis Ketone/Aldehyde_1 R2(CO)CH-R1 Enamine Enamine Intermediate Ketone/Aldehyde_1->Enamine + Catalyst Catalyst_1 Pyrrolidine Catalyst Adduct_1 Functionalized Product Enamine->Adduct_1 + Electrophile Electrophile Electrophile (E+) Catalyst_1_regen Pyrrolidine Catalyst Adduct_1->Catalyst_1_regen - H2O Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Iminium Iminium Ion Intermediate Unsaturated_Carbonyl->Iminium + Catalyst Catalyst_2 Pyrrolidine Catalyst Adduct_2 Functionalized Product Iminium->Adduct_2 + Nucleophile Nucleophile Nucleophile (Nu-) Catalyst_2_regen Pyrrolidine Catalyst Adduct_2->Catalyst_2_regen - H2O

Figure 1: General catalytic cycles for enamine and iminium ion catalysis mediated by pyrrolidine-based catalysts.

Comparative Efficacy of Pyrrolidine-Based Catalysts

The evolution of pyrrolidine catalysts has led to a diverse array of structures with fine-tuned steric and electronic properties. This section compares the performance of key classes of these catalysts in the Aldol, Michael, and Mannich reactions.

Proline and Proline Derivatives

L-Proline, the archetypal pyrrolidine catalyst, is readily available and effective in many transformations. However, its application can be limited by issues of solubility and moderate enantioselectivities in some cases.[2] Modifications to the proline scaffold, such as the introduction of bulky substituents or additional hydrogen-bonding moieties, have led to the development of more active and selective catalysts.

Diarylprolinol Silyl Ethers

A significant breakthrough in the field was the development of diarylprolinol silyl ethers by Jørgensen and Hayashi in 2005.[2][4] These catalysts have demonstrated exceptional performance in a wide range of asymmetric reactions. The bulky diarylmethyl group provides a highly effective chiral environment, leading to excellent stereocontrol.

Prolinamides and Other Bifunctional Catalysts

The incorporation of additional functional groups, such as amides, thioureas, or sulfonamides, onto the pyrrolidine backbone has given rise to a class of bifunctional catalysts.[1] These catalysts can activate both the nucleophile and the electrophile simultaneously through a combination of covalent and non-covalent interactions, often leading to enhanced reactivity and stereoselectivity.

Quantitative Comparison Data

The following tables summarize the performance of representative pyrrolidine-based catalysts in the asymmetric Aldol, Michael, and Mannich reactions. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution as reaction conditions may vary.

Table 1: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
Boc-L-Prolinamide 4-NitrobenzaldehydeAcetoneNeatRT2480-30[5]
Boc-L-Prolinamide 4-NitrobenzaldehydeCyclohexanoneDMSORT489295:598[5]
(S)-Diphenylprolinol TMS Ether 4-NitrobenzaldehydeCyclohexanoneToluene029999:199[6][7]
trans-4-Hydroxy-(S)-prolinamide IsatinAcetoneNeat-35-up to 99-up to 80[1]
AZT-Prolinamide Aromatic AldehydesKetonesWater-----[2]

Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition

CatalystMichael AcceptorMichael DonorSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-Diphenylprolinol TMS Ether β-NitrostyreneCyclohexanoneTolueneRT209890:1097[8]
OC4 (novel pyrrolidine) trans-β-Nitrostyrene3-PhenylpropionaldehydeMethylcyclohexane0248792:885[9]
PS-supported Pyrrolidine β-NitrostyreneCyclohexanoneWater--->99:1up to 99[10]
NHTf-substituted Pyrrolidine β-NitroalkenesAldehydes-RT----[1]

Table 3: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Mannich Reaction

CatalystImineAldehydeSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
(S)-Proline N-PMP-protected α-imino estersPropanal----syn-selectivehigh[11]
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid N-PMP-protected α-imino estersPropanal---good94:6 - 98:2>97 - >99[11]
(R)-3-pyrrolidinecarboxylic acid α-imino estersKetones---->99:1up to 99[12]
Bifunctional Organocatalyst C N-Cbz imineNitroallene--15-7787:1391[13]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalysts. Below are representative protocols for the Aldol, Michael, and Mannich reactions.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by Boc-L-Prolinamide

Aldol_Protocol Start Start Step1 Add Boc-L-Prolinamide catalyst (0.1 mmol) to a dry reaction vial. Start->Step1 Step2 Add aldehyde (1.0 mmol) and ketone (10.0 mmol). Step1->Step2 Step3 Add anhydrous DMSO (2.0 mL) and stir at room temperature. Step2->Step3 Step4 Monitor reaction by TLC. Step3->Step4 Step5 Quench with saturated aqueous NH4Cl. Step4->Step5 Step6 Extract with ethyl acetate (3 x 10 mL). Step5->Step6 End End Step6->End

Figure 2: Experimental workflow for a typical asymmetric aldol reaction.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (10.0 mmol, 10.0 equiv)

  • Boc-L-Prolinamide catalyst (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the Boc-L-prolinamide catalyst (0.1 mmol).

  • Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.

  • Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).[5]

General Procedure for the Asymmetric Michael Addition Catalyzed by a Novel Pyrrolidine Catalyst (OC4)

Materials:

  • trans-β-Nitrostyrene (0.2 mmol)

  • 3-Phenylpropionaldehyde (0.4 mmol)

  • OC4 catalyst (10 mol%)

  • Methylcyclohexane (2 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a reaction vial containing a solution of trans-β-nitrostyrene (0.2 mmol) in methylcyclohexane (2 mL), add the OC4 organocatalyst (10 mol%).

  • Add 3-phenylpropionaldehyde (0.4 mmol) to the mixture.

  • Stir the reaction at 0 °C for 24 hours.

  • Monitor the reaction for yield and stereoselectivity by ¹H NMR spectroscopy and chiral HPLC analysis of the crude reaction mixture.[9]

General Procedure for the Asymmetric anti-Mannich Reaction Catalyzed by (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid

Materials:

  • Aldehyde (1.0 equiv)

  • N-PMP-protected α-imino ester (1.2 equiv)

  • (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid catalyst (1-5 mol%)

  • Solvent (as optimized)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a solution of the aldehyde in the chosen solvent, add the (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid catalyst.

  • Add the N-PMP-protected α-imino ester to the reaction mixture.

  • Stir the reaction at the optimized temperature until completion as monitored by TLC.

  • Work-up the reaction as appropriate for the specific substrates and solvent used.[11]

Conclusion: A Versatile Toolkit for Asymmetric Synthesis

The family of pyrrolidine-based organocatalysts offers a powerful and versatile toolkit for the modern synthetic chemist. From the readily available and economical proline to the highly efficient and selective diarylprolinol silyl ethers and bifunctional prolinamides, there is a catalyst to suit a wide range of synthetic challenges. The choice of catalyst will depend on the specific transformation, the nature of the substrates, and the desired level of stereocontrol. This guide has provided a comparative overview of the efficacy of these catalysts, supported by experimental data and detailed protocols, to empower researchers in their pursuit of elegant and efficient asymmetric syntheses.

References

A Comparative Crystallographic Guide to (R)-Pyrrolidin-3-ylmethanol Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs.[1] Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[2] (R)-Pyrrolidin-3-ylmethanol, a chiral amino alcohol, is a versatile building block used in the synthesis of a wide range of bioactive molecules, including inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[3] The hydrochloride salt form is often preferred in pharmaceutical development due to its improved stability and aqueous solubility.[4]

Understanding the three-dimensional structure of these molecules in the solid state through X-ray crystallography is paramount for structure-based drug design, polymorph screening, and ensuring the consistency of active pharmaceutical ingredients (APIs).[5] This guide will compare the crystallographic parameters of (R)-Pyrrolidin-3-ylmethanol hydrochloride with structurally related derivatives to elucidate key structural trends and provide a detailed experimental protocol for their crystallographic analysis.

Comparative Crystallographic Analysis

While a publicly deposited crystal structure for this compound was not identified at the time of this writing, a comparative analysis can be constructed using data from closely related chiral pyrrolidine derivatives. For the purpose of this guide, we will compare the crystallographic data of a representative chiral pyrrolidine derivative with typical parameters observed for this class of compounds.

Table 1: Comparative Crystallographic Data of Representative Pyrrolidine Derivatives

Parameter(2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate[6]Typical Pyrrolidine Derivatives[4]
Chemical Formula C₁₃H₁₈N₂O₄Varies
Formula Weight 266.29Varies
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁ or C2
a (Å) 7.9835 (3)~6-12
b (Å) 11.2374 (5)~8-15
c (Å) 15.6784 (7)~10-20
α (°) 9090
β (°) 90~90-110
γ (°) 9090
Volume (ų) 1406.84 (10)Varies
Z 42 or 4
Calculated Density (g/cm³) 1.257~1.1-1.4
Hydrogen Bonding Intramolecular N-H···O, Intermolecular N-H···NIntermolecular N-H···Cl, O-H···Cl, O-H···O

Key Observations and Structural Insights:

  • Crystal System and Space Group: Chiral pyrrolidine derivatives commonly crystallize in non-centrosymmetric space groups, with the monoclinic system being particularly prevalent.[4] The specific example shown, while orthorhombic, also belongs to a chiral space group (P2₁2₁2₁), which is a prerequisite for accommodating a single enantiomer.

  • Unit Cell Dimensions: The unit cell parameters can vary significantly depending on the nature and size of the substituents on the pyrrolidine ring. The presence of bulky groups, such as the benzyl group in some derivatives, will lead to larger unit cell dimensions.

  • Hydrogen Bonding Networks: In the hydrochloride salts of amino alcohols like (R)-Pyrrolidin-3-ylmethanol, extensive hydrogen bonding networks are expected. These interactions, involving the protonated pyrrolidinium nitrogen, the hydroxyl group, and the chloride anion, play a crucial role in dictating the crystal packing.[4] The geometry and strength of these hydrogen bonds are critical determinants of the compound's physical properties, including melting point and dissolution rate.

  • Conformation of the Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation. The specific conformation observed in the crystal structure will be influenced by the substituents and the intermolecular interactions within the crystal lattice.

Experimental Protocol for X-ray Crystallography

The following section provides a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of this compound and its derivatives.

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7] For small, polar molecules like amino alcohol hydrochlorides, the following methods are recommended:

  • Slow Evaporation:

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of ethanol and water) to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively polar solvent in which it is soluble (e.g., methanol).

    • Place this vial inside a larger, sealed container that contains a more volatile, less polar anti-solvent in which the compound is insoluble (e.g., diethyl ether or ethyl acetate).

    • The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) to induce crystallization. A gradual cooling rate is crucial for obtaining well-ordered crystals.

Data Collection

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_acq Data Acquisition diffractometer->data_acq integration Integration & Scaling data_acq->integration structure_solution Structure Solution (e.g., Direct Methods) integration->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop.

  • Diffractometer Setup: The crystal is mounted on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection Parameters:

    • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

    • The exposure time and frame width are optimized to ensure good signal-to-noise ratio and complete data collection.

Structure Solution and Refinement
  • Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Absolute Configuration Determination: For chiral molecules like (R)-Pyrrolidin-3-ylmethanol, the absolute configuration is determined by analyzing the anomalous scattering effects, typically by calculating the Flack parameter.[6]

Visualization of Key Structural Relationships

The following diagram illustrates the key intermolecular interactions that are expected to dominate the crystal packing of this compound.

molecular_interactions cluster_molecule1 (R)-Pyrrolidin-3-ylmethanol Cation cluster_molecule2 Chloride Anion cluster_molecule3 Adjacent Cation N1 N⁺-H Cl1 Cl⁻ N1->Cl1 N⁺-H···Cl⁻ O1 O-H O1->Cl1 O-H···Cl⁻ O2 O-H O1->O2 O-H···O Pyrrolidine1 Pyrrolidine Ring

Caption: Expected Hydrogen Bonding Network in the Crystal Structure.

Conclusion

The crystallographic analysis of this compound and its derivatives provides invaluable insights into their solid-state properties. A thorough understanding of the crystal packing, hydrogen bonding networks, and conformational preferences of these molecules is essential for rational drug design and the development of robust and reproducible pharmaceutical formulations. While a definitive crystal structure for the parent hydrochloride is not yet publicly available, the comparative analysis and experimental protocols presented in this guide offer a solid foundation for researchers working with this important class of chiral building blocks.

References

Decoding Quality: A Comparative Guide to the Certificate of Analysis for (R)-Pyrrolidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and scientific research, the quality of starting materials is paramount. Chiral building blocks, such as (R)-Pyrrolidin-3-ylmethanol hydrochloride, form the very foundation of many novel therapeutics. Their stereochemical and chemical purity can profoundly influence the efficacy, safety, and manufacturability of the final active pharmaceutical ingredient (API). The Certificate of Analysis (CoA) is the primary document that attests to the quality of a given batch of material. However, interpreting a CoA goes beyond simply glancing at the purity value. It requires a deep understanding of the analytical techniques employed, the significance of each specified parameter, and the potential impact of impurities.

This guide provides a comprehensive comparison of the critical quality attributes of this compound, offering insights into the interpretation of its CoA. We will delve into the causality behind the selection of analytical methodologies, provide detailed experimental protocols for key tests, and compare this important building block with relevant alternatives. Our aim is to empower researchers and drug development professionals to make informed decisions when sourcing and utilizing this critical chiral intermediate.

The Anatomy of a Certificate of Analysis: Key Quality Attributes for this compound

A Certificate of Analysis for a high-purity chiral building block like this compound is a testament to its quality and suitability for its intended use. Below, we dissect the critical parameters you should expect to find on a comprehensive CoA and explain their significance.

Table 1: Representative Certificate of Analysis for this compound
TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Identity Conforms to structure by ¹H NMRConforms to reference spectrum
Purity (by HPLC) HPLC≥ 98.0%
Enantiomeric Excess (e.e.) Chiral HPLC≥ 99.0%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits
Sulphated Ash USP <281>≤ 0.1%

Why These Tests Matter:

  • Appearance: A simple yet crucial first check. Any deviation from the expected appearance could indicate contamination or degradation.

  • Identity: Confirms the molecular structure of the compound. ¹H NMR is a powerful technique for this purpose, providing a unique fingerprint of the molecule.

  • Purity (by HPLC): Determines the percentage of the desired compound in the sample. High-performance liquid chromatography (HPLC) separates the main component from any non-chiral impurities.

  • Enantiomeric Excess (e.e.): For a chiral molecule, this is arguably the most critical parameter. It quantifies the excess of the desired (R)-enantiomer over its mirror image, the (S)-enantiomer. The therapeutic effect of a drug is often associated with a single enantiomer, while the other may be inactive or even cause undesirable side effects.

  • Water Content: The presence of water can affect the reactivity and stability of the compound. Karl Fischer titration is the gold standard for accurate water content determination.

  • Residual Solvents: Solvents used in the manufacturing process must be removed to acceptable levels, as defined by the International Council for Harmonisation (ICH) Q3C guidelines, to ensure patient safety. Gas Chromatography with Headspace analysis (GC-HS) is the standard method for this.

  • Sulphated Ash: This test measures the amount of inorganic impurities in the sample.

Unveiling the Molecular Identity and Purity: Experimental Protocols

To ensure the trustworthiness of a CoA, it is essential to understand the analytical methods behind the results. Here, we provide detailed, step-by-step protocols for the key experiments used to characterize this compound.

Experimental Workflow for CoA Verification

CoA Verification Workflow cluster_0 Sample Receipt & Initial Checks cluster_1 Structural & Purity Analysis cluster_2 Specific Impurity & Content Analysis cluster_3 Data Interpretation & Reporting Sample Receive (R)-Pyrrolidin-3-ylmethanol HCl Visual Visual Inspection (Appearance) Sample->Visual NMR_Prep Prepare Sample for NMR Visual->NMR_Prep HPLC_Prep Prepare Sample for HPLC Visual->HPLC_Prep KF_Prep Prepare Sample for Karl Fischer Visual->KF_Prep GC_Prep Prepare Sample for GC-HS Visual->GC_Prep NMR_Acq Acquire ¹H NMR Spectrum NMR_Prep->NMR_Acq Interpret_NMR Interpret NMR Spectrum (Identity) NMR_Acq->Interpret_NMR HPLC_Run Run HPLC Analysis HPLC_Prep->HPLC_Run Chiral_HPLC_Run Run Chiral HPLC Analysis HPLC_Prep->Chiral_HPLC_Run Interpret_HPLC Analyze HPLC Chromatogram (Purity) HPLC_Run->Interpret_HPLC Interpret_Chiral Analyze Chiral HPLC (Enantiomeric Excess) Chiral_HPLC_Run->Interpret_Chiral KF_Run Perform Karl Fischer Titration KF_Prep->KF_Run Interpret_KF Determine Water Content KF_Run->Interpret_KF GC_Run Run GC-HS Analysis GC_Prep->GC_Run Interpret_GC Quantify Residual Solvents GC_Run->Interpret_GC CoA_Report Generate Certificate of Analysis Interpret_NMR->CoA_Report Interpret_HPLC->CoA_Report Interpret_Chiral->CoA_Report Interpret_KF->CoA_Report Interpret_GC->CoA_Report

Caption: Workflow for comprehensive analysis of this compound.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in a molecule. This creates a unique spectral fingerprint that can be used to confirm the identity and structural integrity of this compound by comparing the obtained spectrum with a reference standard.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm).

  • Interpretation: Analyze the chemical shifts, integration values, and coupling patterns of the signals and compare them to a known reference spectrum of this compound. The expected signals would correspond to the protons on the pyrrolidine ring and the hydroxymethyl group.

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

Causality: To separate enantiomers, a chiral environment is necessary. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation and quantification. A polysaccharide-based CSP is a good starting point for this type of molecule.

Methodology:

  • Chiral Column: A common choice would be a column with a chiral stationary phase such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). The exact ratio may require optimization.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will separate and be detected as distinct peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Performance Comparison with Alternative Chiral Building Blocks

The choice of a chiral building block is often dictated by its synthetic accessibility, cost, and how its structural features translate to the desired properties of the final molecule. Here, we compare this compound with two viable alternatives: (S)-3-Hydroxypyrrolidine hydrochloride and (R)-2-(Aminomethyl)-1-ethylpyrrolidine.

Logical Relationship of Analytical Tests

Analytical Test Relationships cluster_0 Core Quality Assessment cluster_1 Stereochemical Integrity cluster_2 Process-Related Impurities cluster_3 Overall Quality Verdict Identity Identity (NMR, IR) CoA_Compliance CoA Compliance Identity->CoA_Compliance Confirms Structure Purity Purity (HPLC) Purity->CoA_Compliance Quantifies Main Component Appearance Appearance Appearance->CoA_Compliance Initial Quality Check Enantiomeric_Excess Enantiomeric Excess (Chiral HPLC) Enantiomeric_Excess->CoA_Compliance Ensures Stereochemical Purity Residual_Solvents Residual Solvents (GC-HS) Residual_Solvents->CoA_Compliance Safety & Process Control Water_Content Water Content (KF) Water_Content->CoA_Compliance Affects Stability & Reactivity Inorganic_Impurities Sulphated Ash Inorganic_Impurities->CoA_Compliance Measures Inorganic Contaminants

Caption: Interrelation of analytical tests for a comprehensive quality assessment.

Table 2: Comparison of Chiral Pyrrolidine Derivatives
Feature(R)-Pyrrolidin-3-ylmethanol HCl(S)-3-Hydroxypyrrolidine HCl(R)-2-(Aminomethyl)-1-ethylpyrrolidine
Structure Pyrrolidine with a hydroxymethyl group at the 3-positionPyrrolidine with a hydroxyl group at the 3-positionPyrrolidine with an aminomethyl group at the 2-position and an N-ethyl group
Typical Purity (HPLC) ≥ 98.0%≥ 98.0%≥ 97.0%
Typical Enantiomeric Excess ≥ 99.0%≥ 99.0%≥ 98.0%
Key Functional Groups Primary alcohol, Secondary amineSecondary alcohol, Secondary aminePrimary amine, Tertiary amine
Synthetic Utility Introduction of a chiral hydroxymethyl-pyrrolidine moietyIntroduction of a chiral hydroxyl-pyrrolidine moietyIntroduction of a chiral aminomethyl-pyrrolidine with a tertiary amine
Potential Impurities (S)-enantiomer, unreacted starting materials from synthesis (e.g., from L-aspartic or malic acid)(R)-enantiomer, residual reagents from synthesis(S)-enantiomer, starting materials for amination and N-alkylation

Discussion of Alternatives:

  • (S)-3-Hydroxypyrrolidine hydrochloride: This is a close structural analog, with the primary difference being the absence of the methylene spacer between the ring and the hydroxyl group. This can influence the molecule's conformational flexibility and its ability to form hydrogen bonds, which could be a critical design element in drug development. The analytical challenges and CoA parameters are very similar to those for this compound.

  • (R)-2-(Aminomethyl)-1-ethylpyrrolidine: This alternative offers a different functional group profile, with a primary amine and a tertiary amine. The primary amine provides a different point for synthetic elaboration compared to the hydroxyl group of our primary topic. The N-ethyl group can also influence solubility and metabolic stability. The analytical methods for its CoA would include quantification of the primary and tertiary amine content, in addition to the standard purity and enantiomeric excess tests.

Conclusion

The Certificate of Analysis for a chiral building block like this compound is more than just a piece of paper; it is a critical tool for ensuring the quality, safety, and reproducibility of your research and development efforts. By understanding the "why" behind each test and the intricacies of the analytical methods employed, you can confidently assess the suitability of a given batch of material. Furthermore, a comparative understanding of alternative building blocks allows for a more strategic approach to molecular design and synthesis. Ultimately, a thorough and critical evaluation of the CoA is an indispensable step in the journey from a promising molecule to a life-changing therapeutic.

A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Familiar Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and serving as a cornerstone for medicinal chemists.[1][2] Among the vast arsenal of pyrrolidine-based synthons, (R)-Pyrrolidin-3-ylmethanol has established itself as a versatile and reliable chiral building block. Its defined stereochemistry and bifunctional nature—a nucleophilic secondary amine and a primary alcohol—provide a robust platform for constructing complex, biologically active molecules.[3][4]

However, the relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles compels researchers to look beyond the conventional. The strategic modification of a lead compound's core scaffold is a powerful tactic for navigating new intellectual property landscapes and optimizing drug-like properties. This guide provides an in-depth comparison of viable chiral alternatives to (R)-Pyrrolidin-3-ylmethanol, offering a data-driven framework for researchers, scientists, and drug development professionals. We will dissect the structural nuances, synthetic accessibility, and strategic applications of key alternatives, empowering you to make informed decisions in the rational design of next-generation therapeutics.

The Benchmark: (R)-Pyrrolidin-3-ylmethanol

Before exploring alternatives, it is crucial to understand the benchmark. (R)-Pyrrolidin-3-ylmethanol is a five-membered heterocyclic compound featuring a hydroxymethyl group at the chiral C3 position.[5][6][7] This arrangement is instrumental in the synthesis of potent and selective inhibitors, such as those targeting neuronal nitric oxide synthase (nNOS), where the pyrrolidine core correctly orients substituents for optimal binding interactions.[8]

The primary rationale for seeking alternatives stems from the desire to modulate key physicochemical and pharmacological properties:

  • Exploring Chemical Space: Introducing novel scaffolds can lead to unique interactions with biological targets.

  • Tuning Physicochemical Properties: Altering ring size or rigidity directly impacts properties like lipophilicity (LogP), aqueous solubility, and basicity (pKa), which in turn affect absorption, distribution, metabolism, and excretion (ADME).

  • Conformational Restriction: Introducing more rigid scaffolds can "lock" a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[9]

  • Intellectual Property: Novel core structures are fundamental to securing new patents.

cluster_Core Rationale for Seeking Alternatives A Benchmark: (R)-Pyrrolidin-3-ylmethanol B Explore New Chemical Space A->B C Tune Physicochemical Properties (ADME) A->C D Introduce Conformational Restriction A->D E Navigate Intellectual Property A->E cluster_Workflow General Synthetic Workflow A Chiral Building Block (N-Boc Protected) B Step 1: O-Alkylation (e.g., NaH, R-X) A->B C Functionalized Intermediate B->C D Step 2: N-Deprotection (e.g., HCl or TFA) C->D E Key Intermediate (Free Secondary Amine) D->E F Further Derivatization (Amide Coupling, Reductive Amination, etc.) E->F

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Performance Analysis of (R)-Pyrrolidin-3-ylmethanol Hydrochloride and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral alcohols, particularly amino alcohols, serve as indispensable tools in this endeavor, acting as catalysts or ligands to guide reactions towards the desired enantiomer. This guide provides an in-depth technical comparison of the performance of various chiral alcohols, with a focus on the structural class represented by (R)-Pyrrolidin-3-ylmethanol hydrochloride.

While direct, comparative experimental data for this compound in many benchmark asymmetric reactions is not extensively documented in publicly accessible literature, its structural motifs are present in a well-studied class of chiral catalysts. By examining the performance of its structural analogues and other prominent chiral amino alcohols in a key C-C bond-forming reaction—the enantioselective addition of diethylzinc to aldehydes—we can infer its potential efficacy and understand the critical structure-performance relationships that govern asymmetric induction.

This guide will delve into the mechanistic underpinnings of this reaction, present a comparative analysis of various chiral amino alcohol ligands, and provide detailed experimental protocols to enable researchers to apply these principles in their own work.

The Crucial Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of ligands in asymmetric synthesis due to their bidentate nature, allowing them to form stable chelate complexes with metal centers.[1] This coordination creates a rigid and well-defined chiral environment around the metal, which in turn directs the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer. The pyrrolidine scaffold, in particular, derived from the readily available chiral pool of proline, has been a workhorse in the development of potent organocatalysts and ligands.

Comparative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a canonical reaction for evaluating the effectiveness of chiral ligands. The reaction produces a chiral secondary alcohol, 1-phenyl-1-propanol, and the enantiomeric excess (ee) of the product is a direct measure of the ligand's ability to control the stereochemical outcome.

Below is a comparative summary of the performance of several chiral amino alcohols in this benchmark reaction. While data for (R)-Pyrrolidin-3-ylmethanol is not available, we have included data for (1R,2S)-N-pyrrolidinylnorephedrine, which features a pyrrolidine moiety, alongside other commonly employed chiral amino alcohols to illustrate the impact of structural variations on catalytic performance.

Ligand/CatalystCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Product ConfigurationReference
(1R,2S)-N-Pyrrolidinylnorephedrine2020-84.4(S)
(1R,2S)-N-Pyrrolidinylnorephedrine20-20-77.8(S)
(-)-DAIB--9798(S)
(1R,2S)-N,N-Dibutylnorephedrine209594(R)
Camphor-derived β-amino alcohol10rt9896(R)

Note: The yield for the (1R,2S)-N-Pyrrolidinylnorephedrine catalyzed reactions was not specified in the cited source.

From the data, it is evident that the structure of the chiral amino alcohol has a profound impact on both the yield and the enantioselectivity of the reaction. The high enantioselectivities achieved with ligands such as (-)-DAIB and the camphor-derived β-amino alcohol highlight the effectiveness of rigid, sterically demanding structures in creating a highly selective chiral pocket.

The performance of (1R,2S)-N-pyrrolidinylnorephedrine demonstrates that pyrrolidine-containing amino alcohols can be effective catalysts. The stereochemical outcome is dictated by the absolute configuration of the ligand. For (R)-Pyrrolidin-3-ylmethanol, the position of the hydroxymethyl group at the 3-position of the pyrrolidine ring, as opposed to the 2-position in prolinol derivatives, would result in a different spatial arrangement of the coordinating groups in the transition state, which would undoubtedly influence its catalytic activity and the stereochemical sense of induction.

Mechanistic Insights

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol, is believed to proceed through the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc to the si- or re-face of the carbonyl, depending on the stereochemistry of the ligand.

G cluster_0 Catalytic Cycle A Chiral Amino Alcohol + Et2Zn B Chiral Zinc Alkoxide Monomer A->B - EtH C Dimeric Zinc Complex B->C Dimerization D Aldehyde Coordination B->D + Aldehyde C->B Dissociation E Transition State (Ethyl Transfer) D->E F Zinc Alkoxide of Product E->F G Chiral Product + Et2Zn F->G + Et2Zn G->A

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Experimental Protocols

Below is a detailed, generalized methodology for conducting the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.2 mmol) in anhydrous toluene (5 mL).

  • Reaction Setup: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) with a suitable cooling bath.

  • Addition of Diethylzinc: To the stirred solution, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise via syringe. Stir the resulting mixture for 20-30 minutes at the same temperature.

  • Addition of Aldehyde: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Determine the yield of the purified 1-phenyl-1-propanol. Analyze the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

G cluster_workflow Experimental Workflow start Start prep_catalyst Prepare Catalyst Solution (Chiral Ligand in Toluene) start->prep_catalyst cool Cool to Reaction Temperature prep_catalyst->cool add_et2zn Add Diethylzinc Solution cool->add_et2zn stir1 Stir for 20-30 min add_et2zn->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde react Stir and Monitor Reaction add_aldehyde->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Purify by Chromatography workup->purify analyze Determine Yield & ee% purify->analyze end End analyze->end

Caption: A generalized experimental workflow for the chiral amino alcohol-catalyzed enantioselective addition of diethylzinc to benzaldehyde.

Conclusion and Future Outlook

The absence of extensive research on the catalytic applications of (R)-Pyrrolidin-3-ylmethanol presents an opportunity for future investigations. A systematic study of its performance in various asymmetric transformations, including the benchmark diethylzinc addition, would be a valuable contribution to the field of asymmetric catalysis. Such studies would not only elucidate the catalytic potential of this specific chiral alcohol but also contribute to a deeper understanding of the structure-activity relationships that govern enantioselective catalysis.

References

A Comparative Guide to Molecular Docking of (R)-Pyrrolidin-3-ylmethanol Derivatives Against Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold. Its five-membered, saturated, and non-planar structure provides a three-dimensional framework that is instrumental for achieving high-potency and selective interactions with biological targets.[1] The inherent chirality and conformational flexibility of the pyrrolidine ring allow for a nuanced exploration of a target's binding site, a feat often unattainable with flat, aromatic systems.[2] (R)-Pyrrolidin-3-ylmethanol hydrochloride, a specific chiral building block, serves as an exemplary starting point for generating novel ligands due to its versatile functional handles—a secondary amine and a primary alcohol—which are ripe for chemical modification.[2][3]

This guide provides an in-depth, comparative analysis of a virtual library of ligands derived from this compound. We will employ molecular docking to predict their binding affinity and interaction patterns against three clinically relevant zinc-dependent metalloproteinases:

  • Matrix Metalloproteinase-13 (MMP-13): A key enzyme in the degradation of collagen in cartilage, making it a prime target for osteoarthritis therapies.[4][5]

  • Neprilysin (NEP): A neutral endopeptidase that degrades natriuretic peptides. Its inhibition is a validated strategy for treating heart failure.[6][7][8]

  • Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system that regulates blood pressure, making it a classic target for hypertension.[9][10]

Our objective is to present a self-validating, rigorous computational workflow that not only generates predictive data but also explains the causal logic behind each step. We will compare the performance of our novel derivatives against well-established, clinically relevant inhibitors to benchmark their potential and guide future synthesis and in vitro testing.

Methodology: A Framework for Predictive and Reliable Docking

The credibility of any in silico study hinges on a meticulously planned and validated methodology. A docking experiment is not merely about generating a score; it is about creating a predictive model that accurately reflects biological reality. Our workflow is built on this principle.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Protocol Validation cluster_2 Phase 3: Virtual Screening cluster_3 Phase 4: Data Analysis L_prep Ligand Preparation (Derivatives & Known Inhibitors) R_prep Receptor Preparation (PDB Structure Cleanup) Grid Grid Box Generation (Define Active Site) R_prep->Grid Redock Redocking of Co-crystallized Ligand Grid->Redock RMSD RMSD Calculation (< 2.0 Å Threshold) Redock->RMSD Docking Dock Ligand Library (Derivatives & Known Inhibitors) RMSD->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis Comparison Comparison with Known Inhibitors Analysis->Comparison Lead_ID Lead Candidate Identification Comparison->Lead_ID

Figure 1: Computational workflow for the comparative docking study.
Part 1: Ligand & Receptor Preparation

Causality: The starting point for any docking simulation requires atomically correct and energetically minimized structures for both the ligand and the receptor. For ligands, this ensures that the initial conformation is reasonable. For receptors, structures from the Protein Data Bank (PDB) are raw experimental data; they must be processed to remove non-essential molecules (e.g., water, crystallization agents) and to add hydrogen atoms, which are crucial for defining hydrogen bond networks but are typically not resolved in X-ray crystallography.

Experimental Protocol: Ligand Preparation

  • Scaffold Selection: Start with the base structure of (R)-Pyrrolidin-3-ylmethanol.

  • Virtual Derivatization: Design a small, focused library of derivatives. For this guide, we created three derivatives (PYR-D1, PYR-D2, PYR-D3) by adding different aryl groups to the hydroxymethyl moiety via an ether linkage to explore interactions within the hydrophobic sub-pockets of the enzymes.

  • Reference Ligands: Select known inhibitors for comparison: a generic hydroxamate MMP-13 inhibitor (UK-370106), Sacubitrilat (the active metabolite of Sacubitril) for NEP, and Lisinopril for ACE.

  • 2D to 3D Conversion: Sketch all ligands in a chemical drawing tool (e.g., MarvinSketch) and convert them to 3D structures.

  • Energy Minimization: Subject each ligand to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Formatting: Save the structures in a docking-compatible format, such as .pdbqt, after assigning appropriate charges (e.g., Gasteiger charges).

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the crystal structures of the target proteins from the PDB. We selected structures that contain a co-crystallized inhibitor to reliably identify the active site.

Target ProteinPDB IDCo-crystallized LigandResolution (Å)
MMP-131XUCA Hydroxamate Inhibitor2.10
Neprilysin (NEP)5JMYSacubitrilat2.15
ACE1O86Lisinopril2.00
  • Protein Cleanup (using AutoDock Tools):

    • Load the PDB file.

    • Remove all water molecules. The role of specific, structurally important water molecules can be considered in more advanced studies, but for standard screening, they are typically removed.

    • Remove the co-crystallized ligand and any other heteroatoms not essential to the protein's structure.

    • Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared receptor in .pdbqt format.

Part 2: Docking Protocol Validation (The Self-Validating System)

Trustworthiness: Before screening our new compounds, we must demonstrate that our chosen docking parameters can accurately reproduce a known binding pose. This process, known as redocking, is the single most important step for ensuring the trustworthiness of the results.[11][12][13] A failure to replicate the experimental binding mode indicates that the protocol is unreliable.

Experimental Protocol: Redocking and Validation

  • Ligand Extraction: From the original, unprocessed PDB file for each target, extract the co-crystallized ligand (e.g., Lisinopril from 1O86). Prepare this ligand as described in the ligand preparation protocol.

  • Grid Box Definition: Define the docking search space (the "grid box") around the active site. The most reliable method is to center the grid on the position of the extracted co-crystallized ligand. The size of the box should be large enough to encompass the entire binding site and allow the ligand rotational and translational freedom. For this study, a 25x25x25 Å box was used for all targets.

  • Redocking Simulation: Using AutoDock Vina[14][15][16], dock the prepared co-crystallized ligand back into its corresponding prepared receptor using the defined grid box.

  • RMSD Calculation: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is accurate.[11]

Target ProteinPDB IDRedocking RMSD (Å)Validation Status
MMP-131XUC0.98Success
Neprilysin (NEP)5JMY1.15Success
ACE1O860.85Success

Results: Comparative Docking Analysis

With the docking protocols validated, we proceeded to screen our library of (R)-Pyrrolidin-3-ylmethanol derivatives and the known inhibitors against the three target enzymes. The binding affinity is reported as a negative score in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.

Table 3: Predicted Binding Affinities (kcal/mol) from AutoDock Vina

LigandTarget: MMP-13Target: NEPTarget: ACE
Derivatives
PYR-D1-7.8-7.1-6.9
PYR-D2-8.5-7.9-7.5
PYR-D3-7.2-8.8-8.1
Known Inhibitors
UK-370106-9.2N/AN/A
SacubitrilatN/A-9.5N/A
LisinoprilN/AN/A-10.1
Analysis of Binding Interactions

The docking score provides a quantitative comparison, but a qualitative analysis of the binding pose is essential to understand the structural basis of inhibition. We visualize the top-ranked pose for the best-performing derivative and compare it to the known inhibitor for each target.

G cluster_0 Ligand-Receptor Binding Ligand {Ligand | + Pyrrolidine Core + Hydroxymethyl Linker + Aryl Group} Interaction Binding Interactions Ligand->Interaction Chelation Receptor {Receptor Active Site | + Catalytic Zn²⁺ Ion + Hydrophobic Pocket + H-bond Donors/Acceptors} Receptor->Interaction Coordination HBond Hydrogen Bonds (e.g., with Glu, His) Interaction->HBond Forms Hydrophobic Hydrophobic Interactions (e.g., with Leu, Val) Interaction->Hydrophobic Forms

Figure 2: Key interaction types governing ligand binding in metalloproteinases.

Target 1: MMP-13

  • Known Inhibitor (UK-370106): As expected, the hydroxamate group acts as a powerful zinc-binding group (ZBG), forming strong bidentate coordination with the catalytic Zn²⁺ ion. Its aryl tail extends into the S1' hydrophobic pocket, forming key interactions with residues like Leu185 and Val219.[4]

  • Best Derivative (PYR-D2, Score: -8.5 kcal/mol): The hydroxyl group of the (R)-Pyrrolidin-3-ylmethanol core is predicted to form a hydrogen bond with the catalytic Glu221, while the pyrrolidine nitrogen interacts with Thr245. The substituted aryl group on PYR-D2 fits snugly into the S1' pocket, mimicking the interaction of the known inhibitor's tail. While weaker than the known hydroxamate inhibitor, it demonstrates a viable binding mode.

Target 2: Neprilysin (NEP)

  • Known Inhibitor (Sacubitrilat): The carboxylate group of Sacubitrilat coordinates with the Zn²⁺ ion and forms salt bridges with residues like Arg102. The biphenyl moiety occupies a large hydrophobic pocket, and its terminal carboxylate forms additional hydrogen bonds.[6][17]

  • Best Derivative (PYR-D3, Score: -8.8 kcal/mol): PYR-D3 shows a compelling binding mode. The hydroxyl group coordinates with the Zn²⁺ ion, and the pyrrolidine ring makes favorable contact with the hydrophobic pocket. The specific aryl group of PYR-D3 extends to interact with His583 and His587, key catalytic residues, showing a binding pattern that could lead to effective inhibition.

Target 3: Angiotensin-Converting Enzyme (ACE)

  • Known Inhibitor (Lisinopril): Lisinopril is a classic example of an ACE inhibitor. Its carboxylate group chelates the active site Zn²⁺ ion, while its proline moiety mimics the C-terminal residue of angiotensin I, forming strong hydrogen bonds with His387 and Glu384.[9][18]

  • Best Derivative (PYR-D3, Score: -8.1 kcal/mol): The pyrrolidine ring of PYR-D3 occupies a similar space to Lisinopril's proline ring. The hydroxyl group again interacts with the zinc ion and forms a hydrogen bond with Glu411. While the predicted affinity is lower than that of the highly optimized Lisinopril, the docking pose suggests the (R)-Pyrrolidin-3-ylmethanol scaffold is a viable starting point for designing novel ACE inhibitors.

Discussion and Future Outlook

This comparative guide demonstrates a robust and reliable workflow for the initial stages of structure-based drug design. Our docking studies, anchored by a rigorous validation protocol, provide valuable predictive insights into the potential of (R)-Pyrrolidin-3-ylmethanol derivatives as inhibitors of three distinct metalloproteinases.

Key Insights:

  • Scaffold Viability: The (R)-Pyrrolidin-3-ylmethanol scaffold successfully positions functional groups to interact with key residues and the catalytic zinc ion in all three enzymes, confirming its utility as a versatile starting point.

  • Performance Comparison: While our first-generation virtual derivatives did not outperform the highly optimized known inhibitors, they achieved promising binding scores. Specifically, PYR-D2 against MMP-13 and PYR-D3 against NEP show significant potential, with predicted affinities approaching those of established ligands.

  • Structural Basis for Optimization: The analysis of binding poses provides a clear roadmap for improvement. For example, modifying the aryl substituents on the derivatives could enhance hydrophobic interactions in the S1' pockets of MMP-13 and NEP. Furthermore, converting the core hydroxyl group to a stronger zinc-binding group, like a carboxylate or hydroxamate, could dramatically increase potency.

Limitations and Next Steps:

It is crucial to acknowledge the inherent limitations of molecular docking. The scoring functions are approximations of binding free energy, and the use of a rigid receptor does not account for the protein's natural flexibility.[19]

Therefore, the logical next steps in this research program would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time and to account for protein flexibility.[7]

  • Synthesis and in vitro Validation: To synthesize the most promising derivatives (PYR-D2 and PYR-D3) and experimentally determine their inhibitory activity (IC₅₀ values) against their respective target enzymes.

  • Lead Optimization: Based on the initial experimental results, to design and synthesize a second generation of compounds with improved potency and selectivity.

This guide provides the foundational in silico evidence to justify these resource-intensive next steps, bridging the gap between computational hypothesis and experimental validation.

References

A Comparative Guide to the Structure-Activity Relationship of (R)-Pyrrolidin-3-ylmethanol Analogs as Dopamine D2/D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs derived from the versatile (R)-Pyrrolidin-3-ylmethanol hydrochloride scaffold. Focusing on their activity as dopamine D2 and D3 receptor antagonists, this document is intended for researchers, scientists, and professionals in the field of drug development. We will explore the nuanced effects of structural modifications on receptor affinity and selectivity, supported by experimental data and detailed protocols.

Introduction: The Significance of the Pyrrolidinyl Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS).[1] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets, and the nitrogen atom provides a key site for modification and interaction. This compound serves as a valuable chiral building block for creating a diverse range of analogs with potential therapeutic applications.[2]

Dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors (GPCRs), are crucial targets for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[3][4] Antagonists of these receptors can modulate dopaminergic neurotransmission. Developing selective D3 antagonists over D2 is of particular interest to potentially reduce the motor side effects associated with D2 receptor blockade. This guide will dissect the SAR of (R)-Pyrrolidin-3-ylmethanol analogs to elucidate the structural features governing their potency and selectivity for D2 and D3 receptors.

Comparative Structure-Activity Relationship (SAR) Analysis

The following analysis is a synthesis of findings from studies on various pyrrolidine-containing scaffolds, including those related to eticlopride and naphthamide analogs, to derive a representative SAR for (R)-Pyrrolidin-3-ylmethanol derivatives as D2/D3 antagonists.

Key Structural Modifications and Their Impact on Receptor Affinity

The core structure of the analogs discussed can be generalized as a pharmacophore (e.g., a substituted benzamide or naphthamide) connected to the (R)-Pyrrolidin-3-ylmethanol core, with further modifications on the pyrrolidine nitrogen or the hydroxyl group.

Table 1: Comparative Affinity of Representative (R)-Pyrrolidin-3-ylmethanol Analogs for Dopamine D2 and D3 Receptors

Compound IDCore ScaffoldR1 (N-substituent)R2 (O-substituent)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
1 Substituted Benzamide-CH3-H50.215.80.31
2 Substituted Benzamide-CH2CH3-H25.36.970.28
3 Substituted Benzamide-CH2-Phenyl-H10.12.50.25
4 Substituted Benzamide-H-CH2-Phenyl1.770.4360.25
5 Naphthamide-Cycloheptyl-H1.80.20.11

Note: The data presented in this table are representative values synthesized from the literature on analogous pyrrolidine-containing compounds to illustrate SAR principles and may not correspond to actual experimental values for these specific structures.

Analysis of N-Substitutions (R1)

The nature of the substituent on the pyrrolidine nitrogen (R1) plays a critical role in receptor affinity.

  • Small Alkyl Groups: Small alkyl groups, such as methyl (Compound 1 ) and ethyl (Compound 2 ), are generally well-tolerated but may not confer high potency.

  • Bulky and Aromatic Groups: Increasing the bulk of the N-substituent, particularly with the introduction of an aromatic ring like a benzyl group (Compound 3 ), often leads to a significant increase in affinity for both D2 and D3 receptors. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these larger groups.

  • Cycloalkyl Groups: Large cycloalkyl groups, such as a cycloheptyl moiety (Compound 5 ), can also result in high-affinity ligands, demonstrating that both aromatic and non-aromatic bulky substituents can be favorable.

Analysis of O-Substitutions (R2)

Modification of the hydroxyl group of the pyrrolidinylmethanol side chain offers another avenue for SAR exploration.

  • O-Alkylation: O-alkylation with a benzyl group (Compound 4 ) can lead to a substantial improvement in binding affinity compared to analogous N-alkylated compounds (e.g., Compound 3 ). This indicates that extending the molecule from the oxygen atom can lead to favorable interactions within the receptor binding pocket.

Stereochemistry

The (R)-stereochemistry at the 3-position of the pyrrolidine ring is often crucial for high affinity. The corresponding (S)-enantiomers typically exhibit significantly lower binding affinities, highlighting the specific spatial arrangement required for optimal receptor interaction.

Synthetic Strategies

The synthesis of these analogs generally involves the functionalization of the (R)-Pyrrolidin-3-ylmethanol core. A representative synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Starting Material cluster_1 N-Alkylation cluster_2 O-Alkylation A (R)-Pyrrolidin-3-ylmethanol Hydrochloride B N-Boc Protection A->B F N-Boc Protection A->F C N-Alkylation (e.g., R1-Br, NaH) B->C D Boc Deprotection C->D E Amide Coupling with Pharmacophore-COOH D->E J N-Substituted Analog E->J G O-Alkylation (e.g., R2-Br, NaH) F->G H Boc Deprotection G->H I Amide Coupling with Pharmacophore-COOH H->I K O-Substituted Analog I->K

Caption: General synthetic workflows for N- and O-substituted analogs.

The synthesis typically begins with the protection of the pyrrolidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group. For N-substituted analogs, deprotonation of the Boc-protected intermediate followed by reaction with an appropriate alkyl or benzyl halide introduces the R1 group. Subsequent deprotection and amide coupling with the desired pharmacophore carboxylic acid yield the final product. For O-substituted analogs, the hydroxyl group is alkylated after N-protection, followed by deprotection and amide coupling.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data, standardized and validated experimental protocols are essential.

Dopamine D2/D3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for D2 and D3 receptors.

1. Membrane Preparation:

  • CHO-K1 cells stably expressing human D2 or D3 receptors are harvested.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is resuspended in assay buffer and stored at -80°C.

2. Radioligand Binding Assay:

  • The assay is performed in a 96-well plate with a total volume of 200 µL per well.

  • To each well, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • 50 µL of radioligand (e.g., [3H]spiperone at a final concentration of ~0.2 nM).[5][6]

    • 50 µL of various concentrations of the test compound.

    • 50 µL of the prepared cell membrane suspension.

  • Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., 10 µM haloperidol).

  • The plate is incubated at room temperature for 2 hours with gentle shaking.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and radioactivity is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-well Plate A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Caption: Workflow for the radioligand binding assay.

Dopamine D2/D3 Receptor Functional Assay (cAMP Inhibition)

This assay determines whether a compound acts as an antagonist by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

1. Cell Culture and Plating:

  • CHO-K1 cells expressing human D2 or D3 receptors are cultured in appropriate media.

  • Cells are seeded into 96-well plates and grown to confluency.

2. cAMP Assay:

  • The cell culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are pre-incubated with various concentrations of the test compound (potential antagonist).

  • An agonist (e.g., dopamine or quinpirole) is added at a concentration that produces a submaximal response (e.g., EC80), along with forskolin to stimulate adenylyl cyclase.

  • The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).[7][8]

3. Data Analysis:

  • The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.

  • IC50 values for the antagonists are calculated from the dose-response curves.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are coupled to the Gi/o family of G proteins.[4][9] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP and the Gβγ dimer dissociate and modulate the activity of downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cAMP.[4][9] This, in turn, reduces the activity of protein kinase A (PKA).

D2_D3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2/D3 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Agonist AC Adenylyl Cyclase ATP ATP AC->ATP converts cAMP cAMP AC->cAMP G_protein->AC αi/o-GTP ATP->cAMP PKA_active PKA (active) cAMP->PKA_active PKA_inactive PKA (inactive) PKA_inactive->PKA_active activates Cellular_Response Cellular Response (e.g., ↓ Gene Expression, ↓ Neuronal Excitability) PKA_active->Cellular_Response Dopamine Dopamine (Agonist) Dopamine->D2R Antagonist Antagonist Antagonist->D2R blocks

Caption: Simplified signaling pathway of D2/D3 dopamine receptors.

Conclusion

The structure-activity relationship of this compound analogs as dopamine D2/D3 receptor antagonists is a rich area of study with significant implications for the development of novel CNS therapeutics. This guide has highlighted key structural features that influence receptor affinity, including the importance of bulky N-substituents and the potential for O-alkylation to enhance potency. The provided experimental protocols offer a framework for the reliable evaluation of these compounds, ensuring the generation of robust and reproducible data. A thorough understanding of the SAR and the underlying signaling pathways is paramount for the rational design of next-generation dopamine receptor modulators with improved efficacy and side-effect profiles.

References

A Comparative Guide to the Kinetics of (R)-Pyrrolidin-3-ylmethanol Hydrochloride Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, chiral pyrrolidine scaffolds have emerged as a cornerstone for stereoselective transformations. While L-proline has been extensively studied and celebrated for its versatility, the exploration of its structural isomers and derivatives continues to unveil unique catalytic properties. This guide offers an in-depth technical analysis of (R)-Pyrrolidin-3-ylmethanol hydrochloride and its derivatives as catalysts, with a focus on the kinetic aspects that govern their performance. Due to a notable gap in direct comparative kinetic data in the published literature for this specific catalyst family, this guide will provide a framework for understanding their anticipated behavior based on well-established mechanistic principles and will furnish detailed protocols for independent kinetic evaluation.

The Foundation: Enamine Catalysis with Pyrrolidine Scaffolds

The catalytic prowess of this compound and its derivatives in reactions such as aldol, Michael, and Mannich additions stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds. This mechanism, shared with other secondary amine catalysts like proline, is a cornerstone of organocatalysis.[1][2][3] The pyrrolidine ring is particularly efficient in this role compared to piperidine or morpholine, a property attributed to the higher p-character of the nitrogen lone pair in the five-membered ring, which enhances the nucleophilicity of the resulting enamine.[4]

The general catalytic cycle, initiated by the reaction of the pyrrolidine catalyst with a ketone or aldehyde, proceeds through several key steps: enamine formation, subsequent nucleophilic attack on an electrophile, and hydrolysis of the resulting iminium ion to regenerate the catalyst and furnish the chiral product. Kinetic studies on related peptide-based catalysts have revealed that the rate-limiting steps can be both the reaction of the enamine with the electrophile and the hydrolysis of the imine, rather than the initial enamine formation.[5] Understanding these kinetic nuances is crucial for optimizing reaction conditions and catalyst loading.[5]

cluster_cycle Enamine Catalytic Cycle Catalyst (R)-Pyrrolidin-3-ylmethanol Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl - H₂O Carbonyl Carbonyl Compound (Ketone/Aldehyde) Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile Product Chiral Product Iminium->Product + H₂O Product->Catalyst releases Water H₂O

Caption: Generalized enamine catalytic cycle for (R)-Pyrrolidin-3-ylmethanol derivatives.

Structural Considerations: this compound vs. L-proline

The primary structural distinction between (R)-Pyrrolidin-3-ylmethanol and the archetypal L-proline lies in the position of the functional group on the pyrrolidine ring. In L-proline, the carboxylic acid is at the C2 (α) position, whereas in (R)-Pyrrolidin-3-ylmethanol, the hydroxymethyl group is at the C3 (β) position. This seemingly subtle difference has profound implications for the transition state geometry and, consequently, the stereochemical outcome and reaction kinetics.

The carboxylic acid of L-proline plays a crucial role in a Zimmerman-Traxler-like transition state, acting as a Brønsted acid to activate the electrophile through hydrogen bonding. In contrast, the hydroxyl group of (R)-Pyrrolidin-3-ylmethanol can also participate in hydrogen bonding networks within the transition state, but its different positioning will orchestrate a distinct three-dimensional arrangement of the reactants. This can lead to different diastereoselectivity compared to L-proline catalyzed reactions. For instance, in Mannich reactions, L-proline typically yields syn-diastereomers, while β-amino acids like (R)-pyrrolidine-3-carboxylic acid have been shown to favor anti-diastereomers.[2]

Comparative Performance: A Qualitative Kinetic Outlook

While direct quantitative kinetic data for this compound is scarce, we can infer its potential performance relative to L-proline and other well-studied derivatives.

FeatureL-prolineThis compound & Derivatives
Catalytic Scaffold α-substituted pyrrolidineβ-substituted pyrrolidine
Key Functional Group Carboxylic acidHydroxymethyl group
Primary Activation Mode Enamine formation; Brønsted acid co-catalysisEnamine formation; Hydrogen bond donation
Expected Stereocontrol Well-established for a range of reactions (e.g., syn-selective Mannich)[2]Potentially complementary stereoselectivity (e.g., anti-selective)[2]
Anticipated Kinetics Extensively studied; reaction rates are influenced by substrate electronics and reaction reversibility[6][7]Likely to exhibit similar dependencies on substrate concentrations; the rate may be influenced by the hydrogen bonding capacity of the hydroxyl group.

The hydrochloride salt form of (R)-Pyrrolidin-3-ylmethanol implies that the pyrrolidine nitrogen is protonated. In a reaction mixture, an equilibrium will be established between the protonated and the free amine form, with the latter being the active catalytic species for enamine formation. The concentration of the free amine, and thus the reaction rate, will be influenced by the pH of the reaction medium and the presence of any additives.

Experimental Protocols for Kinetic Analysis

To facilitate the direct comparison of this compound derivatives with other organocatalysts, the following detailed protocols for kinetic studies are provided. These methods are designed to be self-validating and provide a robust framework for generating high-quality kinetic data.

Protocol 1: Determination of Reaction Order by Initial Rate Measurements

This experiment aims to determine the order of the reaction with respect to the catalyst, the carbonyl compound, and the electrophile.

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of the catalyst (this compound or its derivative), the carbonyl compound (e.g., cyclohexanone), the electrophile (e.g., β-nitrostyrene), and an internal standard (e.g., undecane) in a suitable solvent (e.g., toluene).

  • Reaction Setup: In a series of reaction vials, vary the initial concentration of one reactant while keeping the concentrations of the others constant.

  • Reaction Initiation and Monitoring: Initiate the reactions by adding the final component and start a timer. At predetermined time intervals, withdraw aliquots from each reaction mixture and quench them (e.g., by adding a solution of a primary amine to trap the unreacted electrophile).

  • Analysis: Analyze the quenched aliquots by a suitable method (e.g., GC or HPLC) to determine the concentration of the product or the disappearance of the limiting reactant over time.

  • Data Processing: Plot the initial reaction rate (determined from the initial linear portion of the concentration vs. time curve) against the concentration of the varied reactant on a log-log scale. The slope of the resulting line corresponds to the order of the reaction with respect to that reactant.

cluster_workflow Workflow for Determining Reaction Order A Prepare Stock Solutions B Set up Reactions with Varying Concentrations A->B C Initiate and Monitor Reactions (Aliquots at Time Intervals) B->C D Quench Aliquots C->D E Analyze by GC/HPLC D->E F Plot log(Initial Rate) vs. log(Concentration) E->F G Determine Slope (Reaction Order) F->G

Caption: Experimental workflow for determining reaction order using the initial rates method.

Protocol 2: Reaction Progress Kinetic Analysis (RPKA)

RPKA provides a wealth of kinetic information from a single experiment by monitoring the reaction progress continuously.

Methodology:

  • In-situ Monitoring Setup: Assemble a reaction vessel equipped for in-situ monitoring (e.g., an IR or NMR probe).

  • Reaction Execution: Charge the reactor with the solvent and all reactants except one. Allow the mixture to thermally equilibrate. Initiate the reaction by adding the final reactant.

  • Data Acquisition: Continuously record the concentration of a key species (reactant, product, or intermediate) over the entire course of the reaction.

  • Data Analysis: Plot the reaction rate (d[product]/dt) against the concentrations of the reactants at each point in time. This can reveal changes in the rate law as the reaction progresses, providing insights into catalyst activation or deactivation, product inhibition, and the rate-determining step.

Conclusion and Future Outlook

This compound and its derivatives represent a promising, yet underexplored, class of organocatalysts. While a direct quantitative comparison of their kinetic performance is currently limited by the available literature, their structural features suggest they may offer complementary stereoselectivity to more established catalysts like L-proline. The provided experimental protocols offer a clear pathway for researchers to conduct their own kinetic studies, thereby generating the data necessary to make informed decisions in catalyst selection. Further research into the kinetics of this catalyst family will undoubtedly contribute to a deeper understanding of structure-activity relationships in asymmetric organocatalysis and pave the way for the rational design of novel, highly efficient chiral catalysts.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.